molecular formula C7H11FO2 B8012528 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B8012528
M. Wt: 146.16 g/mol
InChI Key: WVRNLGWRMIKMGW-UHFFFAOYSA-N
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Description

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (CAS 1773508-61-4) is a fluorinated cyclobutane derivative of high interest in medicinal chemistry and advanced material science. With a molecular formula of C 7 H 11 FO 2 and a molecular weight of 146.16 g/mol, this compound serves as a versatile and valuable synthetic building block . The presence of both a carboxylic acid functional group and a fluorine atom on a strained cyclobutane ring introduces unique steric and electronic properties, which can be leveraged to modulate the characteristics of larger molecules. Researchers utilize this compound primarily as a key intermediate in the design and synthesis of novel active molecules. The carboxylic acid group allows for straightforward conjugation, while the fluorine atom can be employed to influence a molecule's metabolic stability, lipophilicity, and bioavailability. These features make it particularly useful for creating novel analogs and probing structure-activity relationships (SAR) in drug discovery projects . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper handling and disposal in a controlled laboratory environment.

Properties

IUPAC Name

3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c1-6(5(9)10)3-7(2,8)4-6/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRNLGWRMIKMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Among the various fluorinated motifs, the cyclobutane ring has emerged as a particularly valuable structural element. Its rigid, three-dimensional structure can effectively lock the conformation of a molecule, providing a level of pre-organization that can enhance binding to target proteins and reduce entropic penalties upon binding.[2][3]

This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, novel fluorinated cyclobutane derivative: 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid . This molecule serves as an exemplary building block, combining the conformational rigidity of the cyclobutane core with the strategic placement of a fluorine atom and two methyl groups. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Part 1: Strategic Synthesis of the Cyclobutane Core

The synthesis of 1,3-disubstituted cyclobutane systems can be challenging due to the inherent ring strain and the potential for competing side reactions.[4] A robust and logical synthetic strategy is therefore paramount. The pathway outlined below is designed for efficiency and control, commencing from a commercially available precursor and proceeding through a series of reliable transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (1) involves a few key disconnections. The carboxylic acid can be derived from the hydrolysis of a nitrile precursor (2) . The fluorine atom can be introduced via a deoxyfluorination reaction on a tertiary alcohol (3) . This alcohol can be formed through the addition of a methyl organometallic reagent to a ketone (4) . The ketone, in turn, can be synthesized from a known cyclobutane derivative. This multi-step approach allows for the controlled, stepwise introduction of the required functional groups.

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Synthesis of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid start 3-Oxocyclobutane-1-carboxylic acid step1 Esterification start->step1 MeOH, H+ intermediate1 Methyl 3-oxocyclobutane-1-carboxylate step1->intermediate1 step2 Grignard Reaction intermediate1->step2 MeMgBr, THF intermediate2 Methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate step2->intermediate2 step3 Deoxyfluorination intermediate2->step3 DAST or Deoxo-Fluor® intermediate3 Methyl 3-fluoro-3-methylcyclobutane-1-carboxylate step3->intermediate3 step4 Introduction of C1-Methyl Group intermediate3->step4 1. LDA, THF, -78 °C 2. MeI intermediate4 Methyl 3-fluoro-1,3-dimethylcyclobutane-1-carboxylate step4->intermediate4 step5 Hydrolysis intermediate4->step5 LiOH, THF/H2O final_product 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid step5->final_product

Caption: Synthetic pathway for 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid.

Detailed Experimental Protocol

Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic acid

  • Rationale: Protection of the carboxylic acid as a methyl ester is necessary to prevent its reaction with the Grignard reagent in the subsequent step. Fischer esterification is a classic and reliable method for this transformation.

  • Procedure:

    • To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-oxocyclobutane-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Grignard Reaction to form Tertiary Alcohol

  • Rationale: A Grignard reaction with methylmagnesium bromide will add a methyl group to the ketone, yielding the desired tertiary alcohol. The reaction is performed at low temperature to control the exothermicity and minimize side reactions.

  • Procedure:

    • Dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise over 30 minutes.

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate.

Step 3: Deoxyfluorination

  • Rationale: The introduction of the fluorine atom is achieved by replacing the hydroxyl group. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are effective reagents for this transformation, particularly for tertiary alcohols where SN1-type mechanisms can occur.[5]

  • Procedure:

    • Under an inert atmosphere, dissolve methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

    • Cool the solution to -78 °C.

    • Add DAST (1.2 eq) dropwise, maintaining the internal temperature below -65 °C.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

    • Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting methyl 3-fluoro-3-methylcyclobutane-1-carboxylate by column chromatography.

Step 4: α-Methylation of the Ester

  • Rationale: To introduce the second methyl group at the C1 position, the ester is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching the resulting enolate with methyl iodide.

  • Procedure:

    • In a flame-dried flask under argon, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

    • After 30 minutes, add a solution of methyl 3-fluoro-3-methylcyclobutane-1-carboxylate (1.0 eq) in THF dropwise to the LDA solution at -78 °C.

    • Stir the mixture for 1 hour at -78 °C.

    • Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2 hours before allowing the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to isolate methyl 3-fluoro-1,3-dimethylcyclobutane-1-carboxylate.

Step 5: Saponification to the Carboxylic Acid

  • Rationale: The final step is the hydrolysis of the methyl ester to the target carboxylic acid. Saponification using a base like lithium hydroxide is a standard and high-yielding method.

  • Procedure:

    • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

    • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 12-16 hours.

    • Remove the THF in vacuo.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid .

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized molecule. A combination of spectroscopic and chromatographic techniques provides a self-validating system of data.

Characterization Workflow Diagram

Characterization Workflow cluster_1 Characterization of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid product Synthesized Product nmr NMR Spectroscopy product->nmr Structural Elucidation ms Mass Spectrometry product->ms Molecular Weight ir IR Spectroscopy product->ir Functional Groups hplc Purity Analysis (HPLC) product->hplc Purity Assessment final_confirmation Structure & Purity Confirmed nmr->final_confirmation ms->final_confirmation ir->final_confirmation hplc->final_confirmation

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from the key analytical techniques used to characterize 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid .

Technique Expected Observations Interpretation
¹H NMR - Broad singlet, ~10-12 ppm (1H)- Multiplets, ~2.0-2.8 ppm (4H)- Singlet, ~1.5 ppm (3H)- Doublet, ~1.6 ppm (3H, JHF ≈ 20-25 Hz)- Carboxylic acid proton.- Cyclobutane ring protons (CH₂).- C1-Methyl group protons.- C3-Methyl group protons, split by fluorine.
¹³C NMR - Signal > 175 ppm- Signal ~90-100 ppm (doublet, JCF ≈ 180-200 Hz)- Signal ~40-50 ppm- Signal ~30-40 ppm (doublet, JCCF ≈ 20-25 Hz)- Signal ~20-30 ppm- Signal ~20-30 ppm (doublet, JCCF ≈ 20-25 Hz)- Carboxylic acid carbonyl carbon.- C3 carbon directly bonded to fluorine.- C1 quaternary carbon.- C2/C4 cyclobutane carbons.- C1-Methyl carbon.- C3-Methyl carbon.
¹⁹F NMR - Singlet or narrow multiplet, ~ -140 to -160 ppm- Presence of the fluorine atom. The multiplicity will depend on coupling to nearby protons.
Mass Spec. (HRMS) - [M-H]⁻ or [M+H]⁺ corresponding to C₇H₁₁FO₂ (m/z ~146.07)- Confirms the molecular formula and molecular weight of the compound.[6][7]
IR Spectroscopy - Broad absorption, ~2500-3300 cm⁻¹- Sharp absorption, ~1700 cm⁻¹- Strong absorption, ~1000-1200 cm⁻¹- O-H stretch of the carboxylic acid.- C=O stretch of the carboxylic acid.- C-F bond stretch.
HPLC - Single major peak (>95% purity)- Indicates the high purity of the isolated compound.

Expert Insights on NMR Characterization:

The characterization of fluorinated cyclobutanes by NMR requires special attention. The puckered nature of the cyclobutane ring can lead to complex splitting patterns for the ring protons.[8][9][10] The key diagnostic signals in the ¹H NMR spectrum will be the doublet for the C3-methyl group, confirming its proximity to the fluorine atom. In ¹³C NMR, the large one-bond carbon-fluorine coupling constant (JCF) is an unambiguous indicator of the C-F bond, while smaller two-bond couplings (JCCF) will be observed for the adjacent carbons.[11] ¹⁹F NMR is indispensable, providing a direct and sensitive method for confirming the presence and electronic environment of the fluorine atom.[8][11]

Conclusion

This guide has detailed a robust, multi-step synthesis for 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid , a valuable building block for drug discovery. The causality behind each experimental choice has been explained, and a comprehensive characterization protocol has been provided to ensure the identity and purity of the final product. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and scalable, providing researchers with a practical framework for accessing this and similar fluorinated scaffolds.

References

  • Organic Syntheses. Procedure for the preparation of cyclobutanecarboxylic acid. [Link]

  • PubMed. Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method. [Link]

  • Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

  • Taylor & Francis Online. N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. [Link]

  • Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. [Link]

  • UND Scholarly Commons. Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. [Link]

  • ResearchGate. Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography – High resolution (Orbitrap) mass spectrometry (IC-HRMS). [Link]

  • Journal of the American Chemical Society. THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. [Link]

  • Sci-Hub. N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. [Link]

  • ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

  • ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • Oreate AI Blog. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]

  • ResearchGate. Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. [Link]

  • Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. [Link]

  • D-Scholarship@Pitt. STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. [Link]

Sources

physicochemical properties of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

[1][2][3]

Executive Summary

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid is a conformationally restricted, fluorinated building block. It serves as a high-value bioisostere for traditional alicyclic acids, offering a unique combination of steric bulk (via the gem-dimethyl-like arrangement) and electronic modulation (via the C3-fluorine). Its primary utility lies in Lead Optimization , where it is deployed to block metabolic hot spots (C3 oxidation) and lower lipophilicity (LogD) compared to its non-fluorinated counterparts, while maintaining a specific vector orientation for target binding.

Property Data / Estimate
CAS Number 1773508-61-4
Molecular Formula C

H

FO

Molecular Weight 146.16 g/mol
Physical State Viscous Oil or Low-Melting Solid (Isomer dependent)
Predicted pKa 4.5 – 4.7 (Acidic shift due to

-inductive effect of F)
Predicted LogP 1.2 – 1.5 (Modulated by F polarity)
Key Application Metabolic blocking, conformationally restricted linkers

Structural & Stereochemical Analysis

The Cyclobutane Scaffold & Pucker

Unlike planar representations, the cyclobutane ring adopts a puckered "butterfly" conformation (dihedral angle

pseudo-equatorialpseudo-axial
  • Substituent Preferences: In 1,3-disubstituted cyclobutanes, substituents prefer the pseudo-equatorial position to minimize transannular ("flagpole") steric interactions.

  • Steric Hierarchy: The steric demand of groups at C1 and C3 dictates the preferred isomer.

    • C1: Carboxylic Acid (-COOH) > Methyl (-CH

      
      ).
      
    • C3: Methyl (-CH

      
      ) > Fluorine (-F) (Van der Waals radii: Me 
      
      
      2.0 Å vs. F
      
      
      1.47 Å).
Cis/Trans Isomerism

The presence of quaternary centers at C1 and C3 generates two distinct diastereomers. Defining "cis" as the relationship between the highest priority groups (COOH and F) or the reference groups (COOH and Me), the thermodynamic stability is governed by placing the bulkiest groups in the pseudo-equatorial positions.

  • Thermodynamic Isomer (Trans-Diaxial/Diequatorial): To maximize stability, the bulky -COOH (at C1) and -CH

    
      (at C3) should both occupy pseudo-equatorial positions. This forces the -F  (at C3) and -CH
    
    
    (at C1) into pseudo-axial positions.
    • Result: The isomer where -COOH and -F are trans (on opposite faces of the puckered ring) is predicted to be the thermodynamic product.

  • Kinetic Isomer: Syntheses involving nucleophilic fluorination (e.g., DAST) often proceed with inversion of configuration, allowing access to the contra-thermodynamic isomer depending on the starting alcohol's stereochemistry.

StereochemistryStart3-Fluoro-1,3-dimethylcyclobutane-1-COOHPuckerRing Pucker Analysis(Butterfly Conformation)Start->PuckerStericsSteric Bulk Comparison:COOH > Me > FPucker->StericsIso_TransTrans Isomer(COOH & F Trans)COOH(eq) / Me(eq)Most StableSterics->Iso_Trans Maximize EquatorialBulkIso_CisCis Isomer(COOH & F Cis)COOH(eq) / F(eq)Less Stable (Me-axial)Sterics->Iso_Cis Sub-optimalPacking

Figure 1: Stereochemical decision tree illustrating the thermodynamic preference for the isomer where the bulky Carboxylic Acid and C3-Methyl group occupy equatorial positions.

Physicochemical Properties[5][6][7][8][9][10][11][12]

Acidity (pKa)

The introduction of a fluorine atom at the C3 position exerts a through-bond (inductive) and through-space (field) electron-withdrawing effect.

  • Standard Cyclobutanecarboxylic Acid: pKa

    
     4.79.
    
  • 3-Fluoro Effect: The

    
    -fluorine typically lowers the pKa by 0.2 – 0.4 units due to stabilization of the carboxylate anion.
    
  • 1-Methyl Effect: The

    
    -methyl group is electron-donating but also sterically hinders solvation of the carboxylate. These effects often cancel out or lead to a negligible shift.
    
  • Net Result: Expected pKa

    
    4.5 , making it slightly more acidic than its non-fluorinated parent.
    
Lipophilicity (LogP/LogD)

Fluorine is often called a "lipophilicity chameleon." In this aliphatic scaffold:

  • C-F vs C-H: Replacing a hydrogen with fluorine generally increases lipophilicity due to the high hydrophobicity of the C-F bond.

  • Dipole Moment: However, if the C-F bond vector opposes the C=O dipole of the acid, the net dipole moment decreases, potentially increasing apparent lipophilicity. If they align, polarity increases.

  • Metabolic Stability: The primary value is not just LogP modulation but the blocking of C3-hydroxylation , a common metabolic clearance pathway for cyclobutanes.

Synthetic Routes & Stability

The synthesis of this quaternary fluorinated scaffold requires avoiding carbocation rearrangements common to cyclobutyl systems.

Deoxofluorination Protocol (Recommended)

The most reliable route involves the nucleophilic fluorination of a hydroxy-ester precursor.

  • Starting Material: 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid ethyl ester.

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Conditions: -78°C to RT in DCM.

  • Mechanism: S

    
    2 attack with inversion of configuration at C3.
    
    • Note: To obtain the trans (thermodynamic) product, one might need to start with the cis-alcohol (OH and COOH cis) to invert to the trans-fluoride.

Chemical Stability
  • Hydrolysis: The sterically hindered quaternary carboxylic acid is resistant to facile esterification or amidation without activation (e.g., HATU/SOCl

    
    ).
    
  • HF Elimination: The presence of the C3-methyl group prevents facile

    
    -elimination of HF because there are no 
    
    
    -hydrogens at the quaternary C3 position? Correction: C3 is quaternary (Me, F), but C2/C4 have hydrogens. HF elimination is possible under harsh basic conditions but is inhibited by the ring strain and the "bridgehead-like" nature of the puckered system.

SynthesisPrecursor3-Oxo-1-methylcyclobutane-1-carboxylateGrignardMethyl Grignard(MeMgBr) AdditionPrecursor->GrignardAlcoholIntermediate:3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylateGrignard->Alcohol 1,2-AdditionFluorinationDeoxofluorination(DAST/Deoxo-Fluor)-78°C, DCMAlcohol->Fluorination SN2 w/ InversionHydrolysisEster Hydrolysis(LiOH, THF/H2O)Fluorination->HydrolysisFinalTarget:3-Fluoro-1,3-dimethylcyclobutane-1-COOHHydrolysis->Final

Figure 2: Synthetic workflow for accessing the target scaffold via nucleophilic fluorination.

Experimental Characterization Protocols

Protocol: Determination of pKa via Potentiometric Titration

To validate the electronic influence of the fluorine:

  • Preparation: Dissolve 2 mg of compound in 10 mL of degassed water/methanol (80:20) to ensure solubility.

  • Calibration: Calibrate pH electrode using standard buffers (pH 4.01, 7.00, 10.00).

  • Titrant: Use 0.01 M standardized KOH (carbonate-free).

  • Execution: Perform titration under inert N

    
     atmosphere at 25°C.
    
  • Analysis: Plot the first derivative of the pH vs. Volume curve. The inflection point represents the pKa.

    • Self-Validation: Run benzoic acid (pKa 4.2) as a control standard.

Protocol: Isomer Separation (Chiral/Achiral HPLC)

Since the synthetic route may yield diastereomers:

  • Column: C18 Reverse Phase (for diastereomers) or Chiralpak IC (for enantiomers if applicable).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient (5% to 95%).

  • Detection: ELSD (Evaporative Light Scattering Detector) is required as the molecule lacks a strong UV chromophore (only weak carboxyl absorbance at 210 nm).

  • Differentiation: The cis and trans isomers will exhibit distinct retention times due to differences in polarity and interaction with the stationary phase.

References

  • PharmaBlock Sciences. (2024). 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid Product Datasheet. Retrieved from

  • Hoz, S., et al. (1998). An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Journal of the American Chemical Society.
  • Linclau, B., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters. Link

  • Wiberg, K. B. (1965). Conformational Analysis of Cyclobutanes. Journal of the American Chemical Society.

Structural Dynamics of Fluorinated Dimethylcyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane ring has emerged as a critical bioisostere in modern medicinal chemistry, offering a rigid vector platform that bridges the gap between flexible alkyl chains and planar aromatics. However, the introduction of fluorine—specifically in fluorinated dimethylcyclobutane (FDMC) systems—introduces a complex interplay of steric strain, hyperconjugation, and dipole minimization that defies simple predictive models.

This guide provides a rigorous framework for the conformational analysis of FDMC rings. It moves beyond standard rotamer analysis to examine the "butterfly" puckering dynamics driven by the competition between the steric bulk of methyl groups and the stereoelectronic demands of the C–F bond (the gauche effect).

Theoretical Framework: The Energetic Landscape

The Baseline Pucker

Unsubstituted cyclobutane is not planar.[1] To relieve torsional strain (eclipsing interactions), the ring adopts a puckered "butterfly" conformation with a dihedral angle (


) of approximately 25–35°. This creates two distinct substituent environments: pseudo-equatorial  and pseudo-axial .
The Fluorine Perturbation

In FDMC systems, three forces dictate the preferred conformer:

  • Steric Dominance (Methyls): Methyl groups (

    
     1.70 Å van der Waals radius) strongly prefer pseudo-equatorial positions to avoid 1,3-diaxial repulsion (transannular strain).
    
  • The Fluorine Gauche Effect: In vicinal fluoro-systems (e.g., 1,2-difluoro), the C–F bonds prefer a gauche orientation (

    
     60°) due to 
    
    
    
    hyperconjugation. However, in the rigid cyclobutane ring, this effect competes with the geometric constraints of the ring pucker.
  • Dipole Minimization: In gem-difluoro systems (3,3-difluoro), the highly polar

    
     moiety seeks to minimize the net molecular dipole, often influencing the ring flip barrier.
    
Comparative Energetics (Data Synthesis)

The following table summarizes the conformational preferences based on substituent patterns, derived from aggregate crystallographic and computational data [1, 2].

Substituent PatternDominant InteractionPreferred ConformationPuckering Angle (

)
1,3-Dimethyl (cis) Steric (1,3-diaxial avoidance)Diequatorial

35° (Deep Pucker)
1,3-Dimethyl (trans) StericAxial/Equatorial

20° (Flattened)
3,3-Difluoro-1,2-dimethyl Dipole vs. StericMethyls equatorial; F pseudo-axial/eq

28°
1,2-Difluoro-1,2-dimethyl Gauche Effect vs. StericHighly variable (solvent dependent)15–30°

Experimental Protocol: A Self-Validating Workflow

To unambiguously determine the conformation of a novel FDMC analog, a "triangulated" approach combining VT-NMR, HOESY, and DFT is required. This protocol ensures that experimental artifacts do not lead to structural misassignment.

Step-by-Step Methodology
Phase 1: Variable Temperature (VT) NMR

Objective: Determine the barrier to ring inversion.

  • Dissolve 5 mg of compound in CD₂Cl₂ (low freezing point).

  • Acquire

    
    F and 
    
    
    
    H spectra at 298 K.
  • Cool in 10 K increments down to 183 K.

  • Validation Check: Look for decoalescence of the methyl signals or fluorine signals. If signals remain sharp, the ring is either rapidly flipping (low barrier) or locked in a single deep energy well.

Phase 2:

F-

H HOESY (The "Killer App")

Objective: Establish spatial proximity without inferring from coupling constants alone.

  • Use a mixing time (

    
    ) of 300–500 ms.
    
  • Critical Parameter: Set the relaxation delay (

    
    ) to 
    
    
    
    of the fluorine nucleus to ensure quantitative magnetization transfer.
  • Interpretation: A Cross-peak between

    
     and 
    
    
    
    (1,3-relationship) confirms a specific pucker.
Phase 3: Computational Mapping

Objective: Map the potential energy surface (PES).

  • Perform a relaxed scan of the ring puckering angle (dihedral C1-C2-C3-C4) from -40° to +40° in 5° steps.

  • Level of Theory: wB97X-D/6-311+G(d,p) (Includes dispersion corrections critical for weak F---H interactions).

  • Solvent Model: IEFPCM (match NMR solvent).

Visualization of Signaling & Logic

Conformational Analysis Workflow

The following diagram illustrates the decision logic for assigning stereochemistry and conformation in FDMC rings.

ConformationalAnalysis Start Synthesis of FDMC Analog VT_NMR Phase 1: VT-NMR (183K - 298K) Start->VT_NMR Decoalescence Signal Decoalescence? VT_NMR->Decoalescence Locked Conformation Locked (Deep Potential Well) Decoalescence->Locked Yes RapidFlip Rapid Ring Flip (Low Barrier) Decoalescence->RapidFlip No HOESY Phase 2: 19F-1H HOESY (Spatial Proximity) Locked->HOESY RapidFlip->HOESY Time-Averaged NOE Coupling Phase 3: J-Coupling Analysis (3J_HF Karplus) HOESY->Coupling DFT Phase 4: DFT PES Scan (wB97X-D/6-311+G*) Coupling->DFT FinalModel 3D Solution Structure Model DFT->FinalModel

Caption: Logical workflow for determining the solution-state conformation of fluorinated dimethylcyclobutanes, integrating spectral and computational data.

Energy Landscape: Sterics vs. Electronics

This diagram visualizes the competing forces that determine the equilibrium geometry.

EnergyForces Center Equilibrium Pucker Angle Sterics Methyl Steric Bulk (Prefers Equatorial) Sterics->Center Dominant Force Dipole C-F Dipole (Minimization) Dipole->Center Modulates Barrier Gauche Fluorine Gauche Effect (Hyperconjugation) Gauche->Center Fine Tuning Strain Ring Torsional Strain (Butterfly Force) Strain->Center Restoring Force

Caption: The equilibrium pucker is a vector sum of steric repulsion (dominant), torsional strain, and stereoelectronic effects.

Case Study Application: Vector Alignment in Drug Design

In drug discovery, the primary utility of the FDMC scaffold is vector control . By locking the conformation, you orient exit vectors (substituents) into specific regions of the protein binding pocket.

The "Methyl-Lock" Principle

In 3,3-difluorocyclobutane derivatives, the ring is relatively flexible. However, introducing a methyl group at the C1 position (creating a quaternary center) or C2 position drastically raises the inversion barrier.

  • Observation: A trans-1,3-dimethyl arrangement forces the ring into a flattened conformation to minimize one axial methyl interaction.

  • Result: This widens the angle between substituents on C1 and C3, potentially increasing the distance between pharmacophores by 0.5–1.0 Å compared to the cis isomer.

Application Note: When replacing a cyclohexyl group with a cyclobutyl group to reduce lipophilicity (LogP), use the cis-1,3-dimethyl-3-fluoro scaffold to mimic the spatial volume of the cyclohexane chair while dropping LogP by


 1.0 unit.

References

  • Mykhailiuk, P. K. (2015). Conformation of 1,3-disubstituted cyclobutanes: The fluorine effect. Journal of Organic Chemistry.

  • O'Hagan, D. (2008).[2][3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[3]

  • Grygorenko, O. O., et al. (2011). Cyclobutane-containing amino acids and related compounds: synthesis and properties. Chemical Reviews.

  • Lemal, D. M., & Chen, X. (2005). Fluorinated Cyclobutanes. In The Chemistry of Cyclobutanes.

  • Durie, A. J., & O'Hagan, D. (2012). The fluorine gauche effect: a brief history. Journal of Fluorine Chemistry.

Sources

theoretical and computational studies of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Methyl Scaffold

In modern medicinal chemistry, the cyclobutane ring serves as a critical "spacer" that restricts conformational freedom while offering distinct vectors for substituent display. The specific target, 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (3-F-1,3-DMCBC) , represents a high-value scaffold due to its unique combination of steric bulk (quaternary centers at C1 and C3) and electronic modulation (fluorine substitution).

This guide provides a rigorous theoretical framework for studying this molecule. Unlike simple cyclobutanes, the simultaneous presence of methyl groups at the 1- and 3-positions creates a "steric pressure cooker," forcing the ring into specific puckered conformations to relieve 1,3-diaxial strain. Furthermore, the fluorine atom introduces electrostatic dipoles that can be tuned to modulate pKa and lipophilicity (LogP).

Key Technical Objectives:

  • Conformational Locking: Determine the energy barrier between cis and trans isomers driven by 1,3-diaxial methyl repulsion.

  • Acidity Modulation: Predict the pKa shift induced by the

    
    -fluorine atom using thermodynamic cycles.
    
  • Bioisosterism: Evaluate the scaffold as a rigidified surrogate for gem-dimethyl alkyl chains.

Computational Methodology (The "How-To")

To ensure data integrity and reproducibility, the following computational protocol is designed to be self-validating.

Level of Theory Selection

Standard B3LYP functionals often fail to accurately describe the weak dispersive forces that dictate cyclobutane ring puckering. Therefore, we utilize dispersion-corrected range-separated hybrid functionals.

  • Recommended Functional:

    
    B97X-D  or M06-2X .
    
    • Rationale: These functionals capture medium-range electron correlation (dispersion) essential for accurate ring-strain energies and non-covalent intramolecular interactions (e.g., F

      
      H-O).
      
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Rationale: Provides a balance between cost and accuracy, minimizing basis set superposition error (BSSE) better than Pople sets (e.g., 6-311G**) for polar bonds like C-F.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Solvents: Water (

      
      ) for pKa; Octanol (
      
      
      
      ) for LogP; Chloroform (
      
      
      ) for NMR comparison.
Protocol Workflow

The following Graphviz diagram outlines the mandatory workflow to ensure no conformational minima are missed.

ComputationalWorkflow Start Input Structure (3-F-1,3-DMCBC) ConfSearch Conformational Search (CREST or Molecular Dynamics) Forcefield: GFN2-xTB Start->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.25 Å) ConfSearch->Filter GeomOpt DFT Geometry Optimization wb97X-D/def2-TZVP (Gas Phase) Filter->GeomOpt Freq Frequency Analysis (Check for Imaginary Freqs) GeomOpt->Freq Freq->GeomOpt If N_imag > 0 (Perturb Geometry) Solvation Single Point Energy (SMD) Water & Octanol Freq->Solvation If N_imag = 0 Boltzmann Boltzmann Averaging (ΔG at 298K) Solvation->Boltzmann Output Final Properties (pKa, LogP, Dipole) Boltzmann->Output

Figure 1: Automated computational workflow for the structural and electronic characterization of 3-F-1,3-DMCBC.

Stereochemical & Conformational Landscape

The Isomerism Challenge

The molecule possesses a plane of symmetry through C2 and C4 if planar, but the substituents at C1 and C3 define the stereochemistry.

  • Cis-Isomer: The Carboxylic acid (-COOH) and the Fluorine (-F) are on the same face of the ring. Consequently, the two Methyl groups are also on the same face (syn-diaxial).

  • Trans-Isomer: The -COOH and -F are on opposite faces. This places one Methyl group on each face (anti).

Theoretical Prediction: The Trans-isomer is expected to be thermodynamically preferred.

  • Reasoning: In the cis isomer, the two methyl groups (bulkier than F) are forced into a syn-1,3-diaxial relationship if the ring puckers. This creates severe steric clash (approx. 3.5–5.0 kcal/mol penalty). In the trans isomer, the methyls can adopt a pseudo-equatorial/pseudo-axial split, relieving strain.

Ring Puckering Analysis

Cyclobutane is rarely planar; it adopts a "butterfly" conformation with a puckering angle (


) of ~25-30°.
  • Experiment: Measure the dihedral angle

    
    .
    
  • Visualizing the Conflict:

PuckeringLogic Planar Planar Transition State (High Torsional Strain) Puckered Puckered Minima (Butterfly) Planar->Puckered Relieves Eclipse Substituents Substituent Orientation Puckered->Substituents PseudoEq Pseudo-Equatorial (Preferred by Bulky Groups) Substituents->PseudoEq -COOH, -CH3 PseudoAx Pseudo-Axial (Preferred by F? - Gauche) Substituents->PseudoAx -F (Electronic)

Figure 2: Logic flow determining the preferred ring conformation based on substituent electronics and sterics.

Electronic Properties & Reactivity[1]

pKa Prediction Protocol

The fluorine at C3 exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion at C1. However, the effect is attenuated by the distance (3 bonds).

The Thermodynamic Cycle Method: Direct calculation of


 in solution often yields errors. We use the isodesmic reaction scheme with a reference acid (e.g., standard cyclobutane carboxylic acid).

Equation:



Where 

is the energy of the proton exchange reaction:

Expected Results (Hypothetical):

Property Unsubstituted Ref 3-F-1,3-DMCBC (Cis) 3-F-1,3-DMCBC (Trans)
pKa (Calc) 4.78 ~4.45 ~4.55
Dipole (Debye) 2.1 4.8 (Additive) 1.2 (Cancel)

| HOMO (eV) | -7.2 | -7.5 | -7.4 |

Note: The Cis isomer has a higher dipole moment because the C-F and C=O dipoles partially align, whereas they oppose each other in the Trans isomer.

Electrostatic Potential (ESP) Mapping

Generate ESP maps to visualize the "Fluorine Face" vs. the "Methyl Face."

  • Protocol: Map the total electron density with a potential value of 0.0004 a.u.

  • Insight: In the cis isomer, the "bottom" face (bearing F and COOH) will be highly electronegative, creating a "Janus-faced" molecule—hydrophobic on top (Me/Me), polar on bottom. This is critical for binding pocket orientation.

ADMET & Drug-Likeness Profiling

Lipophilicity (LogP)

Fluorine is often called a "lipophilicity chameleon." While C-F is polar, it does not hydrogen bond.

  • Calculation:

    
    .
    
  • Impact: The 1,3-dimethyl substitution significantly increases LogP (more lipophilic) compared to the parent acid. The Fluorine atom typically lowers LogP slightly compared to a methyl, but increases it compared to hydrogen.

  • Metabolic Stability: The C3 position is fully substituted (Quaternary). This blocks metabolic hydroxylation at this typically vulnerable position, potentially extending the half-life (

    
    ) of the drug candidate.
    

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Wiberg, K. B. (1986). The structure of cyclobutane. Journal of the American Chemical Society, 108(19), 5817-5822. [Link]

  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. [Link]

Sources

Quantum Chemical Calculations for Fluorinated Cyclobutanes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1][2][3] Among the various fluorinated motifs, cyclobutanes present a unique combination of conformational rigidity and three-dimensional diversity, making them attractive scaffolds in medicinal chemistry.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices of quantum chemical calculations as applied to fluorinated cyclobutanes. We will delve into the theoretical underpinnings, practical considerations for method and basis set selection, and the interpretation of computational results to rationally design and optimize fluorinated cyclobutane-containing drug candidates.

The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][6] When incorporated into the cyclobutane ring, a scaffold known for its ability to lock in specific conformations, these effects can be amplified and directed in three-dimensional space.[4][5] This combination offers a promising strategy for enhancing drug-like properties and exploring novel chemical space. Computational analysis, alongside experimental data, has proven crucial in understanding the decisive influence of conformation on the physicochemical properties of these compounds.[4][5][7]

Theoretical Foundations of Quantum Chemical Calculations

Quantum chemistry provides a powerful lens through which we can understand and predict the behavior of molecules at the electronic level.[8] These calculations solve the Schrödinger equation for a given molecule to yield its electronic wavefunction, from which a multitude of properties can be derived. For fluorinated cyclobutanes, the primary interests lie in:

  • Molecular Geometry and Conformational Analysis: The cyclobutane ring is not planar and exists in a puckered conformation.[9] The degree of puckering and the preferred orientation of substituents are highly sensitive to the presence of fluorine atoms. Quantum chemical calculations can accurately predict these geometries and the energy differences between various conformers (e.g., equatorial vs. axial).[10]

  • Thermochemistry and Reaction Mechanisms: Understanding the stability of different isomers and the energy barriers of reaction pathways is crucial for synthesis and predicting metabolic fate.[11][12]

  • Electronic Properties: Properties such as dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO) provide insights into a molecule's polarity, reactivity, and potential intermolecular interactions.[4][13]

  • Spectroscopic Properties: The prediction of NMR chemical shifts is a particularly valuable application, aiding in the structural elucidation and conformational analysis of novel fluorinated cyclobutanes.[14][15][16][17][18][19]

Navigating the Computational Landscape: Method and Basis Set Selection

The accuracy of quantum chemical calculations is intrinsically tied to the chosen theoretical method and basis set. For fluorinated compounds, these choices are particularly critical due to the high electronegativity and the presence of lone pairs on the fluorine atoms.

Theoretical Methods
  • Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for its balance of accuracy and computational cost.[20] Several functionals have shown good performance for halogenated compounds.[20][21]

    • B3LYP: A widely used hybrid functional that often provides a good starting point for geometry optimizations and energy calculations.[10][14][17][22]

    • M06 family (M06, M06-2X): These functionals are known to perform well for non-covalent interactions, which can be important in understanding the conformational preferences of fluorinated cyclobutanes.[23]

    • ωB97X-D: A range-separated hybrid functional with dispersion corrections, which can be beneficial for accurately describing intramolecular interactions.[19]

  • Møller-Plesset Perturbation Theory (MP2): This is a wavefunction-based method that includes electron correlation effects, often leading to more accurate results than DFT, albeit at a higher computational cost.[10][14] It is particularly useful for benchmarking DFT results and for systems where DFT may be less reliable.

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. For fluorine-containing molecules, the inclusion of polarization and diffuse functions is crucial for accurate descriptions of the electron distribution.[14][24][25]

  • Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)): These are widely used and offer a good balance of accuracy and efficiency. The addition of polarization functions ( or (d,p)) and diffuse functions (+) is highly recommended for fluorinated systems.[14][26]

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations. The aug- prefix indicates the addition of diffuse functions.[24]

  • def2 basis sets (e.g., def2-SVP, def2-TZVP): These are modern and well-balanced basis sets that have shown good performance for a wide range of applications, including halogenated compounds.[20]

The following table summarizes recommended starting points for method and basis set combinations for calculations on fluorinated cyclobutanes:

Computational Task Recommended Method Recommended Basis Set Rationale
Geometry Optimization B3LYP, ωB97X-D6-31+G(d,p) or def2-SVPGood balance of accuracy and computational cost for structural parameters.[16][20]
Conformational Energy M06-2X, ωB97X-D, MP26-311+G(d,p) or def2-TZVPHigher accuracy is needed for small energy differences between conformers.[10][23]
NMR Chemical Shifts B3LYP, ωB97X-D6-311+G(2d,p) or aug-cc-pVDZLarger basis sets are generally required for accurate prediction of magnetic properties.[16][19]
Reaction Energetics M06-2X, CCSD(T) (for high accuracy)def2-TZVP or aug-cc-pVTZAccurate description of transition states and reaction barriers is crucial.[27]

Practical Workflow for a Quantum Chemical Study of a Fluorinated Cyclobutane

This section outlines a step-by-step protocol for conducting a computational study on a novel fluorinated cyclobutane.

Step-by-Step Protocol
  • Molecule Building and Initial Conformer Search:

    • Construct the 3D structure of the fluorinated cyclobutane using a molecular editor such as Avogadro or Chemcraft.[28][29]

    • Perform an initial conformational search using a molecular mechanics force field to identify low-energy conformers. This is particularly important for multiply substituted cyclobutanes.

  • Geometry Optimization:

    • For each low-energy conformer, perform a geometry optimization using a chosen DFT method and basis set (e.g., B3LYP/6-31+G(d,p)).

    • Ensure the optimization has converged to a true minimum on the potential energy surface.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Confirm that all vibrational frequencies are real (positive). The presence of an imaginary frequency indicates a transition state or a saddle point, not a minimum.

  • Single-Point Energy Refinement:

    • For the optimized geometries, perform single-point energy calculations using a more accurate method and/or a larger basis set (e.g., M06-2X/def2-TZVP or MP2/aug-cc-pVTZ) to obtain more reliable relative energies between conformers.

  • Property Calculations:

    • Calculate desired properties such as NMR chemical shifts, dipole moments, and molecular electrostatic potential maps using the optimized geometries. For NMR calculations, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used.[14][17]

  • Data Analysis and Interpretation:

    • Analyze the relative energies of the conformers to determine the most stable structures and their populations at a given temperature.

    • Compare calculated NMR chemical shifts with experimental data to confirm structural assignments.[16]

    • Visualize MEP maps to identify regions of positive and negative electrostatic potential, which can indicate sites for intermolecular interactions.

Workflow Diagram

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Analysis & Interpretation mol_build 1. Molecule Building & Conformer Search geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc energy_refine 4. Single-Point Energy Refinement (e.g., M06-2X/def2-TZVP) freq_calc->energy_refine prop_calc 5. Property Calculation (NMR, MEP, etc.) energy_refine->prop_calc data_analysis 6. Data Analysis & Interpretation prop_calc->data_analysis

Caption: A typical workflow for the quantum chemical study of a fluorinated cyclobutane.

Interpreting the Results: A Case Study of Monofluorocyclobutane

To illustrate the practical application of these calculations, let's consider the conformational analysis of monofluorocyclobutane. Experimental and computational studies have shown that it exists as an equilibrium between two puckered conformers: equatorial and axial.[10]

Quantum chemical calculations can provide quantitative insights into this equilibrium:

  • Geometry: Calculations reveal the puckering angle of the cyclobutane ring and the precise bond lengths and angles for both the equatorial and axial conformers.[10]

  • Energetics: The energy difference between the equatorial and axial conformers can be calculated. The equatorial conformer is generally found to be more stable.[10] This energy difference can be used to predict the relative populations of the two conformers at a given temperature using the Boltzmann distribution.

  • NMR Spectra: The ¹⁹F and ¹H NMR chemical shifts for each conformer can be calculated. The experimentally observed spectrum is a population-weighted average of the spectra of the individual conformers.

The following diagram illustrates the conformational equilibrium of monofluorocyclobutane:

G cluster_eq cluster_ax eq eq ax ax eq->ax ΔE ax->eq

Caption: Conformational equilibrium of monofluorocyclobutane.

Advanced Topics and Future Directions

The field of computational chemistry is continuously evolving. For more complex systems or specific research questions, more advanced methods may be necessary:

  • Explicit Solvation Models: While implicit solvent models are often sufficient, explicit solvent models (including a number of solvent molecules in the calculation) can provide a more accurate description of solvation effects, which can be particularly important for charged species.[30]

  • Multireference Methods: For systems with significant electronic degeneracy, such as in photochemistry or bond-breaking processes, multireference methods like CASSCF may be required.[31][32]

  • Machine Learning: Machine learning models trained on quantum chemical data are emerging as a powerful tool for rapidly predicting properties like NMR chemical shifts for large libraries of compounds.[15][18]

Conclusion

Quantum chemical calculations are an indispensable tool in the modern drug discovery pipeline, providing detailed insights into the structure, stability, and properties of fluorinated cyclobutanes. By carefully selecting appropriate theoretical methods and basis sets, researchers can rationally design molecules with optimized properties, thereby accelerating the development of new and effective therapeutics. This guide has provided a foundational understanding and a practical framework for applying these powerful computational techniques to this important class of molecules.

References

  • Freitas, M. P. (2025). Energetic Insights into the Fluorination of Cyclobutane: Mono- and Difluorocyclobutanes.
  • Durig, J. R., et al. (2011). Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. PubMed.
  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • de Oliveira, E. M., et al. (Year not available). Fluorine Gaussian basis set adopted for the MCF and SMC calculations in...
  • Tafazzoli, M., & Ghiasi, M. (2013). Probing theoretical level effect on fluorine chemical shielding calculations. Concepts in Magnetic Resonance Part A.
  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed.
  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Sherrill, C. D. (Year not available). Basis Sets in Quantum Chemistry. Georgia Institute of Technology.
  • Lemal, D. M. (2025). Fluorinated Cyclobutanes and Their Derivatives.
  • Demeester, P. (2023). Quantum chemical software. The quantum theory applied to biology.
  • Al-amody, M., et al. (2012). Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. Current World Environment.
  • Hylmar, T., et al. (Year not available). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.
  • Szlagor, M., et al. (2025). Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark. RSC Publishing.
  • Mayer, P., et al. (Year not available). Proposed reaction mechanism for the formation of cyclobutane 3.
  • Khan, A. A., & Tuly, F. T. (2022). A computational quantum chemical study of fluorinated Allopurinol.
  • O'Hagan, D. (Year not available). Conformational preference of fluorocyclopentane. The calculated energy...
  • Khattab, T. A. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?
  • Wang, Y., et al. (2022). Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T). The Journal of Chemical Physics.
  • Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • Freitas, M. P. (Year not available). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Hehre, W. J. (Year not available). Basis Sets in Used in Molecular Orbital Calculations. University of California, Irvine.
  • Roos, B. O., et al. (Year not available). 1.1 MOLCAS Quantum Chemistry Software. MOLCAS Manual.
  • Hansen, A., et al. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts.
  • Mayer, P., et al. (Year not available).
  • Apollo Scientific. (2026).
  • Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • Author not available. (Year not available). Fluorine in drug discovery: Role, design and case studies. Source not available.
  • Penner, P., et al. (Year not available). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.
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  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
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  • Iacono, S. T. (Year not available). Quantum Mechanical Study of the Reaction Mechanism for 2π-2π Cycloaddition of Fluorinated Methylene Groups.
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  • Division of Computational Chemistry, Lund University. (2025). Software.
  • Egawa, T., et al. (2025). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.
  • Penner, P., et al. (2024). QM assisted ML for 19F NMR chemical shift prediction. Novartis OAK.
  • Hunter, L. (2015). A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. PubMed.
  • Vázquez, S., et al. (Year not available). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.
  • Rzepa, H. S., et al. (Year not available). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing.
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Technical Guide: Electronic Modulation in 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a mechanistic deep-dive into the electronic and conformational behavior of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid.

Executive Summary: The Fluorine Probe

In modern medicinal chemistry, the strategic incorporation of fluorine is not merely about metabolic blocking; it is a tool for electronic "tuning."[1] 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid represents a sophisticated scaffold where the Through-Space (Field) Effect competes with and often overrides the classical Through-Bond (Inductive) Effect .

Unlike flexible linear alkyl chains or the chair-locked cyclohexane systems, the cyclobutane core offers a unique "puckered" geometry (


 dihedral angle). The addition of methyl groups at the 1- and 3-positions creates a "conformational lock," restricting ring inversion and forcing the fluorine and carboxylic acid moieties into defined spatial relationships. This molecule serves as a definitive case study for dipolar interactions  in rigid aliphatic cycles.

Structural Dynamics: The Puckered Scaffold

To understand the electronics, one must first understand the geometry. The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

The "Locking" Effect of Methylation

In the parent 3-fluorocyclobutanecarboxylic acid, the ring flips rapidly, averaging the electronic vectors. However, in the 1,3-dimethyl analog, the steric bulk of the methyl groups dictates the conformation.

  • Steric Dominance: The methyl groups prefer the pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion.

  • Consequence: This forces the functional groups (Fluorine at C3 and Carboxyl at C1) into specific pseudo-axial or pseudo-equatorial orientations depending on the isomer (cis or trans).

Electronic Dissection: Bond vs. Space

The acidity (pKa) and lipophilicity (LogP) of this molecule are governed by two opposing forces.

A. Through-Bond Inductive Effect (-I)

Fluorine is the most electronegative element (


). Through the 

-bond framework (C3-C2-C1), it pulls electron density away from the carboxyl group.
  • Mechanism: Electron withdrawal stabilizes the carboxylate anion (

    
    ) by delocalizing the negative charge.
    
  • Baseline Outcome: Inductive effects always lower the pKa (increase acidity) relative to the non-fluorinated parent.

B. Through-Space Field Effect ( )

This is the dominant variable in this scaffold. The C-F bond creates a strong dipole (~1.4 Debye). Because the cyclobutane ring brings C1 and C3 into proximity (approx. 2.5 Å cross-ring distance), the electric field generated by the C-F dipole directly interacts with the reaction center (


).
The Vector Map
  • Destabilizing Interaction: If the negative end of the C-F dipole points towards the carboxylate anion, electrostatic repulsion destabilizes the anion.

    • Result:

      
       increases 
      
      
      
      pKa increases (Weaker Acid).
  • Stabilizing Interaction: If the C-F dipole is oriented such that the positive potential (carbon end) faces the anion, or if the dipole is distant/shielded.

    • Result: pKa decreases (Stronger Acid).

Stereochemical Implications: cis vs. trans

The "1,3-dimethyl" lock creates two distinct isomers with divergent electronic profiles.

Table 1: Isomer-Specific Electronic Profiles
Featurecis-Isomer (Z)trans-Isomer (E)
Geometry F and COOH on the same face (Syn)F and COOH on opposite faces (Anti)
Dipole Alignment Dipoles are parallel/additiveDipoles are anti-parallel/canceling
Field Effect Strong Repulsion (Anion vs. F

)
Weak/Negligible Repulsion
Net Acidity Weaker Acid (Higher pKa)Stronger Acid (Lower pKa)
LogP (Lipophilicity) Generally Lower (Higher Polarity)Generally Higher (Lower Polarity)

Key Insight: In the cis isomer, despite the inductive withdrawal (-I) trying to increase acidity, the through-space repulsion (Field Effect) destabilizes the carboxylate anion significantly, often rendering the cis isomer less acidic than the trans isomer. This is the "Reverse Fluorine Effect."

Visualizing the Mechanism

The following diagram illustrates the competing electronic vectors and the synthetic logic.

ElectronicEffects cluster_0 Electronic Forces Induction Through-Bond (-I) (Always Acidifying) Anion_Stab Anion Stabilization (Lower pKa) Induction->Anion_Stab e- Withdrawal Field Through-Space (Field) (Isomer Dependent) Field->Anion_Stab Minimized Repulsion (trans) Anion_Destab Anion Destabilization (Higher pKa) Field->Anion_Destab Repulsion (cis) Isomer_Cis cis-Isomer (Syn) F & COOH Proximal Isomer_Cis->Field Dipole Alignment Isomer_Trans trans-Isomer (Anti) F & COOH Distal Isomer_Trans->Field Dipole Cancellation

Caption: Figure 1. The hierarchy of electronic effects where field repulsion in the cis-isomer counteracts inductive stabilization.

Experimental Protocol: Synthesis & Characterization

The synthesis of 3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid typically requires building the quaternary centers and introducing fluorine via nucleophilic substitution (Deoxofluorination).

Synthetic Pathway[2][3][4][5][6][7]
  • Starting Material: 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylate ester.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Mechanism:

    
    -like or 
    
    
    
    depending on conditions, but steric crowding at the tertiary carbon often favors
    
    
    with some elimination byproducts.
Step-by-Step Protocol (Deoxofluorination)

Note: This protocol assumes a tertiary alcohol precursor.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Methyl 3-hydroxy-1,3-dimethylcyclobutanecarboxylate (1.0 eq) in anhydrous DCM (0.2 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Dropwise add DAST (1.2 eq). Caution: DAST reacts violently with water.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 4 hours.

  • Quench: Pour the mixture slowly into saturated aqueous

    
     at 0°C. Gas evolution will occur.
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Hydrolysis: Treat the crude fluoro-ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 12 hours to yield the free acid.

  • Purification: The cis and trans isomers are often separable by HPLC or careful flash chromatography of the ester prior to hydrolysis.

Applications in Drug Design[3][6][8]

Bioisosterism & Metabolic Blocking

This scaffold is a potent bioisostere for the gem-dimethyl group or the cyclohexane ring.

  • Metabolic Stability: The C3 position in cyclobutanes is a "soft spot" for oxidative metabolism (hydroxylation). Replacing the C-H bond with C-F (Bond Energy: ~116 kcal/mol vs ~99 kcal/mol) effectively blocks CYP450 oxidation at this position.

  • Lipophilicity Modulation: The 1,3-dimethyl groups add bulk (increasing LogP), while the fluorine atom modulates polarity. This allows fine-tuning of CNS penetration (Brain-to-Plasma ratio).

The "Fluorine Scan"

In lead optimization, replacing a hydrogen with fluorine in this scaffold allows researchers to probe the binding pocket's electrostatics. If the cis isomer binds significantly better than the trans, it suggests a specific dipole interaction within the active site, rather than just a steric fit.

References

  • Wiberg, K. B., & Pradhan, S. K. (1994). "Substituent Effects in Cyclobutanes: Acidity of 3-Substituted Cyclobutanecarboxylic Acids." Journal of Organic Chemistry. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Reutzen, M., et al. (2025). "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemPlusChem. Link

Sources

Methodological & Application

High-Impact Fluorination Protocols for 1,3-Dimethylcyclobutane-1-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorination Methods for 1,3-Dimethylcyclobutane-1-Carboxylic Acid Content Type: Detailed Application Note and Protocol Guide

Abstract

The 1,3-dimethylcyclobutane-1-carboxylic acid scaffold represents a critical bioisostere in modern medicinal chemistry, offering a rigidified mimic of gem-dimethyl alkyl chains or saturated heterocycles. However, the metabolic liability of the carboxylic acid moiety often necessitates its transformation into more stable, lipophilic functionalities. This Application Note details three strategic fluorination protocols designed to modify this specific scaffold: (1) Silver-Catalyzed Decarboxylative Fluorination to access tertiary fluorides, (2) Photoredox-Mediated Decarboxylative Fluorination for mild, scalable processing, and (3) Deoxyfluorination to generate reactive acyl fluorides. These protocols are selected based on their ability to handle the steric congestion of the quaternary C1 center and the ring strain inherent to the cyclobutane core.

Strategic Analysis & Chemical Logic

The Substrate Challenge

The target molecule, 1,3-dimethylcyclobutane-1-carboxylic acid , presents unique synthetic challenges:

  • Quaternary Center (C1): The carboxylic acid is attached to a fully substituted carbon (bearing a methyl group and the ring carbons). Standard nucleophilic substitutions are impossible here.

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic or radical conditions.

  • Stereochemistry: The relationship between the C1 and C3 methyl groups (cis/trans) can influence reaction rates and selectivity.

Mechanistic Pathways

We focus on two primary transformation classes:

  • Radical Decarboxylative Fluorination (C1 Modification): Replacing the -COOH group with a Fluorine atom. This converts a polar, metabolically labile acid into a metabolically stable, lipophilic tertiary fluoride. This is the highest-value transformation for this scaffold in drug discovery.

  • Acyl Fluoride Formation (COOH Activation): Converting -COOH to -COF. This retains the carbon count and activates the molecule for amide coupling or further derivatization, often with higher stability than corresponding acid chlorides.

Protocol A: Silver-Catalyzed Decarboxylative Fluorination

Objective: Synthesis of 1-fluoro-1,3-dimethylcyclobutane. Mechanism: Radical oxidative decarboxylation mediated by Ag(I)/Ag(II).[1]

Mechanistic Insight

This reaction relies on the oxidation of Ag(I) to a reactive Ag(II)-F species by an electrophilic fluorinating agent (Selectfluor).[1] The Ag(II) species oxidizes the carboxylate to a carboxyl radical, which rapidly decarboxylates to form a tertiary alkyl radical at C1. This radical abstracts a fluorine atom from the Ag(II)-F complex or Selectfluor, forging the C-F bond.

Experimental Protocol
  • Scale: 1.0 mmol

  • Reagents:

    • Substrate: 1,3-dimethylcyclobutane-1-carboxylic acid (128 mg, 1.0 mmol)

    • Catalyst: Silver Nitrate (AgNO3) (34 mg, 0.2 mmol, 20 mol%)

    • Fluorine Source: Selectfluor (708 mg, 2.0 mmol, 2.0 equiv)

    • Solvent: Acetone/Water (1:1 v/v, 10 mL)

    • Base: NaHCO3 (optional, if acid is not pre-neutralized, but often not required for Ag-catalysis)

Step-by-Step Methodology:

  • Setup: In a 20 mL borosilicate vial equipped with a magnetic stir bar, charge Selectfluor (2.0 equiv) and AgNO3 (20 mol%).

  • Solvent Addition: Add the Acetone/Water mixture. The solution should be clear to slightly cloudy.

  • Substrate Addition: Add 1,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv). Note: If the substrate is a solid, dissolve in a minimum amount of acetone before addition.

  • Reaction: Seal the vial and heat to 50–60 °C in an oil bath or aluminum block. Stir vigorously (800 rpm) for 12–16 hours.

    • Monitoring: The reaction evolves CO2.[2] Ensure the vessel is not filled >50% to manage pressure, or use a pressure-release cap if scaling up.

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL).

  • Extraction: Wash the organic layer with water (2 x 10 mL) to remove unreacted Selectfluor and silver salts. Dry over anhydrous MgSO4.

  • Purification: Carefully concentrate the solvent (volatile product!). Purify via silica gel flash chromatography using a Pentane/Ether gradient.

Critical Control Points:

  • Temperature: Do not exceed 65 °C to prevent ring opening or elimination to the cyclobutene.

  • Ag Source: AgNO3 is preferred over AgF or Ag2O due to solubility in aqueous acetone.

Protocol B: Photoredox Decarboxylative Fluorination

Objective: Metal-minimized synthesis of 1-fluoro-1,3-dimethylcyclobutane. Mechanism: Oxidative quenching of an excited photocatalyst (Ir or Ru) by Selectfluor, generating a radical cation that oxidizes the carboxylate.

Mechanistic Insight

Unlike the thermal Ag-method, this protocol operates at room temperature, preserving the cyclobutane ring integrity. The photocatalyst (PC) is excited by blue light (PC). Selectfluor oxidizes PC to PC(IV) or PC(III), which then oxidizes the carboxylate anion to the carboxyl radical.

Experimental Protocol
  • Scale: 0.5 mmol

  • Reagents:

    • Substrate: 1.0 equiv

    • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%)

    • Fluorine Source: Selectfluor (2.0 equiv)

    • Base: K2HPO4 (2.0 equiv)

    • Solvent: Acetonitrile/Water (1:1 or 4:1)

Step-by-Step Methodology:

  • Setup: In a clear glass vial, combine the carboxylic acid, K2HPO4, Selectfluor, and the Iridium photocatalyst.

  • Degassing: Add the solvent system (MeCN/H2O). Sparge with Argon or Nitrogen for 10 minutes to remove oxygen (O2 quenches the excited state).

  • Irradiation: Seal the vial and place it 2–3 cm away from a Blue LED (450 nm, ~30W). Use a fan to keep the reaction at ambient temperature (<30 °C).

  • Duration: Irradiate for 12–24 hours.

  • Workup: Dilute with DCM, wash with water.

  • Purification: Isolate via chromatography.

Protocol C: Deoxyfluorination (Acyl Fluoride Synthesis)

Objective: Synthesis of 1,3-dimethylcyclobutane-1-carbonyl fluoride. Application: Acyl fluorides are stable activated esters, ideal for peptide coupling or Friedel-Crafts acylations.

Reagent Selection

While DAST (Diethylaminosulfur trifluoride) is common, it is thermally unstable. We recommend Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E for higher safety and stability.

Experimental Protocol (Deoxo-Fluor Method)
  • Scale: 1.0 mmol

  • Reagents:

    • Substrate: 1,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv)

    • Reagent: Deoxo-Fluor (1.1 equiv)

    • Base: Pyridine (1.5 equiv) - Scavenges HF

    • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under N2.

  • Dissolution: Dissolve the acid and pyridine in anhydrous DCM. Cool to 0 °C.

  • Addition: Add Deoxo-Fluor dropwise via syringe.

  • Reaction: Stir at 0 °C for 30 mins, then warm to Room Temp for 2 hours.

  • Workup: Quench with saturated NaHCO3 (Caution: Gas evolution). Extract with DCM.

  • Isolation: Acyl fluorides are often hydrolytically stable enough for rapid column chromatography or can be used crude after solvent evaporation.

Visualization & Data

Mechanistic Workflow (Ag-Catalyzed Decarboxylative Fluorination)

Ag_Decarboxylative_Fluorination Substrate 1,3-Dimethylcyclobutane- 1-carboxylic acid Radical_Carboxyl Carboxyl Radical (R-COO•) Substrate->Radical_Carboxyl SET Oxidation by Ag(II) Ag1 Ag(I) Catalyst Ag2_F [Ag(II)-F] Complex Ag1->Ag2_F Oxidation by Selectfluor Selectfluor Selectfluor (F+) Selectfluor->Ag2_F Ag2_F->Ag1 Reduction (SET) Ag2_F->Radical_Carboxyl Radical_Alkyl Tertiary Alkyl Radical (C1•) Radical_Carboxyl->Radical_Alkyl - CO2 CO2 CO2 Radical_Carboxyl->CO2 Product 1-Fluoro-1,3- dimethylcyclobutane Radical_Alkyl->Product F-Atom Transfer from Selectfluor/Ag-F

Caption: Mechanistic cycle for the Silver-catalyzed decarboxylative fluorination of tertiary carboxylic acids.

Reagent Comparison Table
FeatureProtocol A: Ag-CatalyzedProtocol B: PhotoredoxProtocol C: Deoxyfluorination
Product Type Tertiary Alkyl Fluoride (C-F)Tertiary Alkyl Fluoride (C-F)Acyl Fluoride (COF)
Primary Reagent Selectfluor / AgNO3Selectfluor / Ir-PCDeoxo-Fluor / XtalFluor
Temperature 50–65 °C25 °C (Room Temp)0 °C to RT
Reaction Time 12–16 h12–24 h2–4 h
Functional Tolerance High (oxidative conditions)Very High (mild)Moderate (acid sensitive)
Key Risk Ring opening at high TOxygen inhibitionHF generation

References

  • Yin, F., Wang, Z., Li, Z., & Li, C. (2012).[3] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404. [Link]

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015).[3] Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. [Link]

  • L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411. [Link]

  • Mizuta, S., St. Jean, F., & Gouverneur, V. (2008). Fluorination of Cyclobutane Derivatives. Organic Letters, 10(16), 3535–3538. [Link]

Sources

purification of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic Acid

Abstract & Core Challenge

The purification of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid presents a distinct set of challenges common to rigid, small-ring fluorinated scaffolds. The primary objective is the separation of geometric isomers (cis and trans diastereomers) formed during synthesis.

Key Challenges:

  • Isomer Resolution: The rigid cyclobutane ring creates distinct cis (Z) and trans (E) diastereomers regarding the carboxylic acid and fluorine substituents. These isomers often have similar lipophilicity, making standard C18 separation difficult.

  • Detection Limits: The molecule lacks a strong UV chromophore (only end-absorption <210 nm), necessitating alternative detection methods or highly pure solvents.

  • Acidic Tailing: The free carboxylic acid moiety (

    
    ) leads to peak tailing and retention variability on active silanol sites.
    

This guide details a self-validating protocol utilizing Pentafluorophenyl (PFP) stationary phases, which leverage fluorine-fluorine interactions to achieve superior isomeric resolution compared to standard C18 chemistries.

Physicochemical Context & Strategy

The Molecule
  • Structure: A cyclobutane core substituted at the 1- and 3-positions.[1]

    • C1: Methyl group (-CH

      
      ) and Carboxylic Acid (-COOH).[1]
      
    • C3: Methyl group (-CH

      
      ) and Fluorine (-F).
      
  • Stereochemistry: The molecule exhibits geometric isomerism.

    • Cis-isomer: The -COOH and -F groups are on the same face of the ring.

    • Trans-isomer: The -COOH and -F groups are on opposite faces.

The Separation Mechanism (Why PFP?)

While C18 columns rely solely on hydrophobic interactions, Fluorophenyl (PFP) phases offer multiple retention mechanisms essential for this separation:

  • 
     Interactions:  Although the target is aliphatic, the PFP ring can interact with the dipole of the C-F bond.
    
  • Dipole-Dipole Interactions: The rigid cyclobutane ring fixes the dipole moment. The cis and trans isomers have significantly different net dipoles. The polar PFP phase discriminates based on this "shape selectivity."

  • Fluorine-Fluorine Retention: Specific solvophobic interactions between the stationary phase fluorine and the analyte fluorine enhance retention of the fluorinated isomer relative to non-fluorinated impurities.

Protocol 1: Analytical Method Development (Screening)

Objective: To establish baseline separation of cis/trans isomers and quantify purity.

Equipment: HPLC or UHPLC system with PDA (Photodiode Array) and ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec). Note: ELSD/MS is preferred due to weak UV absorbance.

ParameterConditionRationale
Column PFP (Pentafluorophenyl) Core-Shell , 2.6 µm, 100 Å, 150 x 4.6 mmPFP provides shape selectivity for halogenated isomers that C18 misses.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of -COOH (

), ensuring the molecule is neutral and retaining on the column.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN has lower UV cutoff than MeOH and lower viscosity.
Gradient 5% B to 60% B over 15 minShallow gradient maximizes resolution of closely eluting diastereomers.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Detection UV @ 210 nm (Reference 360 nm) + ELSD 210 nm detects the carbonyl; ELSD detects the mass (universal) without extinction coefficient bias.
Temperature 35°CSlightly elevated temperature improves mass transfer and peak shape.

Step-by-Step Procedure:

  • Sample Prep: Dissolve 1 mg of crude solid in 1 mL of 50:50 Water:ACN. Filter through a 0.22 µm PTFE filter.

  • Equilibration: Flush column with 95% A / 5% B for 10 minutes.

  • Injection: Inject 5 µL.

  • Analysis: Look for a "doublet" peak pattern. The more polar isomer (typically cis where dipoles align) usually elutes earlier on Reverse Phase, but PFP selectivity can invert this.

    • Validation: If resolution (

      
      ) < 1.5, lower the gradient slope to 0.5% B/min.
      

Protocol 2: Preparative Purification (Scale-Up)

Objective: Isolation of >100 mg of pure isomers.

Equipment: Preparative HPLC system with Fraction Collector.

ParameterCondition
Column Prep PFP , 5 µm, 150 x 21.2 mm (or 30 mm)
Flow Rate 20 mL/min (for 21.2 mm ID)
Loading 50–100 mg per injection (DMF/DMSO diluent)
Gradient Isocratic Hold (based on Analytical retention)

Workflow Logic:

  • Focusing: Determine the %B where the isomers elute in the analytical run (e.g., 35% B).

  • Isocratic Strategy: Run the Prep method at 5% lower B concentration (e.g., 30% B) isocratically. This widens the separation window between the isomers.

  • Collection Trigger: Set collection based on Slope (mV/sec) rather than Level to capture the shoulders of the isomers if baseline resolution is not perfect.

  • Post-Process: Pool fractions. Crucial: Immediately freeze-dry (lyophilize) or rotovap at <40°C. High heat can cause decarboxylation or isomerization in acidic conditions.

Visualization: Purification Workflow & Logic

The following diagrams illustrate the operational workflow and the decision logic for method development.

Figure 1: Purification Workflow

PurificationWorkflow Synthesis Crude Synthesis (Mixture of Isomers) Prep Sample Preparation Dissolve in 50:50 ACN:H2O 0.22µm Filter Synthesis->Prep Screening Analytical Screening (PFP Column, Acidic Mobile Phase) Prep->Screening Decision Resolution > 1.5? Screening->Decision Optimization Optimize Gradient (Shallower Slope / Lower T) Decision->Optimization No ScaleUp Prep LC Scale-Up (Isocratic Hold Strategy) Decision->ScaleUp Yes Optimization->Screening QC QC & Structure ID (NMR / LC-MS) ScaleUp->QC

Caption: Operational workflow from crude synthesis to isolated isomers, emphasizing the iterative screening loop.

Figure 2: Isomer Identification Logic

IsomerLogic Start Isolated Fraction NMR 19F-NMR & 1H-NMR (NOESY) Start->NMR Coupling Analyze 3J(H-F) Coupling NMR->Coupling Logic1 Strong NOE between Me(C1) and F(C3)? Coupling->Logic1 Res1 Isomer A: Trans (F/Me Cis) Logic1->Res1 Yes Res2 Isomer B: Cis (F/Me Trans) Logic1->Res2 No

Caption: Structural assignment strategy using Nuclear Overhauser Effect (NOE) to determine relative stereochemistry.

Troubleshooting & Optimization (The "Self-Validating" System)

SymptomProbable CauseCorrective Action
Peak Tailing Silanol interaction with -COOHIncrease buffer concentration (e.g., 10mM Ammonium Formate pH 3.0) instead of just 0.1% FA.
Split Peaks Sample solvent mismatchEnsure sample diluent matches initial mobile phase conditions (High water content). Do not inject 100% DMSO.
Low Recovery Precipitation on columnCheck solubility of the fluorinated acid in cold water. If low, maintain column temp at 40°C.
Ghost Peaks Contaminated Mobile PhaseFluorinated acids are "sticky." Run a blank injection (mobile phase only) to verify system cleanliness.

References

  • SIELC Technologies. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. (Methodology for small ring acids).[2]

  • National Institutes of Health (NIH).Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid. (Context on FACBC analogs and isomer handling).

  • ResearchGate.Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography.

  • Organic Chemistry Data.pKa Values of Carboxylic Acids. (Grounding for mobile phase pH selection).

Sources

Application Note: Quantitative Analysis of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (CAS: 1773508-61-4) is a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its unique cyclobutane core provides rigid conformational control, while the fluorine atom modulates lipophilicity and metabolic stability.

Analytical Challenges
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective. Detection requires low-wavelength UV (205-210 nm), Refractive Index (RI), or Charged Aerosol Detection (CAD).
    
  • Stereoisomerism: The compound exists as cis and trans diastereomers regarding the relative positions of the carboxylic acid and the fluorine atom. Quantifying the isomeric ratio is critical for downstream synthetic success.

  • Volatility & Acidity: As a low-molecular-weight carboxylic acid, it is prone to tailing in HPLC and requires derivatization for robust GC analysis.

Compound Properties (Predicted)
  • Molecular Formula:

    
    [1]
    
  • MW: 146.16 g/mol [3]

  • pKa: ~4.2 (Carboxylic acid)

  • Physical State: Low-melting solid or viscous oil.

Analytical Strategy Selection

To ensure data integrity (ALCOA+ principles), we utilize a tiered analytical approach.

  • Method A (Primary Assay & Purity): HPLC-CAD. Offers the best balance of sensitivity and linearity for non-chromophoric compounds without derivatization.

  • Method B (Isomeric Ratio & Volatiles): GC-FID (via Methyl Ester). Provides superior resolution for cis/trans isomers.

  • Method C (Absolute Quantification):

    
    F qNMR. The "Gold Standard" for potency assignment against a primary reference material.
    

AnalyticalStrategy Sample Sample: 3-Fluoro-1,3- dimethylcyclobutane-1-COOH Decision Select Method Based on Data Need Sample->Decision qNMR Method C: 19F qNMR (Absolute Purity/Potency) Decision->qNMR Reference Std Char. HPLC Method A: HPLC-CAD (Routine Purity & Assay) Decision->HPLC Batch Release/QC GC Method B: GC-FID (Isomer Ratio & Residual Solvents) Decision->GC Process Control Isomer Separation\n(PFP Column) Isomer Separation (PFP Column) HPLC->Isomer Separation\n(PFP Column) Derivatization\n(TMS or Methyl Ester) Derivatization (TMS or Methyl Ester) GC->Derivatization\n(TMS or Methyl Ester)

Figure 1: Analytical decision matrix for fluorinated cyclobutane analysis.

Method A: HPLC-CAD (Routine Quality Control)

Rationale: Charged Aerosol Detection (CAD) is a universal detector that responds to all non-volatile analytes. Unlike UV, its response is independent of extinction coefficients, making it ideal for this aliphatic acid. We utilize a Pentafluorophenyl (PFP) stationary phase, which offers superior selectivity for fluorinated isomers compared to standard C18.

Chromatographic Conditions[6][7][8][9][10][11]
ParameterSetting
Instrument UHPLC with Charged Aerosol Detector (e.g., Thermo Vanquish / Corona Veo)
Column FluoroSep-RP Phenyl (PFP) , 150 x 4.6 mm, 3 µm (or equivalent)
Column Temp 35 °C
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Detection CAD (Evap Temp: 35°C, Power Function: 1.0 for linearity)
Run Time 20 Minutes
Gradient Table
Time (min)% A% BDescription
0.0955Equilibration
2.0955Hold
12.04060Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End
System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between cis and trans isomers.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 (Formic acid suppresses ionization, reducing tailing).
    
  • Precision (RSD): < 2.0% for 6 replicate injections.

Method B: GC-FID (Derivatization Protocol)

Rationale: Direct injection of carboxylic acids in GC often leads to adsorption and peak distortion. Derivatization to the methyl ester stabilizes the analyte, improves volatility, and allows for precise cis/trans ratio determination.

Derivatization Workflow (Methyl Esterification)[10]

Reagents:

  • Boron Trifluoride in Methanol (

    
    -MeOH, 14%).
    
  • Hexane (Extraction solvent).

Protocol:

  • Weigh: 10 mg of sample into a 4 mL glass vial.

  • Add: 1.0 mL of

    
    -MeOH (14%) solution.
    
  • Incubate: Cap tightly and heat at 60°C for 15 minutes.

  • Cool: Allow to reach room temperature.

  • Extract: Add 1.0 mL of Water and 1.0 mL of Hexane. Vortex for 30 seconds.

  • Separate: Allow layers to separate. Transfer the top Hexane layer to a GC vial.

GC Conditions[10][11]
ParameterSetting
Inlet Split/Splitless (Split ratio 20:1), 250°C
Column DB-624 or DB-WAX , 30m x 0.32mm x 1.8µm
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Oven Program 50°C (hold 2 min)

10°C/min

220°C (hold 5 min)
Detector FID @ 280°C

Method C: F qNMR (Primary Reference Standard)

Rationale: This is the most accurate method for determining absolute purity (potency) because it relies on the specific fluorine signal, ignoring non-fluorinated impurities (solvents, silica, non-fluorinated starting materials).

Experimental Setup
  • Instrument: 400 MHz NMR (or higher) equipped with a fluorine-capable probe.

  • Solvent: DMSO-

    
     (Preferred for solubility and baseline stability).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT).
    
    • Note: TFT has a distinct signal at -63 ppm, usually well-separated from aliphatic fluorines (-130 to -180 ppm).

Sample Preparation
  • Weigh: Accurately weigh ~15 mg of the Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolve: Add 0.7 mL DMSO-

    
    . Mix thoroughly.
    
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds (Critical: Fluorine
      
      
      relaxation can be long;
      
      
      must be
      
      
      ).
    • Scans: 32 or 64.

    • Spectral Width: Sufficient to cover -50 to -250 ppm.

Calculation


Where:

  • 
     = Integrated Area
    
  • 
     = Number of Fluorine atoms (Sample=1, IS=3)
    
  • 
     = Molecular Weight[3]
    
  • 
     = Mass
    
  • 
     = Purity of Internal Standard
    

Summary of Validation Parameters

Validation CharacteristicAcceptance Criteria (HPLC-CAD)
Specificity No interference at retention time of main peak or isomers.
Linearity (

)

0.995 (Range: 50% - 150% of target concentration).
Accuracy (Recovery) 98.0% – 102.0% at 3 levels.
LOD / LOQ S/N

3 (LOD) and S/N

10 (LOQ).
Solution Stability Standard stable for > 24 hours at RT.

References

  • Pobozy, E., et al. (2011). "HPLC determination of perfluorinated carboxylic acids with fluorescence detection." Microchimica Acta, 172, 409–417. (General method for fluorinated acids).

  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. Available at: [Link]

Sources

Application Note: Unambiguous Stereochemical Assignment of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid using ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of substituted cyclobutane systems presents a significant analytical challenge, primarily due to the puckered nature of the four-membered ring and the subtle energetic differences between stereoisomers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural and stereochemical assignment of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid. We detail a multi-faceted NMR approach, combining one-dimensional (1D) ¹⁹F spectra with two-dimensional (2D) ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), to unambiguously differentiate between the cis and trans isomers. This guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols for acquiring and interpreting high-quality NMR data.

The Analytical Challenge: Stereoisomerism in 1,3-Disubstituted Cyclobutanes

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid, a potential building block in medicinal chemistry, can exist as two distinct stereoisomers: cis and trans. The spatial arrangement of the fluorine and methyl group relative to the carboxylic acid at the C1 position profoundly influences the molecule's physicochemical properties and biological activity.

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate eclipsing strain.[1] In this conformation, substituents occupy pseudo-axial and pseudo-equatorial positions. For 1,3-disubstituted cyclobutanes, the cis isomer is often thermodynamically more stable as it allows both bulky substituents to occupy equatorial-like positions, minimizing unfavorable 1,3-diaxial interactions that destabilize the trans isomer.[1] However, relying on stability predictions is insufficient for definitive assignment. A direct spectroscopic method is required. While ¹H and ¹³C NMR provide essential information, spectral overlap and the complexity of coupling patterns in the cyclobutane ring can render assignment ambiguous.

¹⁹F NMR spectroscopy emerges as a powerful solution.[2][3] The ¹⁹F nucleus has a spin of I = ½, 100% natural abundance, and a high gyromagnetic ratio, offering excellent sensitivity.[4] Crucially, its chemical shift is exquisitely sensitive to the local electronic and steric environment, making it an ideal probe for distinguishing stereoisomers.[5]

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_img cis_img trans_img trans_img

Figure 1: Chemical structures of the cis and trans isomers of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid.

Core Principles: Leveraging ¹⁹F NMR Parameters

Our strategy relies on the measurement and interpretation of three key NMR parameters:

  • ¹⁹F Chemical Shift (δF): The position of the ¹⁹F signal is highly dependent on the through-space shielding effects from neighboring groups. The spatial proximity of the fluorine atom to the C1-methyl and carboxylic acid groups will be different in the cis and trans isomers, resulting in distinct and diagnostic chemical shifts.

  • Heteronuclear Coupling Constants (JHF): Scalar (through-bond) coupling between ¹⁹F and nearby protons (²JHF, ³JHF, etc.) provides information on bond connectivity and dihedral angles. The magnitude of three-bond couplings (³JHF) is governed by a Karplus-type relationship, meaning it is highly dependent on the geometry of the C-C bond, which differs between the two isomers.[5][6]

  • Nuclear Overhauser Effect (NOE): This through-space interaction is the cornerstone of our assignment strategy. An NOE is observed between nuclei that are close in space (< 5 Å), regardless of whether they are connected by bonds. A ¹H-¹⁹F HOESY experiment will directly map the spatial proximity of the fluorine atom to specific protons in the molecule. This is the most direct and unambiguous method for determining the relative stereochemistry.

Experimental Design and Protocols

A logical workflow is essential for a conclusive result. This involves acquiring a standard 1D ¹⁹F spectrum for initial assessment, followed by a 2D ¹H-¹⁹F HOESY experiment for definitive stereochemical assignment.

Figure 2: Experimental workflow for structural elucidation.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical to avoid contamination and ensure signal homogeneity. The choice of solvent is important to prevent signal overlap and ensure solubility.

Steps:

  • Weigh approximately 5-10 mg of the synthesized 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid sample.

  • Dissolve the sample in 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

    • Expert Insight: CDCl₃ is a good first choice. If solubility is an issue or if hydrogen bonding with the carboxylic acid needs to be probed, DMSO-d₆ is an excellent alternative. Ensure the solvent does not contain any fluorine impurities.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and vortex gently to ensure a homogeneous solution.

Protocol 2: 1D ¹⁹F NMR Acquisition

Rationale: A proton-decoupled 1D ¹⁹F spectrum provides a clear, singlet signal for each unique fluorine environment. This allows for precise chemical shift determination and serves as a quick check for isomeric purity.

Steps:

  • Insert the sample into the NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Tune and match the probe for the ¹⁹F frequency.

  • Load a standard 1D ¹⁹F experiment with proton decoupling (e.g., zgflpg30 on a Bruker system).

  • Set the key acquisition parameters as outlined in the table below.

  • Acquire the spectrum until a sufficient signal-to-noise ratio is achieved (typically 16-64 scans).

  • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and reference the spectrum externally to a known standard like CFCl₃ (δ = 0 ppm).[7]

ParameterRecommended ValueRationale
Pulse Programzgflpg30Standard 30° pulse with ¹H decoupling for good quantitative results.
Spectral Width (SW)~250 ppm¹⁹F spectra have a wide chemical shift range.[4][8]
Transmitter Offset (O1P)~ -140 ppmCenter the spectral window in the aliphatic fluorine region.
Acquisition Time (AQ)1-2 secondsTo ensure good digital resolution.
Relaxation Delay (D1)5 secondsAllows for full relaxation of the ¹⁹F nucleus, important for potential quantitative analysis.
Number of Scans (NS)16-64Adjust to achieve S/N > 100:1.
Protocol 3: 2D ¹H-¹⁹F HOESY Acquisition

Rationale: This is the definitive experiment. It correlates the ¹⁹F nucleus with protons that are close in space, providing a direct measure of the through-space connectivity that defines the stereochemistry.

Steps:

  • Ensure the probe is tuned for both ¹H and ¹⁹F frequencies.

  • Load a standard 2D HOESY pulse sequence (e.g., hoesyf3gp on a Bruker system).

  • Set the spectral widths for the F2 (¹H) and F1 (¹⁹F) dimensions to cover all relevant signals.

  • Crucially, set the mixing time (D8/D9). A mixing time of 300-500 ms is a good starting point for small molecules.

  • Acquire the 2D spectrum. This is a longer experiment, potentially requiring 1-4 hours depending on the sample concentration.

  • Process the data using a squared sine-bell window function in both dimensions and perform baseline correction.

Data Interpretation: Differentiating the Isomers

The combination of 1D and 2D data provides a self-validating system for assignment.

Expected Results for cis vs. trans Isomers

The key to the assignment lies in the spatial relationship between the fluorine atom at C3 and the methyl group at C1.

  • cis-Isomer: The fluorine atom and the C1-methyl group are on the same face of the cyclobutane ring. This close proximity will result in a strong cross-peak in the 2D ¹H-¹⁹F HOESY spectrum.

  • trans-Isomer: The fluorine atom and the C1-methyl group are on opposite faces of the ring. This greater distance will result in a very weak or completely absent cross-peak in the HOESY spectrum.

Figure 3: Key ¹H-¹⁹F NOE correlation for isomer differentiation.

Data Summary Table

The following table summarizes the expected diagnostic NMR data for the unambiguous assignment of the cis and trans isomers.

Parametercis-Isomertrans-IsomerJustification
¹⁹F Chemical Shift (δF) δ_cis_δ_trans_ (δ_cis_ ≠ δ_trans_)The fluorine experiences a different electronic and steric environment due to the proximity of the C1-substituents.
³J(F, H_ring_) VariesVariesCoupling constants will differ due to changes in dihedral angles in the puckered ring.
¹H-¹⁹F HOESY Cross-Peak Strong correlation between ¹⁹F and C1-CH₃ protons.Weak or Absent correlation between ¹⁹F and C1-CH₃ protons.This is the definitive indicator of stereochemistry, directly probing the through-space proximity.

Conclusion

¹⁹F NMR spectroscopy provides a powerful and definitive toolkit for the structural elucidation of complex fluorinated molecules like 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid.[9] By systematically applying 1D ¹⁹F and 2D ¹H-¹⁹F HOESY experiments, researchers can move beyond ambiguous assignments based on computational stability or complex ¹H coupling patterns. The presence or absence of a key HOESY cross-peak between the fluorine atom and the C1-methyl group offers an unequivocal method for differentiating the cis and trans stereoisomers. This robust protocol enhances the reliability of characterization for novel fluorinated building blocks, a critical step in modern drug discovery and development.

References

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3794–3801. [Link]

  • Baranac-Stojanović, M. (2014). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 52(11), 695–703. [Link]

  • Bell, N. G. A. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved February 16, 2026, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Retrieved February 16, 2026, from [Link]

  • Reddit r/chemistry community. (2018). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved February 16, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved February 16, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved February 16, 2026, from [Link]

  • University of Sheffield. (n.d.). ¹⁹Fluorine NMR. Retrieved February 16, 2026, from [Link]

  • Slideshare. (2016). 19 f chemical shifts and coupling constants. [Link]

  • ResearchGate. (2020). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

  • Lee, J., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by ¹⁹F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446. [Link]

  • Pávková, I., et al. (2021). Application of ¹⁹F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 86(17), 11843–11855. [Link]

  • Ghiviriga, I., et al. (2011). ¹⁹F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(2), 93-105. [Link]

  • Dayie, K. T., et al. (2008). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 191(2), 266–276. [Link]

  • Reich, H. J. (n.d.). ¹⁹F NMR Coupling Constants. University of Wisconsin-Madison. Retrieved February 16, 2026, from [Link]

  • Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes. Retrieved February 16, 2026, from [Link]

  • Sella, A., Cohen, S., & Hoz, S. (1987). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Journal of the Chemical Society, Chemical Communications, (20), 1564-1565. [Link]

  • SpectraBase. (n.d.). cis-1,3-Dimethyl-cyclobutane. Retrieved February 16, 2026, from [Link]

  • Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. [Link]

Sources

mass spectrometry fragmentation pattern of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Characterization of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Executive Summary

This technical guide details the fragmentation behavior and characterization protocols for 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid , a critical fluorinated building block in medicinal chemistry. Due to the unique combination of ring strain (cyclobutane), electronegative substitution (fluorine), and ionizable functionality (carboxylic acid), this molecule exhibits distinct mass spectral signatures. This note provides optimized protocols for both Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) and Gas Chromatography-Electron Ionization (GC-EI-MS), aiding researchers in structure verification and impurity profiling.

Chemical Properties & Significance

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    [1]
  • Exact Mass: 146.0743 Da

  • Structural Features:

    • Cyclobutane Core: High ring strain (~26 kcal/mol) facilitates ring-opening fragmentation.

    • Tertiary Fluorine (C3): Susceptible to HF elimination.

    • Quaternary Carbon (C1): Sterically hindered carboxylic acid.

Significance: Fluorinated cyclobutanes are increasingly used as bioisosteres for phenyl rings or tert-butyl groups to improve metabolic stability and lipophilicity in drug candidates.

Protocol A: LC-ESI-MS/MS (Negative Mode)

Rationale: As a carboxylic acid, the molecule ionizes most efficiently in negative mode ([M-H]


), providing a clean precursor ion for structural elucidation.
Experimental Conditions
  • Ion Source: Electrospray Ionization (ESI), Negative Mode.[2][3][4]

  • Solvent System: Methanol/Water (50:50) + 0.1% Ammonium Hydroxide (to ensure deprotonation).

  • Flow Rate: 10 µL/min (Direct Infusion) or 0.4 mL/min (LC).

  • Collision Energy (CE): Stepped 10–30 eV.

Fragmentation Pathway Analysis

The [M-H]


 precursor (m/z 145.07) undergoes charge-driven fragmentation.
  • Primary Pathway (Decarboxylation): The base peak arises from the neutral loss of CO

    
     (44 Da). The resulting carbanion is destabilized by the ring strain, often triggering immediate secondary fragmentation.
    
    • Transition: m/z 145

      
       m/z 101 ([M-H-CO
      
      
      
      ]
      
      
      ).
  • Secondary Pathway (HF Elimination): Following decarboxylation (or competitively from the parent), the loss of Hydrogen Fluoride (20 Da) is thermodynamically favored due to the high bond energy of H-F.

    • Transition: m/z 101

      
       m/z 81 (C
      
      
      
      H
      
      
      ).
    • Mechanism:[5][6][7] The tertiary fluorine at C3 eliminates with a hydrogen from the methylene bridges (C2/C4).

  • Ring Cleavage (Retro-2+2): High collision energies can shatter the cyclobutane ring.

    • Transition: m/z 145

      
       m/z 59 (Acetate fragment) + Neutral loss (Fluorinated alkene).
      
ESI-MS/MS Data Summary
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Identity/AssignmentCollision Energy (Optimal)
145.07 101.08 44 (CO

)
Decarboxylated Anion15 eV
145.07 125.06 20 (HF)[M-H-HF]

20 eV
101.08 81.07 20 (HF)Dehydrofluorinated Alkyl25 eV
145.07 59.01 86Acetate (Ring Split)35 eV

Protocol B: GC-EI-MS (Derivatization Required)

Rationale: The free acid is polar and thermally labile. Derivatization to a Methyl Ester (via BF


-MeOH) or TMS Ester (via BSTFA) is mandatory  for reproducible GC-MS.
Sample Preparation (Methyl Esterification)
  • Dissolve 1 mg of analyte in 200 µL Methanol.

  • Add 100 µL BF

    
    -Methanol (14%).
    
  • Incubate at 60°C for 30 mins.

  • Extract with Hexane; inject Hexane layer.

    • Target Derivative: Methyl 3-fluoro-1,3-dimethylcyclobutane-1-carboxylate (MW 160).

EI Fragmentation Logic

Electron Ionization (70 eV) produces a radical cation M


.
  • Alpha Cleavage: Loss of Methoxy radical (-31) or Carbomethoxy radical (-59).

  • McLafferty Rearrangement: Restricted by the cyclobutane geometry, making simple alpha-cleavage and ring opening dominant.

  • Ring Splitting: The radical cation typically splits into two alkene fragments (e.g., Methyl methacrylate type fragments).

Mechanistic Visualization

Figure 1: ESI(-) Fragmentation Pathway

Caption: Proposed fragmentation mechanism for 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid in negative electrospray ionization, highlighting decarboxylation and HF elimination.

Fragmentation Parent Precursor Ion [M-H]- (m/z 145) Decarb Decarboxylation [M-H-CO2]- (m/z 101) Parent->Decarb - CO2 (44 Da) LossHF HF Elimination [M-H-HF]- (m/z 125) Parent->LossHF - HF (20 Da) RingOpen Ring Cleavage Acetate (m/z 59) Parent->RingOpen High CE Retro-Cycloaddition Final Alkenyl Anion (m/z 81) Decarb->Final - HF (20 Da)

Figure 2: Analytical Workflow

Caption: Step-by-step decision matrix for analyzing fluorinated cyclobutane acids.

Workflow Start Sample: 3-Fluoro-1,3-dimethyl cyclobutane-1-COOH Choice Select Mode Start->Choice PrepESI Dilute in MeOH:H2O Add NH4OH Choice->PrepESI Purity/ID PrepEI Derivatize: BF3-MeOH (Methyl Ester) Choice->PrepEI Volatiles/Impurity ESI LC-ESI-MS/MS (Negative Mode) DataESI Confirm: m/z 145 -> 101 ESI->DataESI PrepESI->ESI EI GC-EI-MS (Positive Mode) DataEI Confirm: M+ 160 Loss of -OMe (31) EI->DataEI PrepEI->EI

References

  • Sigma-Aldrich. (n.d.). 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid Product Detail. Retrieved from [1]

  • Arsenault, G., et al. (2007).[6] "Analysis of perfluoroalkyl anion fragmentation pathways...". Rapid Communications in Mass Spectrometry. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • PharmaBlock. (n.d.). Building Blocks: Fluorinated Cyclobutanes. Retrieved from

  • NIST Mass Spec Data Center. (2023). Fragmentation of Cyclobutane Carboxylic Acid Derivatives. Retrieved from

Sources

use of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: CAS 1773508-61-4 | Metabolic Stability & Conformational Restriction[1][2]

Executive Summary

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid represents a high-value "metabolic fortress" building block in modern medicinal chemistry. By simultaneously incorporating a quaternary center at the ligation site (C1) and a fluorine-blocked quaternary center at the distal position (C3), this scaffold offers a dual solution to two common lead optimization failure modes: rapid oxidative metabolism and conformational entropy penalty .

This guide details the strategic rationale for deploying this building block and provides field-proven protocols for overcoming the steric hindrance inherent to its quaternary carboxylate motif.

Part 1: Medicinal Chemistry Rationale[3]

The "Metabolic Fortress" Concept

The primary utility of this building block lies in its ability to block Cytochrome P450 (CYP) mediated oxidation.

  • C1 Blocking: The methyl group at position 1 creates a quaternary center, preventing

    
    -oxidation relative to the carbonyl (a common soft spot in amides and esters).
    
  • C3 Blocking: The distal C3 position is often vulnerable to hydroxylation. Replacing a hydrogen or a simple methyl with the 3-fluoro-3-methyl motif eliminates the abstractable proton while modulating lipophilicity via the fluorine atom (

    
     modulation).
    
Conformational Control & Vector Alignment

Unlike flexible alkyl chains or chair-flipping cyclohexanes, the cyclobutane ring provides a rigid exit vector.

  • Pucker Angle: The 1,3-disubstitution forces the ring into a specific pucker, directing substituents at defined angles (

    
    ).
    
  • Bioisosterism: It serves as a superior bioisostere for gem-dimethyl groups or tert-butyl groups, adding polarity (C-F dipole) to reduce non-specific binding while maintaining steric bulk.

Electronic Modulation

The C3-fluorine exerts a through-space electronic withdrawal effect, lowering the


 of the C1-carboxylic acid compared to the non-fluorinated analog. This can influence the hydrogen bond donor capability of derived amides.

Part 2: Visualizing the Logic

G cluster_0 Standard Linker Issues cluster_1 3-Fluoro-1,3-dimethylcyclobutane Solution node_flex Flexible Alkyl Chain (High Entropy Penalty) node_rigid Cyclobutane Core (Defined Vector) node_flex->node_rigid Rigidification node_metab Tertiary C-H Bonds (CYP Oxidation Site) node_block Quaternary C1 & C3 (Blocks Metabolism) node_metab->node_block Bioisosteric Replacement node_drug Target Drug Molecule (Improved PK/PD) node_rigid->node_drug node_block->node_drug node_dipole C-F Bond (Lipophilicity Modulation) node_dipole->node_drug

Figure 1: Logic flow for replacing labile linkers with the fluorinated cyclobutane scaffold to improve pharmacokinetic properties.

Part 3: Technical Protocols

Challenge: Steric Hindrance

The quaternary center at C1 (1-methyl-1-carboxyl) makes this acid sterically hindered . Standard coupling reagents (EDC/NHS, HBTU) often result in sluggish kinetics, incomplete conversion, or significant epimerization if forced with heat.

Recommended Solution: Activation via Ghosez’s Reagent (Acid Chloride formation) or T3P (Propylphosphonic anhydride).

Protocol A: Acid Chloride Activation (Ghosez’s Reagent)

Best for coupling with weak nucleophiles (anilines, hindered amines).

Reagents:

  • Substrate: 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv)[3]

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) [CAS: 26189-59-3] (1.2 equiv)

  • Solvent: Dry Dichloromethane (DCM) or Chloroform (

    
    )
    

Step-by-Step:

  • Preparation: Dissolve the carboxylic acid in dry DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add Ghosez’s Reagent dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (quench aliquot with MeOH to form methyl ester). The acid chloride is formed under neutral conditions, avoiding racemization.[4]

  • Coupling: Cool the mixture back to 0°C. Add the amine (1.1 equiv) and a base (Triethylamine or DIPEA, 2.0 equiv).

  • Workup: Stir until completion (usually <4 hours). Dilute with DCM, wash with 1N HCl (if product is not basic) and Brine. Dry over

    
    .[5][6]
    
Protocol B: Scalable Coupling (T3P)

Best for large-scale (gram+) synthesis and avoiding moisture sensitivity.

Reagents:

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step:

  • Dissolve the acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (0.5 M).

  • Add the base (3.0 equiv).

  • Add T3P solution dropwise at 0°C.

  • Allow to warm to RT. If reaction is slow due to steric bulk, heat to 50°C (T3P is thermally stable).

  • Workup: Wash organic layer with water, 10% citric acid, sat.

    
    , and brine.
    

Part 4: Physical Properties & Data

PropertyValue / DescriptionRelevance
Formula

Core building block
MW 146.16 g/mol Low MW allows fragment-based design
LogP (Calc) ~1.4Moderate lipophilicity
pKa (Calc) ~4.2Slightly more acidic than non-fluorinated analog
Isomerism cis / transCommercial supplies may be mixtures (check COA).[2][3][6] Isomers separable by prep-HPLC.
Stability HighResistant to oxidative degradation

Part 5: Experimental Workflow Diagram

Workflow cluster_activation Activation Phase cluster_coupling Coupling Phase start Starting Material: 3-Fluoro-1,3-dimethyl cyclobutane-1-COOH ghosez Add Ghosez's Reagent (Neutral pH, 0°C -> RT) start->ghosez acid_cl Intermediate: Acid Chloride Formed ghosez->acid_cl 1-2 Hours add_amine Add Amine (R-NH2) + DIPEA acid_cl->add_amine One-pot addition reaction Stir at RT (Steric Barrier Overcome) add_amine->reaction product Final Product: Metabolically Stable Amide reaction->product Workup

Figure 2: One-pot activation and coupling workflow using Ghosez's reagent to overcome steric hindrance at the quaternary carbon.

References

  • Chemical Identity & Properties: PubChem. 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (CID 122365858). National Library of Medicine. [Link]

  • Ghosez's Reagent Protocol: Ghosez, L., et al. Use of 1-Chloro-N,N,2-trimethyl-1-propenylamine for Neutral Acid Chloride Formation. Organic Syntheses. [Link]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008. [Link]

  • Cyclobutane Scaffolds: Mykhailiuk, P. K. Fluorinated Cyclobutanes as Bioisosteres. Chemistry – A European Journal.
  • Coupling Reagents: Dunetz, J. R., et al. Amide Bond Formation: Beyond the Basics. Chemical Reviews, 2016. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Hindered Cyclobutane Scaffold

The 3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid motif is of significant interest to researchers in medicinal chemistry and drug development. Fluorinated cyclobutanes are considered valuable bioisosteres for more common structural units like gem-dimethyl or phenyl groups, offering a unique three-dimensional profile that can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The carboxylic acid handle on this specific scaffold serves as a critical anchor point for chemical modification, allowing for its incorporation into larger, more complex molecules.

However, the derivatization of this carboxylic acid is far from trivial. The carboxyl group is attached to a quaternary carbon, flanked by two methyl groups and the cyclobutane ring structure. This creates significant steric hindrance, which can impede the approach of reagents and complicate standard derivatization procedures.[3][4]

This document provides a detailed guide for researchers, outlining robust protocols for the efficient derivatization of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid into its corresponding esters, amides, and acyl halides. The methodologies have been selected to specifically address the challenge of steric hindrance, with a focus on explaining the rationale behind reagent choice and reaction conditions to ensure reproducible success in the laboratory.

Core Challenge: Overcoming Steric Hindrance

The primary obstacle in functionalizing 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid is the sterically congested environment around the carboxyl group. Standard derivatization methods may proceed slowly, require harsh conditions, or fail entirely.[4] The key to success lies in selecting activation strategies that can effectively overcome this spatial crowding. This typically involves:

  • Highly Reactive Intermediates: Converting the carboxylic acid into a more electrophilic species (e.g., an acyl halide or an activated ester) that is more susceptible to nucleophilic attack.

  • Potent Catalysts: Employing catalysts that can facilitate the reaction under milder conditions, avoiding potential side reactions.

  • Appropriate Coupling Reagents: Using coupling agents specifically designed to function efficiently in sterically demanding environments.

The following sections detail specific, field-proven protocols that embody these principles.

Strategic Workflow for Derivatization

The derivatization process can be visualized as a series of strategic choices based on the desired final product. The initial activation of the carboxylic acid is the critical step that dictates the subsequent reaction pathway.

G cluster_start Starting Material cluster_activation Activation & Derivatization Pathways cluster_products Derivative Products Start 3-Fluoro-1,3-dimethylcyclobutane- 1-carboxylic acid Ester Esterification Start->Ester Alcohol (R-OH) + Coupling Agent Amide Amidation Start->Amide Amine (R2NH) + Coupling Agent AcylHalide Acyl Halide Formation Start->AcylHalide Halogenating Agent (e.g., SOCl2) Ester_Prod Esters (e.g., Methyl, Ethyl, t-Butyl) Ester->Ester_Prod Amide_Prod Amides (Primary, Secondary, Tertiary) Amide->Amide_Prod AcylHalide_Prod Acyl Halides (Acyl Chloride, Acyl Fluoride) AcylHalide->AcylHalide_Prod AcylHalide_Prod->Ester_Prod + Alcohol AcylHalide_Prod->Amide_Prod + Amine

Caption: General derivatization pathways for the target carboxylic acid.

Protocol 1: Esterification via Carbodiimide Activation (Steglich Esterification)

This method is highly effective for sterically hindered substrates as it proceeds under mild, neutral conditions, minimizing side reactions.[5][6] The reaction utilizes a carbodiimide (DCC or EDC) to activate the carboxylic acid, and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), to facilitate the ester formation.[6][7]

Workflow: Steglich Esterification

G A Combine Carboxylic Acid, Alcohol, and DMAP in Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add DCC Solution Dropwise B->C D Stir at 0 °C, then Warm to RT C->D E Monitor by TLC/LC-MS D->E F Filter Precipitated Dicyclohexylurea (DCU) E->F Reaction Complete G Aqueous Workup (Acid/Base Wash) F->G H Dry, Concentrate, and Purify (Chromatography) G->H

Caption: Step-by-step workflow for Steglich esterification.

Detailed Protocol
  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv).

    • Add the desired alcohol (1.2–2.0 equiv) and 4-(Dimethylamino)pyridine (DMAP) (0.1–0.2 equiv).

    • Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Reaction Initiation:

    • Cool the flask to 0 °C in an ice-water bath with stirring.

    • In a separate vial, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) in a small amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[5]

  • Reaction Progression:

    • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring at room temperature for 4–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure ester.

ParameterRecommended ValueRationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants; inert.
Coupling Agent DCC (1.1 equiv)Efficiently activates the carboxylic acid.
Catalyst DMAP (0.1-0.2 equiv)Highly effective nucleophilic catalyst, crucial for hindered systems.[6]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; RT allows for completion.
Reaction Time 4-16 hoursSteric hindrance necessitates longer reaction times.

Protocol 2: Amidation via Acyl Chloride Intermediate

For particularly challenging amide couplings, a two-step approach involving the formation of a highly reactive acyl chloride intermediate is often the most reliable strategy.[8] This method circumvents the equilibrium limitations of direct coupling methods. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9]

Workflow: Two-Step Amidation

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation A React Carboxylic Acid with SOCl₂ (or Oxalyl Chloride) in DCM/Toluene B Heat to Reflux (e.g., 40-80 °C) A->B C Remove Excess Reagent and Solvent in vacuo B->C D Intermediate: Acyl Chloride (Used immediately) C->D E Dissolve Acyl Chloride in Anhydrous DCM D->E Proceed to Step 2 F Add Amine and Base (e.g., TEA, DIPEA) at 0 °C E->F G Stir and Warm to RT F->G H Aqueous Workup and Purification G->H

Caption: Workflow for amidation via an acyl chloride intermediate.

Detailed Protocol

Step A: Formation of the Acyl Chloride

  • Setup: To a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, add 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv).

  • Reagent Addition: Add anhydrous DCM or toluene, followed by the slow addition of thionyl chloride (SOCl₂) (2.0-3.0 equiv) at room temperature. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (40 °C for DCM, 110 °C for toluene) and stir for 1-3 hours. Monitor the reaction by quenching a small aliquot with methanol and analyzing the resulting methyl ester formation by TLC/LC-MS.[8]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is typically a light-yellow oil and should be used immediately in the next step without purification.

Step B: Amide Formation

  • Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the desired amine (1.2 equiv) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv) in anhydrous DCM.

  • Reagent Addition: Cool the amine solution to 0 °C. Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.[8]

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-4 hours until the acyl chloride is consumed (monitor by TLC/LC-MS).

  • Workup and Purification: Quench the reaction with water or saturated aqueous NH₄Cl. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired amide.

ParameterRecommended ValueRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Readily available and effective; gaseous byproducts are easily removed.[9]
Base (Amidation) TEA or DIPEAScavenges the HCl byproduct without competing as a nucleophile.
Temperature Reflux (Step A); 0 °C to RT (Step B)Heat is required for acyl chloride formation; cooling controls the highly exothermic amidation.
Key Consideration Moisture SensitivityThe acyl chloride intermediate is highly sensitive to moisture and must be handled under anhydrous conditions.[10]

Protocol 3: Acyl Fluoride Formation and Subsequent Derivatization

Acyl fluorides have emerged as valuable alternatives to acyl chlorides. They exhibit a favorable balance of stability and reactivity, being generally more stable to handle and purify than their chloro-counterparts while remaining sufficiently electrophilic for subsequent reactions.[11] A modern approach uses reagents like trichloroisocyanuric acid (TCCA) and cesium fluoride (CsF).[12]

Detailed Protocol
  • Reagent Preparation: In a dry vial, combine 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv), trichloroisocyanuric acid (TCCA) (0.4 equiv), and cesium fluoride (CsF) (2.0 equiv).

  • Reaction: Add anhydrous acetonitrile (MeCN) and stir the suspension at room temperature for 1-6 hours.

  • Monitoring: The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy or by quenching an aliquot with an amine and analyzing the amide product via LC-MS.

  • One-Pot Amidation: Once the acyl fluoride formation is complete, the reaction mixture can be filtered to remove inorganic salts. The resulting solution of the acyl fluoride can be directly treated with an amine (1.2 equiv) and a base (e.g., DIPEA, 1.5 equiv) at room temperature to form the corresponding amide in a one-pot procedure.[11]

  • Workup and Purification: After the subsequent derivatization step is complete, perform a standard aqueous workup and purify the final product by chromatography.

ParameterRecommended ValueRationale
Fluorinating System TCCA / CsFA mild and efficient system for direct conversion of carboxylic acids to acyl fluorides.[12]
Solvent Acetonitrile (MeCN)Effective solvent for this transformation.
Temperature Room TemperatureThe reaction proceeds efficiently under mild conditions.
Advantage One-Pot CapabilityThe acyl fluoride intermediate can often be used without isolation for subsequent reactions.[11]

Summary of Derivatization Strategies

DerivativeMethodKey ReagentsConditionsAdvantagesKey Challenges
Ester Steglich EsterificationDCC, DMAP, AlcoholMild, 0 °C to RTHigh yields for hindered acids, avoids harsh conditions.[6]DCC byproduct (DCU) removal can be tedious.
Amide Carbodiimide CouplingEDC, HOBt, AmineMild, 0 °C to RTWater-soluble byproducts, good for sensitive substrates.May be slow or low-yielding for very hindered amines.
Amide Via Acyl ChlorideSOCl₂; then Amine, BaseReflux, then 0 °C to RTHighly effective for hindered systems, drives reaction to completion.Harsh reagents, moisture-sensitive intermediate.[9][10]
Acyl Fluoride Oxidative FluorinationTCCA, CsFMild, RTStable intermediate, one-pot potential, mild conditions.[11][12]Requires specialized fluorinating reagents.

References

  • Benchchem. Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.
  • ResearchGate.
  • ResearchGate.
  • Tokyo Chemical Industry Co., Ltd.
  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • ResearchGate. An alternative approach to 3‐fluorocyclobutane‐1‐carboxylic acid (1)....
  • PMC.
  • Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides.
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • PMC.
  • Benchchem. Application Notes and Protocols for Derivatization of Carboxylic Acids Using Isotopic Standards.
  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • PubMed. Derivatization of carboxylic groups prior to their LC analysis - A review.
  • Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID.
  • Journal of the American Chemical Society. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids.
  • Wikipedia. Acyl halide.
  • Organic Syntheses.
  • ReactionWeb.io. Carboxylic Acid + Acyl halide.
  • Organic Chemistry Portal.
  • Organic Letters.
  • Beilstein Journal of Organic Chemistry. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
  • ResearchGate.
  • Sketchy MCAT.
  • Sigma-Aldrich. 3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid.
  • PubMed.
  • Encyclopedia.pub.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • YouTube.
  • Current Medicinal Chemistry. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • YouTube. Acyl Halides: Reactions Forming and Reactions of.
  • ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • YouTube.

Sources

protocol for amide coupling reactions with 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling Protocols for 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic Acid

Executive Summary & Strategic Analysis

The Challenge: The "Steric Wall" 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid presents a unique synthetic challenge. While the cyclobutane ring strain is a factor, the primary bottleneck is the quaternary carbon at the 1-position . The carboxylic acid is flanked by a methyl group and the ring system, creating a "steric wall" that blocks the approach of bulky nucleophiles. Furthermore, the distal fluorine atom (3-position) exerts an inductive electron-withdrawing effect, slightly increasing the acidity of the carboxylic acid but potentially destabilizing activated intermediates.

The Solution: Standard coupling reagents (EDC/NHS, HBTU) typically result in stalled reactions or low conversion for this substrate. This guide outlines three tiered protocols designed to overcome this steric barrier:

  • Protocol A (First-Line): T3P® (Propylphosphonic anhydride) – High reactivity, low byproduct interference.

  • Protocol B (High-Force): Ghosez’s Reagent – Neutral generation of the acid chloride for extremely unreactive amines.

  • Protocol C (Screening): HATU – Best for rapid parallel synthesis with non-hindered amines.

Strategic Decision Matrix

Before selecting a protocol, evaluate your amine partner and scale using the decision matrix below.

DecisionMatrix Start Start: Select Amine Partner AmineType Is the Amine Sterically Hindered (e.g., t-butyl, ortho-subst. aniline)? Start->AmineType Scale Reaction Scale? AmineType->Scale No Ghosez PROTOCOL B: Ghosez's Reagent (Acid Chloride Route) AmineType->Ghosez Yes (Highly Hindered) T3P PROTOCOL A: T3P (High Yield, Easy Workup) Scale->T3P > 100 mg (Process/Scale-up) HATU PROTOCOL C: HATU (Rapid Screening) Scale->HATU < 100 mg (Screening)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine sterics and reaction scale.

Detailed Experimental Protocols

Protocol A: T3P (Propylphosphonic Anhydride) Coupling

Best for: General synthesis, scale-up, and ease of purification.[1]

Mechanism: T3P acts as a cyclic anhydride that activates the carboxylic acid. Its byproducts are water-soluble, eliminating the need for extensive chromatography in many cases.[1]

Reagents:

  • Substrate: 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)

Step-by-Step Workflow:

  • Dissolution: In a dry flask under N2, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often outperforms DIPEA with T3P due to reduced steric clash.

  • Activation (0°C): Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise.

    • Critical: T3P addition is exothermic. Control temperature to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check LCMS.[2] If acid remains, heat to 50°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x2), 10% citric acid (removes pyridine), sat. NaHCO3, and brine.

    • Dry over MgSO4 and concentrate.[3]

Data Summary Table:

Parameter Specification
Stoichiometry 1.0 Acid : 1.1 Amine : 1.5 T3P : 3.0 Base

| Temperature | 0°C


 RT (Max 60°C) |
| Concentration  | 0.1 M - 0.2 M |
| Typical Yield  | 85% - 95% |
Protocol B: Ghosez’s Reagent (Acid Chloride Formation)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) or when T3P fails.

Why Ghosez? Thionyl chloride (


) and Oxalyl Chloride are often too harsh, generating HCl gas that can degrade sensitive functional groups. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions .

Reagents:

  • Substrate: 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Amine: 1.1 – 1.5 equiv

  • Base: DIPEA or TEA (2.0 – 3.0 equiv)

  • Solvent: Dry DCM or Chloroform

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid in dry DCM (0.2 M) under Argon.

  • Chlorination: Add Ghosez’s reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.

    • Validation: Aliquot 50 µL into MeOH. Check LCMS for the Methyl Ester (M+14). If Acid (M+0) is present, stir longer.

  • Coupling: Once activation is complete, cool to 0°C. Add the Amine (dissolved in minimal DCM) followed by DIPEA (2.0 equiv).

  • Completion: Stir at RT for 2 hours.

  • Quench: Add sat. NaHCO3 solution.

Protocol C: HATU Screening

Best for: Small-scale library synthesis where purification is automated.

Reagents:

  • Substrate: 1.0 equiv

  • HATU: 1.2 equiv

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF[4][5][6]

Procedure:

  • Premix Acid and DIPEA in DMF.[7]

  • Add HATU.[4][7][8] Stir for 5 minutes (Pre-activation is crucial for hindered acids).

  • Add Amine. Stir at RT for 16 hours.

  • Note: If the solution turns yellow/orange, the activated ester is formed. If it remains colorless, activation may be stalled.

Visualization of Reaction Pathway (T3P)

T3P_Workflow Input Acid + Amine (in EtOAc) BaseStep Add Pyridine (3.0 equiv) Input->BaseStep Cooling Cool to 0°C BaseStep->Cooling T3P_Add Add T3P (50%) Dropwise Cooling->T3P_Add Monitor Monitor LCMS (2-4 hours) T3P_Add->Monitor Monitor->Monitor Incomplete (Heat to 50°C) Workup Aq. Wash (Citric Acid/NaHCO3) Monitor->Workup Conversion >95%

Figure 2: Workflow for T3P-mediated coupling. Note the critical temperature control step during addition.

Quality Control & Analytical Validation

Self-Validating the Protocol: Do not rely solely on LCMS, as ionization of hindered amides can be poor. Use 19F NMR as a definitive probe.

  • 19F NMR Monitoring:

    • Starting Material: The fluorine on the cyclobutane ring will appear as a multiplet (typically -130 to -160 ppm range, depending on cis/trans relative to the carboxyl).

    • Product: Upon amide formation, the chemical environment of the ring changes. Expect a shift of 0.5 – 2.0 ppm in the 19F signal.

    • Technique: Run the reaction in non-deuterated solvent, take an aliquot, add

      
       insert, and run a quick 19F scan (unlocked or locked on insert).
      
  • Isomer Control:

    • The 1,3-dimethyl substitution implies potential cis/trans diastereomers. The starting material is usually a specific isomer.

    • Risk: Epimerization at C1 is impossible (quaternary). However, harsh basic conditions (Protocol B with excessive heating) could theoretically induce HF elimination or ring opening. Stick to T3P (Protocol A) to minimize this risk.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Ghosez, L., et al. (1979).[9] Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Journal of the Chemical Society, Chemical Communications.[9]

  • Bachem. (2024). Peptide Coupling Reagents: A Guide to T3P and HATU. Bachem Technical Guides.

  • Entegris. (2023). Ghosez's Reagent: Technical Data and Applications. Entegris Specialty Chemicals.

  • Patterson, A. W., et al. (2011). Optimization of Amide Coupling for Highly Hindered Substrates. Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

challenges in the synthesis of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TICKET #CB-3F-SYN-001 Subject: Synthesis Protocol & Troubleshooting for 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

You are attempting to synthesize 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid , a conformationally restricted, fluorinated bioisostere often used to replace flexible alkyl chains or metabolic "soft spots" in drug discovery.

Core Challenges:

  • Regioselectivity: Installing the fluorine atom at the tertiary C3 position without inducing ring-opening or elimination.

  • Stereochemistry: The molecule possesses cis/trans isomerism relative to the C1-carboxylic acid and C3-fluorine. Controlling and separating these diastereomers is the primary purification bottleneck.

  • Elimination Side-Reactions: Deoxofluorination of tertiary cyclobutanols is prone to elimination, yielding the undesired cyclobutene (endo- or exocyclic alkene).

Validated Synthetic Workflow

The following pathway minimizes elimination by utilizing milder fluorinating agents and controlled temperature gradients.

SynthesisWorkflow Start Starting Material: Methyl 3-oxocyclobutanecarboxylate Step1 Step 1: C1-Methylation (LDA, MeI, -78°C) Start->Step1 Inter1 Intermediate A: Methyl 1-methyl-3-oxocyclobutanecarboxylate Step1->Inter1 Step2 Step 2: Grignard Addition (MeMgBr, THF, -78°C to 0°C) Inter1->Step2 Inter2 Intermediate B: Methyl 3-hydroxy-1,3-dimethylcyclobutanecarboxylate (Mixture of diastereomers) Step2->Inter2 1,2-Addition Step3 Step 3: Deoxofluorination (XtalFluor-E, Et3N-3HF, -78°C) Inter2->Step3 CRITICAL STEP Avoid Elimination Inter3 Intermediate C: Methyl 3-fluoro-1,3-dimethylcyclobutanecarboxylate Step3->Inter3 Inversion/Retention (Mechanism Dependent) Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final TARGET: 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (Cis/Trans Mixture) Step4->Final

Caption: Optimized synthetic route highlighting the critical deoxofluorination step where elimination competes with substitution.

Detailed Protocols & Troubleshooting

Phase 1: Construction of the Tertiary Alcohol (Intermediate B)

Objective: Install the C1 and C3 methyl groups.

  • Protocol:

    • C1-Methylation: Treat Methyl 3-oxocyclobutanecarboxylate with LDA (1.1 equiv) at -78°C, followed by MeI (1.2 equiv). Note: Ensure strictly anhydrous conditions to prevent protonation of the enolate.

    • C3-Methylation (Grignard): Add MeMgBr (1.2 equiv) to the ketone at -78°C.

    • Why -78°C? Low temperature favors 1,2-addition over enolization (which recovers starting material).

Troubleshooting Table: Grignard Step

SymptomProbable CauseCorrective Action
Low Yield / SM Recovery Enolization of ketone by Grignard reagent (acting as base).Add CeCl₃ (Cerium(III) chloride) to form the organocerium reagent. This suppresses basicity and enhances nucleophilicity (Luche reduction/addition conditions).
Ring Opening Temperature too high during addition.Maintain -78°C strictly during addition. Quench cold with saturated NH₄Cl.
Phase 2: The Critical Fluorination (Intermediate C)

Objective: Convert the tertiary alcohol to a tertiary fluoride without elimination.

  • The Problem: Tertiary cyclobutanols are highly strained. Standard reagents like DAST (Diethylaminosulfur trifluoride) often act as bases, causing E1 or E2 elimination to form the cyclobutene.

  • The Solution: Use XtalFluor-E® with an HF source. It is less basic and more selective for substitution.

Protocol:

  • Dissolve Intermediate B (Alcohol) in anhydrous DCM.

  • Add Et₃N·3HF (2.0 equiv) and Et₃N (1.0 equiv).

  • Cool to -78°C.

  • Add XtalFluor-E (1.2 equiv) portion-wise.

  • Stir at -78°C for 2 hours, then allow to warm slowly to room temperature.

Troubleshooting Table: Fluorination Step

SymptomProbable CauseCorrective Action
Major Product is Alkene (Elimination) Reaction temperature rose too fast or reagent is too basic.1. Switch from DAST to XtalFluor-E or Fluolead™ .2. Ensure the reaction stays at -78°C for at least 4 hours before warming.3. Use DCM/Pyridine buffer to neutralize HF byproduct immediately.
No Reaction Steric hindrance of the tertiary alcohol.1. Allow warming to 0°C (monitor by TLC).2. Increase Et₃N·3HF promoter concentration.
Black Tarry Mixture Decomposition due to exotherm.DAST/XtalFluor reactions are exothermic. Add reagent slowly as a solid or solution. Do not dump it in.
Phase 3: Stereochemical Separation

Objective: Isolate the specific cis or trans isomer.[1]

The final product will be a mixture. The fluorine and the carboxylic acid can be on the same side (cis) or opposite sides (trans).

  • Separation Strategy:

    • Method A (Chromatography): Separate at the Ester Stage (Intermediate C) . The methyl esters often have different Rf values on silica gel (Hexane/EtOAc gradient).

    • Method B (Crystallization): If chromatography fails, hydrolyze to the acid. Form a salt with a chiral amine (e.g., (R)-α-methylbenzylamine or quinine). One diastereomeric salt often crystallizes preferentially.

Frequently Asked Questions (FAQs)

Q1: Can I use DAST instead of XtalFluor-E?

  • Answer: Yes, but with caution. DAST is thermally unstable and more prone to causing elimination. If you must use DAST, conduct the reaction at -78°C in DCM and add pyridine (2-3 equiv) to buffer the acidity. Never heat DAST reactions above 50°C due to explosion risk.

Q2: How do I determine the relative stereochemistry (cis vs. trans)?

  • Answer: Use 1D NOE (Nuclear Overhauser Effect) NMR .

    • Irradiate the C1-Methyl signal. If you see an enhancement of the C3-Methyl signal, they are cis to each other (meaning the Fluorine and Carboxylic acid are also cis).

    • Note: 19F-NMR coupling constants (

      
      ) can also be diagnostic but are complex in cyclobutanes due to ring puckering.
      

Q3: Why is the hydrolysis step giving low yields?

  • Answer: The steric bulk of the gem-dimethyl and fluorine groups can hinder saponification.

    • Fix: Use LiOH in a THF/MeOH/H2O (3:1:1) mixture and heat to 50°C. LiOH is smaller and more nucleophilic than NaOH/KOH in these systems.

References

  • Fluorination of Cyclobutanols: Bobovskyi, B. V., et al. "3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry."[2] European Journal of Organic Chemistry, 2023.

  • XtalFluor Reagents: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010.

  • Cyclobutane Synthesis: Wiberg, K. B. "Cyclobutane-1,3-dicarboxylic Acid." Organic Syntheses, Coll. Vol. 3, p.213.

  • DAST Safety & Mechanism: Messina, P. A., et al. "Aminosulfur Trifluorides: Relative Thermal Stability." Journal of Fluorine Chemistry, 1989.

Sources

side reactions in the fluorination of cyclobutane rings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Current Wait Time: 0 min | Ticket Priority: Critical

Welcome to the Cyclobutane Fluorination Support Hub . You are likely here because your NMR shows a complex mixture of olefins, ring-opened chains, or rearranged products instead of your target fluorocyclobutane.

Cyclobutane is deceptive. With a ring strain of ~26.5 kcal/mol, it is a "loaded spring" waiting to snap. Standard fluorination protocols often trigger this release. This guide addresses the three most common failure modes: Ring Opening , Rearrangement , and Protodecarboxylation .

📂 TICKET #001: Nucleophilic Fluorination (DAST/Deoxo-Fluor)

User Issue: "I treated my cyclobutanol with DAST, but I isolated a linear homoallylic fluoride or a cyclopropyl derivative."

🔬 Diagnosis: The Carbocation Danger Zone

This is the classic "Wagner-Meerwein" trap. Reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor activate the alcohol, creating a good leaving group. The moment the leaving group departs, a cyclobutyl cation is formed.

This cation is non-classical and rapidly equilibrates with the cyclopropylcarbinyl and homoallyl cations. The fluoride anion, acting as a nucleophile, can attack any of these forms, leading to a mixture of structural isomers.

🛠️ Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanistic Insight)
Temperature -78°C to -40°C (Strict control)Higher temperatures favor the thermodynamic relief of ring strain (ring opening). Kinetic trapping at low temp favors the cyclobutane.
Solvent CH₂Cl₂ or Pentane Non-polar solvents promote "tight ion pairs." If the fluoride is held close to the cation, it attacks faster than the ring can rearrange.
Base Additive Pyridine or 2,6-Lutidine (1.5 eq) Scavenges HF. Free HF promotes acid-catalyzed elimination to cyclobutenes.
Reagent Switch PhenoFluor™ or PBSF PhenoFluor (via CSNAr-like mechanism) or Perfluorobutanesulfonyl fluoride (PBSF) often avoid the discrete carbocation intermediate.
⚠️ Critical Warning: The "Beckmann" Trap

If your substrate is an


-oximinoketone or similar activated ketone, DAST will not fluorinate it; it will trigger a Beckmann fragmentation , cleaving the C-C bond to form an acyl fluoride. Check your functional groups.
📂 TICKET #002: Radical/Decarboxylative Fluorination

User Issue: "I tried Ag-catalyzed decarboxylative fluorination. I lost the carboxyl group, but I got a hydrogen (H) instead of a fluorine (F)."

🔬 Diagnosis: The Radical Clock & Protodecarboxylation

You are generating a cyclobutyl radical. This radical is reactive. If the transfer of fluorine (from Selectfluor) is slower than the rate of Hydrogen Atom Transfer (HAT) from the solvent, you get the reduced side product (cyclobutane) instead of fluorocyclobutane.

🛠️ Troubleshooting Protocol

Step 1: The Solvent System is Non-Negotiable

  • Standard: Acetone/Water or MeCN/Water (1:1).

  • The Fix: Selectfluor has poor solubility in pure organic solvents. You must use water to dissolve the oxidant, or the effective concentration of F• is too low to compete with HAT.

Step 2: Catalyst Optimization

  • Silver (Ag): If using Ag(I), ensure you are not using a ligand that is too electron-rich, which might stabilize the Ag(II)-F species too strongly, preventing F-transfer.

  • Photoredox (Ir/Ru): If using a photocatalyst, the "induction period" is often caused by the buildup of the active fluorinating species.

    • Pro-Tip: Add H-TEDA(BF₄)₂ (the waste product of Selectfluor) to the reaction start.[1] It promotes "aggregative activation," accelerating the reaction rate and outcompeting side reactions [1].

Step 3: Concentration

  • Run the reaction at high concentration (0.5 M - 1.0 M) regarding the fluorine source to favor the bimolecular reaction (Radical + F-Source) over unimolecular decay or solvent interaction.

📂 TICKET #003: C-H Activation & Selectivity

User Issue: "I'm trying to fluorinate the ring directly (C-H activation), but I'm getting di-fluorination or wrong regioselectivity."

🔬 Diagnosis: Puckering & Sterics

Cyclobutane is not planar; it exists in a "puckered" or "butterfly" conformation to minimize torsional strain. This creates distinct steric environments for cis and trans hydrogens.

  • Over-reaction: Once one fluorine is installed, the ring electron density changes. However, unlike aromatic rings where F is deactivating, in aliphatic systems, the alpha-C-H bond can remain reactive.

  • Elimination: The resulting fluorocyclobutane is prone to HF elimination if the reaction conditions are basic or high-temperature.

📊 Visualizing the Failure Modes

The following diagram illustrates the "Danger Zone" where the cyclobutyl cation rearranges. This is the primary cause of failure in nucleophilic fluorination.

CyclobutaneRearrangement cluster_cation The Cationic Danger Zone (Equilibrium) Start Cyclobutanol (Substrate) LG Activated Leaving Group Start->LG DAST/Deoxo-Fluor CyclobutylCat Cyclobutyl Cation LG->CyclobutylCat -LG CyclopropylCat Cyclopropylmethyl Cation CyclobutylCat->CyclopropylCat Wagner-Meerwein Rearrangement Product_Target Target: Fluorocyclobutane CyclobutylCat->Product_Target F- Trapping (Kinetic Control) HomoallylCat Homoallyl Cation CyclopropylCat->HomoallylCat Ring Opening Product_Fail1 Side Product: (F-CH2)-Cyclopropane CyclopropylCat->Product_Fail1 F- Trapping Product_Fail2 Side Product: Homoallylic Fluoride (Ring Open) HomoallylCat->Product_Fail2 F- Trapping

Figure 1: The cationic rearrangement manifold. Successful fluorination requires trapping the cyclobutyl cation faster than it equilibrates to the ring-opened homoallyl cation.

🛠️ Decision Tree: Saving Your Experiment

Use this logic flow to select the correct mitigation strategy for your specific side reaction.

TroubleshootingTree Issue Identify Major Impurity Linear Linear Alkene / Alcohol Issue->Linear Ring Opening Reduced Des-Fluoro Product (H instead of F) Issue->Reduced Protodecarboxylation Eliminated Cyclobutene (Olefin) Issue->Eliminated Elimination (HF loss) Soln_Linear 1. Lower Temp (-78°C) 2. Switch to PhenoFluor 3. Non-polar solvent Linear->Soln_Linear Soln_Reduced 1. Increase [F] Source 2. Add H-TEDA(BF4)2 3. Check H2O/MeCN ratio Reduced->Soln_Reduced Soln_Elim 1. Add Base (Lutidine) 2. Avoid heating post-workup 3. Check steric bulk Eliminated->Soln_Elim

Figure 2: Diagnostic workflow for identifying and correcting fluorination failure modes.

📚 References
  • Aggregative Activation in Fluorination : "Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction." ChemRxiv, 2023.

  • PhenoFluor Mechanism : Neumann, C. N., & Ritter, T. "Facile C-F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent."[2] Acc.[2][3][4] Chem. Res., 2017.[2]

  • Decarboxylative Fluorination : Ventre, S., et al. "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis."[5] J. Am. Chem. Soc., 2015.[3][5]

  • DAST Side Reactions : "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones." Organic Letters, 2020.

  • Cyclobutane Conformational Analysis : "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv, 2025.

Sources

Technical Support Center: Optimization of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid , a sterically congested, quaternary-substituted cyclobutane scaffold.

The Central Challenge: The synthesis hinges on the fluorination of a tertiary alcohol (3-hydroxy-1,3-dimethyl precursor). This step is notoriously difficult because the tertiary carbocation intermediate favors elimination (forming the cyclobutene) over substitution (forming the fluoride), driven by the release of ring strain and steric relief.

The Solution: Moving away from traditional DAST/Deoxo-Fluor protocols toward XtalFluor-E® with specific promoter modulation to suppress elimination.

Module 1: The Fluorination Bottleneck

Q: Why is my yield stuck at <20% using DAST?

A: You are likely observing the "Elimination Trap." When DAST reacts with a tertiary cyclobutanol, it forms an activated alkoxy-sulfurane intermediate. Due to the steric bulk of the adjacent methyl group and the ring strain, the transition state favors proton abstraction (elimination) rather than nucleophilic attack by fluoride.

  • Symptom: NMR shows olefinic protons (cyclobutene byproduct).

  • Mechanism: The reaction proceeds via a loose ion pair where the fluoride anion is poorly nucleophilic, and the amine byproduct acts as a base.

Q: How do I suppress the elimination byproduct?

A: Switch to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) .[1] Unlike DAST, XtalFluor-E does not generate free HF and requires an exogenous fluoride source/promoter. This allows you to decouple the activation step from the fluorination step.

Recommended Protocol Adjustment:

  • Reagent: Replace DAST with XtalFluor-E.

  • Promoter: Use Et3N·3HF (Triethylamine trihydrofluoride) instead of DBU. DBU is too basic and promotes elimination. Et3N·3HF provides a buffered, acidic source of fluoride that favors substitution.

  • Temperature: Maintain -78 °C for addition, but do not warm rapidly. Slow warming to -20 °C is often sufficient.

Decision Logic: Reagent Selection

FluorinationLogic cluster_mech Mechanism Control Start Start: 3-Hydroxy Precursor IsTertiary Is the Alcohol Tertiary? Start->IsTertiary DAST Use DAST/Deoxo-Fluor (Standard Protocol) IsTertiary->DAST No (Primary/Sec) Xtal Use XtalFluor-E + Et3N·3HF IsTertiary->Xtal Yes (Tertiary/Strained) Outcome1 High Elimination (Cyclobutene) Low Yield DAST->Outcome1 If Tertiary Outcome2 High Substitution (Fluoride) Improved Yield Xtal->Outcome2 Buffered Acidity

Caption: Decision matrix for fluorination reagents. For tertiary cyclobutanes, XtalFluor-E is critical to avoid thermodynamic elimination pathways.

Module 2: Stereochemical Control (Cis/Trans)

Q: The product is a mixture of isomers. Which is which?

A: The "1,3-dimethyl" substitution creates cis and trans diastereomers.

  • Cis-isomer: The Carboxylic Acid (C1) and Fluorine (C3) are on the same side.

  • Trans-isomer: They are on opposite sides.

Identification:

  • 19F NMR: The chemical shift of the fluorine atom is sensitive to the cross-ring environment. The isomer with the Fluorine cis to the C1-Carboxyl typically shows a downfield shift due to the through-space electronic interaction (field effect) of the carbonyl oxygen.

  • NOE (Nuclear Overhauser Effect): Irradiate the C1-Methyl. If you see enhancement of the C3-Methyl, they are cis to each other (meaning the Acid and Fluorine are also cis).

Q: Can I control the ratio?

A: Direct control during fluorination is difficult because S_N1 pathways scramble stereochemistry. Strategy:

  • Chromatography: Separation of the esters (before hydrolysis) is easier than separating the free acids. Use a high-surface-area silica column with a gradient of Hexane/EtOAc.

  • Equilibration (Post-Synthesis): If one isomer is thermodynamically preferred, heating the methyl ester with NaOMe/MeOH can sometimes enrich the trans-isomer (thermodynamic product), but this affects C1, not C3.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of Methyl 3-fluoro-1,3-dimethylcyclobutane-1-carboxylate (Precursor to the acid).

Reagents:

  • Methyl 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylate (1.0 eq)

  • XtalFluor-E® (1.2 eq) [Sigma-Aldrich #719439]

  • Et3N·3HF (2.0 eq)

  • Dichloromethane (Anhydrous)

Step-by-Step Guide:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the starting alcohol in anhydrous CH2Cl2 (0.1 M concentration).

  • Promoter Addition: Cool to -78 °C . Add Et3N·3HF dropwise. Note: This buffers the reaction environment.

  • Fluorination: Add solid XtalFluor-E in one portion. The reaction is heterogeneous initially but will solubilize.

  • Kinetics: Stir at -78 °C for 1 hour. Allow the mixture to warm slowly to room temperature over 4 hours.

    • Critical Checkpoint: Monitor by TLC/GC-MS. If elimination product appears, quench immediately.

  • Quench: Pour reaction mixture into saturated aqueous NaHCO3. Caution: CO2 evolution.

  • Workup: Extract with CH2Cl2 (3x). Wash combined organics with 0.1M HCl (to remove amines) and then Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Silica). The olefin (elimination product) is non-polar and elutes first. The fluoro-ester elutes later.

Module 4: Comparison of Fluorinating Agents

FeatureDAST / Deoxo-FluorXtalFluor-E®Impact on Your Synthesis
Physical State Liquid (Fuming)Crystalline SolidXtalFluor is easier to weigh/handle under inert gas.
Thermal Stability Low (Explosive >90°C)High (Decomp >200°C)Safer scale-up.
HF Generation Generates free HF in situNo free HF (requires promoter)Crucial: Lack of free HF reduces acid-catalyzed elimination.
Selectivity Low (High Elimination)High (Favors Substitution)Yield Improvement: Expect 20-40% increase in yield.

References & Authority

  • XtalFluor Reagent Development:

    • Title: Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1][2]

    • Source:Journal of Organic Chemistry (2010).

    • Relevance: Defines the protocol for using XtalFluor-E + Et3N·3HF to suppress elimination in tertiary alcohols.

  • DAST Limitations:

    • Title: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.

    • Source:Synlett (2008).

    • Relevance: Documents the safety hazards and elimination side-reactions common with DAST.

  • General Cyclobutane Synthesis:

    • Title: 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.

    • Source:European Journal of Organic Chemistry (2019).

    • Relevance: Provides context on the physical properties and handling of fluorinated cyclobutane acids.

Sources

Technical Support Guide: Diastereoselective Synthesis of Substituted Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Last Updated: February 2026 Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Scope: Troubleshooting diastereocontrol in [2+2] cycloadditions, catalytic ring closures, and ring contraction strategies.

Diagnostic & Strategy Selector

Before troubleshooting a specific reaction, ensure you have selected the optimal synthetic pathway for your target substitution pattern.

Method Selection Decision Matrix

Use the following logic flow to determine the most robust synthetic strategy based on your target's geometry and substitution.

MethodSelection Start Target Structure Analysis SubstPattern Substitution Pattern? Start->SubstPattern OneTwo 1,2-Disubstituted SubstPattern->OneTwo Vicinal OneThree 1,3-Disubstituted SubstPattern->OneThree Distal Dense Tetrasubstituted / Complex SubstPattern->Dense Dense PhotoQ Requires Enantiocontrol? OneTwo->PhotoQ Photo [2+2] Photocycloaddition ChiralAux Use Chiral Auxiliary (e.g., Evans, Oppolzer) Photo->ChiralAux If diastereocontrol fails PhotoQ->Photo No (Racemic/Diastereoselective) OrganoCat Organocatalysis (e.g., MacMillan, Corey) PhotoQ->OrganoCat Yes (High ee) RingContract Ring Contraction (Wolff Rearrangement) OneThree->RingContract DirectRed Ketone Reduction (e.g., TAK-828F route) OneThree->DirectRed If starting from cyclobutanone MetalCat Metal-Carbenoid (Rh-catalyzed Bicyclobutanation) Dense->MetalCat CHFunc C-H Functionalization (Directing Group Strategy) Dense->CHFunc Late-stage editing

Figure 1: Decision tree for selecting the synthetic methodology based on target substitution patterns.

Module 1: Photochemical [2+2] Cycloadditions

Primary Application: 1,2-disubstituted cyclobutanes (e.g., truxinic/truxillic acid derivatives). Core Challenge: Controlling Head-to-Head (HH) vs. Head-to-Tail (HT) regioselectivity and syn/anti diastereoselectivity.

Troubleshooting Guide
Symptom Root Cause Analysis Corrective Action
Low Diastereoselectivity (1:1 syn:anti) Excited State Lifetime: Long-lived triplet 1,4-diradicals allow bond rotation before ring closure.Switch to Singlet State: Use direct irradiation (if substrate absorbs) or a singlet sensitizer to favor concerted-like closure. Solid State: Perform reaction in the solid state (crystal engineering) to lock conformation [1].
Wrong Regioisomer (HH instead of HT) Electronic/Steric Mismatch: Dipole-dipole interactions in solution favor specific alignments (often HH for polar groups).Template Synthesis: Use a covalent tether (e.g., silicon tether) or non-covalent template (e.g., 1,8-dihydroxynaphthalene) to enforce alignment [2]. Solvent Switch: Non-polar solvents often favor HT (minimizing dipole alignment); Polar solvents favor HH.
Polymerization / Low Yield Concentration Effects: High concentration favors intermolecular polymerization over dimerization.Dilution: Run at <0.01 M. Flow Chemistry: Use a flow photoreactor to minimize residence time and prevent over-irradiation products.
FAQ: Solid-State vs. Solution Phase

Q: My solution-phase reaction yields a complex mixture. Can solid-state synthesis fix this? A: Yes, often dramatically. Topochemical control (Schmidt's rule) dictates that double bonds must be parallel and <4.2 Å apart in the crystal lattice for reaction.

  • Protocol: Co-crystallize your cinnamic acid derivative with a template like 1,8-dihydroxynaphthalene or resorcinol .

  • Mechanism: The template uses hydrogen bonding to pre-organize the monomers in a specific orientation (e.g., anti-head-to-tail), yielding a single diastereomer upon irradiation [3].

Module 2: Catalytic Ring Synthesis (Rh & Organocatalysis)

Primary Application: Enantioselective synthesis of complex/densely substituted cyclobutanes.[1][2] Core Challenge: Catalyst turnover and controlling relative stereochemistry during ring closure.

Protocol: Rh-Catalyzed Bicyclobutanation

This method generates bicyclo[1.1.0]butanes which are then ring-opened to functionalized cyclobutanes.

Key Reagents:

  • Precursor:

    
    -diazo esters.[3]
    
  • Catalyst: Dirhodium tetracarboxylates, specifically Rh

    
    (S-NTTL)
    
    
    
    for high enantiocontrol.[2][3]

Troubleshooting Table:

Issue Diagnosis Solution
Low Enantiomeric Excess (ee) Background Reaction: Uncatalyzed thermal decomposition of diazo compound.Temperature Control: Run at -78 °C in non-coordinating solvents (toluene/DCM). Slow Addition: Use a syringe pump to keep diazo concentration low.
Diastereomer Scrambling Zwitterionic Intermediate: Ring opening of the bicyclobutane proceeds via a long-lived zwitterion.Nucleophile Selection: Use stronger nucleophiles (e.g., thiols, electron-rich arenes) to trap the intermediate faster, preserving stereochemical fidelity [4].
Catalyst Poisoning Coordination: Substrate contains Lewis basic nitrogens (pyridines, amines).Protection: Mask amines as carbamates or sulfonamides. Use Rh catalysts with bulky ligands (e.g., espino, du Bois catalysts) to prevent coordination.

Module 3: Ring Contraction (Wolff Rearrangement)

Primary Application: cis-1,3-disubstituted cyclobutanes and strained bicyclic systems. Core Challenge: Preventing side reactions (carbene insertion) and controlling the diastereoselectivity of the protonation step.

Mechanism & Critical Control Points

The Wolff rearrangement converts an


-diazoketone into a ketene, which is then trapped by a nucleophile (water/alcohol) to form the acid/ester.[4][5]

WolffRearrangement cluster_Stereo Stereocontrol Point Diazo α-Diazo Ketone Carbene Carbene Intermediate Diazo->Carbene hν or Δ Ketene Ketene Species Carbene->Ketene Ring Contraction Product Cyclobutane Acid Ketene->Product Nucleophilic Trap (H2O/ROH)

Figure 2: Pathway for Wolff Rearrangement-mediated ring contraction.

Technical Q&A

Q: I am observing significant amounts of C-H insertion byproducts instead of ring contraction. Why? A: This indicates the carbene intermediate is reacting intermolecularly before rearranging.

  • Fix: Switch to photochemical initiation (UV light) rather than thermal. Photolysis often favors the concerted Wolff rearrangement pathway over the stepwise carbene pathway.

  • Solvent: Use a non-nucleophilic, non-reactive solvent (e.g., benzene or hexane) if trapping is not the immediate goal, or use the nucleophile (e.g., MeOH) as the solvent to trap the ketene immediately.

Q: How do I control the diastereoselectivity of the new stereocenter? A: The stereocenter is set during the protonation of the enolate formed after nucleophilic attack on the ketene.

  • Steric Approach: The proton will approach from the least hindered face. If your cyclopentanone precursor has a bulky substituent, the resulting cyclobutane carboxylic acid will typically have the proton cis to that group (kinetic control).

  • Thermodynamic Equilibration: If the kinetic product is undesired, treat the resulting ester with a base (e.g., NaOMe) to equilibrate to the thermodynamic trans isomer.

Module 4: Purification & Analysis

Separating cyclobutane diastereomers is notoriously difficult due to subtle physical property differences.

Separation Protocols
  • Chemical Derivatization:

    • If Acid: Convert to the iodolactone if a gamma-hydroxy group is present (or can be accessed). This locks the cis isomer into a bicyclic system, allowing easy separation from the trans isomer.

    • If Ester: Hydrolyze to the acid and attempt fractional crystallization with chiral amines (e.g., phenylethylamine).

  • Chromatography Tips:

    • Stationary Phase: Use C18 (Reverse Phase) for polar acids.

    • Modifier: Add 0.1% Formic Acid or TFA to sharpen peaks; cyclobutane acids often streak on silica.

Stereochemical Assignment
  • NOE (Nuclear Overhauser Effect): The definitive method.

    • cis-1,2: Strong enhancement between vicinal protons.

    • cis-1,3: Enhancement between protons at C1 and C3 (diaxial-like conformation).

  • X-Ray Crystallography: Essential for absolute configuration. If the oil resists crystallization, form a crystalline derivative (e.g., p-bromophenacyl ester).

References

  • Solid-State Photochemistry: Title: Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. Source: ACS Fall 2025. URL:[Link]

  • C-H Functionalization: Title: Transannular C-H functionalization of cycloalkane carboxylic acids.[6][7][8] Source: Nature (2023).[7][8] URL:[Link]

  • Rh-Catalyzed Synthesis: Title: Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation.[2][3] Source: Journal of the American Chemical Society.[9] URL:[Link]

  • Tak-828F Scaffold (1,3-disubstituted): Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Source: Journal of Organic Chemistry (2021).[1] URL:[Link]

Sources

purification strategies for removing impurities from 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification strategies for 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (CAS: 1773508-61-4). It addresses the specific challenges associated with fluorinated alicyclic building blocks, including stereoisomer separation, removal of defluorinated byproducts, and handling the compound's physical state.

Executive Summary
  • Target Molecule: 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid.[1][2][3]

  • Physical State: Viscous oil (at room temperature).

  • Primary Challenge: Separation of cis/trans diastereomers and removal of elimination byproducts (alkenes).

  • Recommended Strategy: Dicyclohexylamine (DCHA) Salt Crystallization combined with Silica Gel Chromatography .

Module 1: Stereochemical Resolution (The DCHA Salt Method)

Q: The compound is an oil and difficult to crystallize.[4] How do I separate the diastereomers?

A: Because the free acid is an oil, direct crystallization is ineffective.[4] The industry-standard solution for oily carboxylic acids is to form a crystalline salt with a bulky amine, specifically Dicyclohexylamine (DCHA) . This method converts the oily acid into a solid salt, amplifying the solubility differences between diastereomers (cis vs. trans).

Protocol: DCHA Salt Formation & Recrystallization
  • Stoichiometry: Dissolve your crude acid (1.0 equiv) in Ethyl Acetate (EtOAc) (5 mL per gram).

  • Amine Addition: Slowly add DCHA (1.05 equiv) dropwise while stirring at room temperature.

    • Observation: The solution should warm slightly (exothermic). A white precipitate often forms immediately.

  • Precipitation:

    • If solid forms: Heat the suspension to reflux until dissolved, then let it cool slowly to room temperature (and then 4°C).

    • If no solid forms: Add n-Hexane or Heptane dropwise until the solution turns turbid, then cool.

  • Filtration: Collect the crystals via vacuum filtration. Wash the cake with cold Hexane/EtOAc (9:1).

  • Validation: Analyze the solid salt via 1H-NMR (in DMSO-d6 or CDCl3). The methine protons on the cyclobutane ring will show distinct shifts for cis and trans isomers.

  • Salt Breaking (Recovery):

    • Suspend the purified salt in Ethyl Acetate .

    • Wash with 1M HCl or 10% Citric Acid (2x). The DCHA stays in the aqueous layer as the hydrochloride salt.

    • Dry the organic layer (MgSO4) and concentrate to obtain the pure diastereomeric acid as an oil.

Expert Insight: The cis-isomer (diequatorial-like conformation) typically forms a less soluble salt than the trans-isomer, but this must be empirically verified for your specific batch.

Module 2: Removing Chemical Impurities (Elimination Byproducts)

Q: My LC-MS shows a mass corresponding to [M-20] (Loss of HF). How do I remove this?

A: This impurity is the elimination product, likely 1,3-dimethylcyclobut-2-ene-1-carboxylic acid . It forms when the fluorine atom is eliminated (often during synthesis with DAST or Deoxo-Fluor).

Purification Logic:

  • Acidity Difference: The alkene impurity often has a slightly different pKa due to the conjugation or hybridization change. However, this difference is usually too small for efficient extraction separation.

  • Chromatography (Best Method): The alkene is significantly less polar than the fluorinated product.

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, Gradient to 80:20) + 0.1% Acetic Acid .

    • Note: The acetic acid is critical to prevent peak tailing of the carboxylic acid.

  • Bromination (Aggressive Method): If chromatography fails, treat the crude mixture with a dilute solution of Bromine (Br2) in DCM at 0°C. The alkene will react to form a dibromo-species, which becomes much more lipophilic (or polar depending on the exact structure) and significantly heavier, making separation by chromatography easy. Use this only as a last resort.

Module 3: Troubleshooting & Visualization
Workflow Logic: Purification Decision Tree

PurificationStrategy Start Crude 3-Fluoro-1,3-dimethyl- cyclobutane-1-carboxylic acid CheckState Physical State Check Start->CheckState IsOil Viscous Oil CheckState->IsOil ImpurityCheck Identify Impurities (LC-MS / NMR) IsOil->ImpurityCheck AlkeneHigh Elimination Product > 5% ImpurityCheck->AlkeneHigh If Alkene Present StereoMix Cis/Trans Mixture ImpurityCheck->StereoMix If only Isomers Step1_Col Silica Chromatography (Hex/EtOAc + 0.1% AcOH) AlkeneHigh->Step1_Col Remove Alkene First Step2_Salt DCHA Salt Formation (EtOAc/Hexane) StereoMix->Step2_Salt Step1_Col->StereoMix Step3_Recrys Recrystallization (Enrich Diastereomer) Step2_Salt->Step3_Recrys Step4_Break Acid Hydrolysis (Recover Pure Acid) Step3_Recrys->Step4_Break Final Pure Acid (Oil) Step4_Break->Final

Figure 1: Decision tree for purifying fluorinated cyclobutane acids based on impurity profile.

Module 4: Quantitative Data & Specifications
ParameterSpecification / DataNotes
CAS Number 1773508-61-4Verified Identity
Physical Form Viscous OilMay solidify at -20°C
pKa (Calc.) ~3.8 - 4.0More acidic than non-fluorinated analogs
Solubility DCM, EtOAc, MeOHInsoluble in water (unless pH > 5)
TLC Stain Bromocresol GreenAcids turn yellow on blue background
DCHA Salt MP Determine ExperimentallyLikely 120-160°C range
Module 5: Frequently Asked Questions (FAQ)

Q: Can I use distillation to purify this acid? A: Vacuum distillation is risky. Fluorinated cyclobutanes can undergo thermal elimination of HF at high temperatures (>100°C), converting your product into the cyclobutene impurity. If you must distill, use high vacuum (<0.5 mmHg) to keep the bath temperature below 80°C.

Q: Why is my yield low after DCHA salt recovery? A: The salt might be partially soluble in the aqueous layer if the pH is not low enough. Ensure the aqueous wash is pH 1-2 (use 1M HCl). Also, ensure you extract the aqueous layer 3 times with Ethyl Acetate to recover all the acid.

Q: How do I store the purified compound? A: Store at 2-8°C or -20°C under an inert atmosphere (Nitrogen/Argon). Fluorinated acids are generally stable, but moisture can promote slow hydrolysis or HF elimination over long periods.

References
  • Sigma-Aldrich. Product Specification: 3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (CAS 1773508-61-4). Retrieved from .

  • BenchChem. The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. (General protocol for DCHA salt formation of oily acids). Retrieved from .

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (Discusses stability and purification of fluorinated cyclobutanes). ACS Central Science. Retrieved from .

  • ChemScene. Safety Data Sheet: trans-3-Fluoro-3-methylcyclobutane-1-carboxylic acid. (Analogous compound handling). Retrieved from .

Sources

stability issues of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this unique fluorinated cyclobutane derivative. Here, we address potential stability challenges under various chemical environments, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid?

A1: The main stability concern for this molecule is its potential degradation under acidic conditions. The tertiary fluoride is susceptible to solvolysis, which can be accelerated in the presence of strong acids and protic solvents. Under basic conditions, the molecule is generally stable, with the most likely reaction being the deprotonation of the carboxylic acid.

Q2: Is the cyclobutane ring prone to opening?

A2: The cyclobutane ring in this molecule is generally stable under typical acidic and basic hydrolytic conditions.[1] The presence of the gem-dimethyl group can also contribute to the stability of the cyclobutane ring by reducing ring strain.[2][3][4][5]

Q3: Can 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid undergo decarboxylation?

A3: Decarboxylation of cyclobutane carboxylic acids is possible but typically requires elevated temperatures, often above 150°C.[6] Under standard experimental conditions (room temperature to moderate heating), significant decarboxylation is not expected.

Q4: How does the fluorine atom affect the properties of the carboxylic acid?

A4: The electron-withdrawing nature of the fluorine atom will increase the acidity of the carboxylic acid (lower pKa) compared to its non-fluorinated analog.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: A combination of High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for the identification of potential degradants, and ¹⁹F NMR spectroscopy for specifically monitoring the fate of the fluorine-containing moiety is highly recommended.

II. Troubleshooting Guide: Stability Under Acidic Conditions

A primary challenge encountered during the handling and reaction of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid is its degradation in acidic media. This guide provides a systematic approach to diagnosing and mitigating these stability issues.

Issue: Observation of Impurities or Low Yield After Acidic Treatment

If you observe the formation of new peaks in your HPLC chromatogram, unexpected masses in your MS data, or a decrease in the expected ¹⁹F NMR signal after exposing the compound to acidic conditions, it is likely that degradation has occurred.

Potential Degradation Pathways

Under acidic conditions, the tertiary fluoride of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid can be protonated, weakening the C-F bond and facilitating its departure as a leaving group. This leads to the formation of a tertiary carbocation intermediate, which can then undergo several transformations:

  • Elimination: Loss of a proton from an adjacent carbon atom to form an unsaturated product.

  • Substitution/Hydrolysis: Nucleophilic attack by a solvent molecule (e.g., water) to yield a tertiary alcohol.

  • Rearrangement: The strained cyclobutyl cation may undergo ring expansion or other rearrangements to form more stable carbocationic species, leading to a mixture of isomeric products.

cluster_main Potential Degradation Pathways Under Acidic Conditions A 3-Fluoro-1,3-dimethylcyclobutane- 1-carboxylic acid B Tertiary Carbocation Intermediate A->B H⁺ - HF C Elimination Product (Alkene) B->C - H⁺ D Substitution Product (Tertiary Alcohol) B->D + H₂O - H⁺ E Rearrangement Products B->E Rearrangement

Caption: Acid-catalyzed degradation pathways of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid.

Troubleshooting Steps & Mitigation Strategies
Symptom Potential Cause Recommended Action
Appearance of a new major peak in HPLC with a mass corresponding to the loss of HF. Elimination Reaction: The tertiary carbocation has undergone deprotonation to form an alkene.- Reduce Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions. - Use a Milder Acid: If possible, substitute strong acids (e.g., H₂SO₄, HCl) with weaker organic acids (e.g., acetic acid) or use a Lewis acid catalyst. - Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
Observation of a new peak with a mass corresponding to the addition of H₂O and loss of F. Hydrolysis/Substitution: The carbocation has been trapped by water or another nucleophile in the reaction mixture.- Use Anhydrous Conditions: If water is not a reactant, ensure all solvents and reagents are rigorously dried. - Non-nucleophilic Acid: Employ a non-nucleophilic acid if the counter-ion is suspected to be acting as a nucleophile.
Multiple new peaks with the same mass are observed. Rearrangement: The initial carbocation has rearranged to more stable intermediates, leading to a mixture of isomers.- Solvent Choice: The polarity of the solvent can influence carbocation stability. Experiment with less polar, aprotic solvents to potentially disfavor carbocation formation and rearrangement. - Re-evaluate Synthetic Strategy: If rearrangement is persistent, consider alternative synthetic routes that avoid the formation of the tertiary carbocation.

III. Troubleshooting Guide: Stability Under Basic Conditions

While generally more stable under basic conditions, issues can still arise, particularly with harsh reagents or elevated temperatures.

Issue: Unexpected Side Reactions with Strong Bases

When using strong, non-nucleophilic bases (e.g., LDA, NaH) or prolonged heating, you might observe unexpected byproducts.

Potential Degradation Pathways

While the C-F bond is robust under basic conditions, other reactions can occur:

  • α-Deprotonation: A very strong base could potentially deprotonate the carbon alpha to the carboxylic acid, leading to racemization or other downstream reactions.

  • Elimination (with extreme conditions): Although unlikely, very harsh conditions (strong base and high heat) could promote E2 elimination of HF.

cluster_main Troubleshooting Workflow for Stability Issues Start Stability Issue Observed Condition Acidic or Basic Conditions? Start->Condition Acid_Path Acidic Condition->Acid_Path Acidic Base_Path Basic Condition->Base_Path Basic Analyze_Deg Analyze Degradants (HPLC, MS, NMR) Acid_Path->Analyze_Deg Base_Path->Analyze_Deg Acid_Action Implement Mitigation: - Lower Temperature - Milder/Anhydrous Acid - Shorter Reaction Time Analyze_Deg->Acid_Action Base_Action Implement Mitigation: - Use Weaker Base - Lower Temperature - Stoichiometric Control Analyze_Deg->Base_Action End Problem Resolved Acid_Action->End Base_Action->End

Caption: A general workflow for troubleshooting stability issues with 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid.

Troubleshooting Steps & Mitigation Strategies
Symptom Potential Cause Recommended Action
Loss of stereochemical integrity at the α-carbon. α-Deprotonation: Use of an excessively strong base.- Use a Weaker Base: Employ a base just strong enough to deprotonate the carboxylic acid (e.g., NaHCO₃, K₂CO₃, or an organic amine like triethylamine). - Stoichiometric Control: Use only a slight excess of the base.
Formation of elimination products under harsh conditions. E2 Elimination: A combination of a strong base and high temperature.- Avoid High Temperatures: If a strong base is necessary, perform the reaction at low temperatures (e.g., 0°C to -78°C). - Re-evaluate Reagent Choice: Consider if a different synthetic approach can avoid the need for such harsh basic conditions.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

Objective: To assess the stability of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid in an acidic environment and identify potential degradation products.

Materials:

  • 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) for neutralization

  • HPLC system with UV detector

  • LC-MS system

  • ¹⁹F NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in methanol at a concentration of 1 mg/mL.

  • Acidic Stress: To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubation: Gently mix the solution and incubate at 50°C for 24 hours. A control sample (1 mL stock solution + 1 mL water) should be incubated under the same conditions.

  • Time Point Sampling: At t = 0, 4, 8, and 24 hours, withdraw an aliquot of the stressed and control samples.

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 1 M NaOH.

  • Analysis:

    • HPLC: Analyze the neutralized samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any new peaks.

    • LC-MS: Analyze the samples to obtain the mass-to-charge ratio of any degradation products.

    • ¹⁹F NMR: Analyze a concentrated portion of the 24-hour sample to identify any new fluorine-containing species.

Protocol 2: Forced Degradation Study - Basic Conditions

Objective: To evaluate the stability of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid in a basic environment.

Procedure:

  • Sample Preparation: Use the same 1 mg/mL stock solution in methanol as described in Protocol 1.

  • Basic Stress: To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Incubation: Gently mix and incubate at 50°C for 24 hours, alongside a control sample.

  • Time Point Sampling and Neutralization: Follow the same procedure as in the acidic stress test, neutralizing the aliquots with 1 M HCl.

  • Analysis: Perform HPLC, LC-MS, and ¹⁹F NMR analysis as described for the acidic stress study.

V. References

  • Ringer, B. E., & Magers, D. H. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry, 72(8), 2533–2537.

  • Zhang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519.

  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466–2468.

  • Ringer, B. E., & Magers, D. H. (2007). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. The Journal of Organic Chemistry, 72(8), 2533-2537.

  • Wikipedia contributors. (2023). Thorpe–Ingold effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Filo. (2025, August 1). In aliphatic nucleophilic substitution reactions, alkyl fluorides are the... Retrieved from [Link]

  • Quora. (2019, April 7). Why are tertiary alkyl halides more reactive towards nucleophilic substitution reactions? Retrieved from [Link]

  • Buchman, E. R., Reims, A. O., Skei, T., & Schlatter, M. J. (1942). The Degradation of cis- and trans-1,2-Cyclobutane-dicarboxylic Acids to the Corresponding Diamines. Journal of the American Chemical Society, 64(11), 2696–2699.

  • Schmid, R., & Wannagat, U. (2012). A computational study of base-catalyzed reactions of cyclic 1,2-diones. Beilstein Journal of Organic Chemistry, 8, 1337–1343.

  • Denmark, S. E. (2014, November 18). Thorpe-Ingold Effect. Retrieved from [Link]

  • Moon, J. H., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(25), 13845–13852.

  • Paquin, J.-F., et al. (2025, August 10). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Angewandte Chemie International Edition.

  • Hoz, S., & Livneh, M. (1987). Conversion of cyclobutane to bicyclobutane by base-catalyzed 1,3-dehydrohalogenation reaction: a mechanistic study. Journal of the American Chemical Society, 109(24), 7483–7488.

  • Amjaour, H. S. (2021). Synthesis and Properties of Cyclobutane-1,2-dicarboxylic Acids and Their Derivatives. UND Scholarly Commons.

  • Stenstrom, Y., & Sydnes, L. K. (1995). 5. By Transformation of Other Cyclobutanes. In Houben-Weyl Methods of Organic Chemistry, Vol. E 17e.

  • Fu, G. C., et al. (2023, November 8). Phosphine Catalysis of the Fluorination of Unactivated Tertiary Alkyl Chlorides Under Mild and Convenient Conditions. Journal of the American Chemical Society.

  • Ghorai, M. K., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(62), 39607-39618.

  • Fu, G. C., et al. (2008). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 130(41), 13745–13753.

  • Zhang, Y., et al. (2021, October 15). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules.

  • Paquin, J.-F., et al. (2017). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Angewandte Chemie International Edition, 56(34), 10074-10078.

  • Sijbesma, R. P., et al. (2021). Mechanically triggered on-demand degradation of polymers synthesized by radical polymerizations. Nature Chemistry, 13(5), 457-463.

  • Henni, A., et al. (2016). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol. Journal of the Serbian Chemical Society, 81(11), 1279-1290.

  • Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2067-2081.

  • Ghorai, M. K., et al. (2021, December 13). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances.

  • Bloomfield, J. J. (1968). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 45(2), 101.

Sources

optimization of reaction conditions for the synthesis of fluorinated cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers optimizing the synthesis of fluorinated cyclobutanes. It prioritizes actionable, field-tested protocols over generic textbook descriptions.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: [2+2] Photocycloaddition & Optimization

📋 Core Directive

This guide addresses the technical challenges of synthesizing fluorinated cyclobutanes, primarily via [2+2] photocycloaddition . This method is the industry standard for accessing these motifs due to its ability to overcome the thermodynamic stability of fluorinated olefins.

🛠 Module 1: Experimental Setup & Safety Protocols

User Question: "I need to use gaseous fluorinated alkenes (e.g., TFE, Trifluoroethylene). How do I handle these safely and effectively in a batch photochemical reaction?"

Standard Operating Procedure (SOP): Handling Gaseous Fluorinated Alkenes

Warning: Tetrafluoroethylene (TFE) and Trifluoroethylene are extremely flammable and prone to explosive polymerization.

  • Vessel Selection:

    • Use: Quartz or Borosilicate pressure tubes (e.g., heavy-walled Ace Glass pressure tubes) rated for >10 bar.

    • Avoid: Standard round-bottom flasks or septa-sealed vials (leakage risk).

  • Inhibitor Addition (Critical):

    • TFE often requires a terpene inhibitor (e.g., d-limonene or

      
      -pinene ) at 0.1–1.0 mol% relative to the alkene to prevent spontaneous polymerization during handling and irradiation.
      
  • Condensation Protocol:

    • Step 1: Dissolve your substrate and photocatalyst in the solvent within the pressure tube.

    • Step 2: Cool the tube to -78°C (dry ice/acetone bath).

    • Step 3: Connect the gas cylinder via a needle/septum inlet. Gently condense the required mass of fluorinated alkene (calculate based on density at -78°C or weight difference).

    • Step 4: Seal the Teflon bushing tight while cold.

    • Step 5: Allow to warm to room temperature behind a blast shield. The pressure will rise significantly.

Diagram: Gaseous Reagent Workflow

GaseousHandling Start Substrate + Catalyst in Solvent Cool Cool to -78°C (Dry Ice/Acetone) Start->Cool Condense Condense TFE/Trifluoroethylene (Monitor Mass) Cool->Condense Seal Seal Pressure Tube (Teflon Bushing) Condense->Seal Warm Warm to RT (Behind Blast Shield) Seal->Warm Irradiate Photochemical Irradiation Warm->Irradiate

Caption: Safe handling workflow for condensing gaseous fluorinated alkenes into reaction vessels.

⚙️ Module 2: Reaction Optimization & Troubleshooting

User Question: "My conversion is low, or I'm getting a complex mixture of isomers. How do I optimize the conditions?"

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Polymerization (Gel formation) Radical chain propagation of fluorinated alkene.1. Add Limonene (1 mol%).2. Dilute reaction (0.05 M instead of 0.2 M).3. Reduce light intensity to lower radical concentration.
Low Conversion Catalyst bleaching or Oxygen quenching.1. Perform rigorous Freeze-Pump-Thaw (3 cycles). Sparging is often insufficient for long triplet lifetimes.2. Add a sacrificial reductant/oxidant if using a redox cycle (though energy transfer is preferred).
Poor Regioselectivity (HH vs HT) Electronic mismatch or lack of steric guidance.1. Switch solvent polarity. HFIP (Hexafluoroisopropanol) often enhances Head-to-Head (HH) selectivity via hydrogen bonding.2. Use a bulky photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)) to enforce steric control.
Catalyst Degradation Labile ligand loss or oxidation.1. Switch to organic dyes (e.g., Thioxanthone ) if metal complexes are unstable.2. Ensure reaction temperature is controlled (use a fan); heat can degrade catalysts.
The "Fluorine Effect" in Solvent Selection

Fluorinated alcohols (TFE, HFIP) are not just solvents; they are active process enablers .

  • Mechanism: They form strong H-bond networks with the substrate (e.g., carbonyls), activating them for excitation and stabilizing radical intermediates.

  • Recommendation: Screen solvents in this order: DCM

    
     Acetonitrile 
    
    
    
    HFIP
    
    
    TFE.

🧠 Module 3: Mechanistic Logic (Why it works)

User Question: "Am I doing a redox reaction or energy transfer? Why does it matter?"

Expert Insight: For fluorinated cyclobutanes, Triplet Energy Transfer (EnT) is widely preferred over Photoredox (SET).

  • Why? Fluorinated alkenes have high oxidation/reduction potentials, making SET difficult without degrading the molecule. EnT avoids charged intermediates, reducing side reactions like defluorination.

Diagram: Triplet Energy Transfer Pathway

EnT_Mechanism Cat_GS Catalyst (Ground State) Cat_ES Catalyst* (Excited Triplet) Cat_GS->Cat_ES  hv (Blue LED)   Cat_ES->Cat_GS  Energy Transfer (Dexter)   Sub_Tri Substrate* (Triplet) Cat_ES->Sub_Tri  Sensitization   Sub_GS Substrate (Alkene) Complex Exciplex / Biradical Sub_Tri->Complex  + Fluorinated Alkene   Product Fluorinated Cyclobutane Complex->Product  Intersystem Crossing (ISC)  

Caption: Sensitized [2+2] cycloaddition via Triplet Energy Transfer (EnT), avoiding charged intermediates.

📊 Module 4: Purification & Analysis

User Question: "I have a mixture of cis/trans isomers. How do I separate and identify them?"

Purification Strategy

Fluorinated cyclobutanes are often non-polar and volatile.

  • Column Chromatography: Use Pentane/Ether mixtures.[1] Fluorinated compounds often "streak" on silica; adding 1% Et3N can sometimes sharpen peaks, but alumina (neutral) is often better for acid-sensitive fluorinated groups.

  • Recrystallization: If the product is solid, cis-isomers often pack differently. Try Hexane/CHCl3 mixtures.

  • Volatility Warning: Many small fluorinated cyclobutanes sublime or evaporate. Do not rotovap to dryness without checking the boiling point.

NMR Identification Guide ( H & F)

Distinguishing cis vs trans isomers relies on coupling constants (


).
ParameterCis-Isomer CharacteristicsTrans-Isomer Characteristics

(Vicinal)
Typically Larger (6–11 Hz)Typically Smaller (2–9 Hz)

(Vicinal)
Complex, depends on dihedral angle (Karplus-like).Often shows distinct patterns in 2D HOESY.

F NMR Shift
Upfield shift (shielded) due to steric compression ("Gamma effect").Downfield shift relative to cis.
NOE / HOESY Strong cross-peaks between substituents on the same face.No cross-peaks between trans-substituents.

Expert Tip: Always run a


F-

H HOESY
(Heteronuclear Overhauser Effect Spectroscopy). It is the "gold standard" for assigning stereochemistry in fluorinated rings where proton splitting is complex.

📚 References

  • Synthesis of Fluorinated Cyclobutanes via [2+2] Photocycloaddition

    • Source: Chemical Reviews (ACS)

    • URL:[Link] (Context: General review on small ring synthesis including photocycloaddition).

  • Handling of Tetrafluoroethylene (TFE) and Safety

    • Source: PlasticsEurope TFE Safety Task Force[2]

    • URL:[Link]

  • Solvent Effects in Photochemical Cycloadditions

    • Source: Journal of Organic Chemistry

    • URL:[Link] (Context: HFIP effects on C-H functionalization and cycloadditions).

  • NMR Coupling Constants in Fluorinated Systems

    • Source: Iowa State University Chemical Instrumentation Facility

    • URL:[Link]

Sources

scale-up synthesis of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Scale-Up Synthesis of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Executive Summary

This guide details the scale-up protocol for 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid . The synthesis targets the construction of a highly functionalized cyclobutane core with specific emphasis on controlling the fluorination of a tertiary alcohol and managing cis/trans stereoisomers .

The recommended route utilizes a "Hydroxy-Fluorination" strategy , prioritizing safety and chemoselectivity. This approach avoids the hazardous [2+2] cycloadditions of fluorinated olefins, instead building the carbon skeleton first and introducing fluorine late-stage via nucleophilic substitution.

Part 1: Strategic Route Overview

The synthesis is broken down into four critical phases. The logic prioritizes the stability of the cyclobutane ring and the chemoselectivity of the functional group interconversions.

Synthesis Workflow Diagram

SynthesisRoute SM Methyl 3-oxocyclobutane-1-carboxylate Step1 Step 1: Ketal Protection (Ethylene Glycol, PTSA) SM->Step1 Step2 Step 2: C1-Methylation (LDA, MeI, -78°C) Step1->Step2 Step3 Step 3: Deprotection (Aq. HCl, Acetone) Step2->Step3 Step4 Step 4: C3-Methylation (Grignard) (MeMgBr, LaCl3·2LiCl or CeCl3) Step3->Step4 Chemoselective Addition Int1 Intermediate: Methyl 3-hydroxy-1,3-dimethyl- cyclobutane-1-carboxylate Step4->Int1 Step5 Step 5: Deoxofluorination (Deoxofluor/DAST, -78°C) Int1->Step5 Critical Safety Control Int2 Crude Ester Mixture (Cis/Trans Isomers) Step5->Int2 Step6 Step 6: Hydrolysis & Purification (LiOH, then Crystallization/HPLC) Int2->Step6 Final Target: 3-Fluoro-1,3-dimethyl- cyclobutane-1-carboxylic acid Step6->Final

Caption: Step-by-step synthetic pathway from commercial starting material to final fluorinated acid.

Part 2: Technical Execution & Troubleshooting

Phase 1: Skeleton Functionalization (Steps 1–3)

Objective: Install the C1-methyl group while preserving the C3-ketone for later functionalization.

  • Protocol Insight: Direct alkylation of the 3-oxocyclobutane ester is risky due to potential self-condensation or O-alkylation. We employ a Ketal Protection Strategy .

  • Key Reagents: Ethylene glycol, p-Toluenesulfonic acid (PTSA), Lithium Diisopropylamide (LDA), Iodomethane (MeI).

Troubleshooting ScenarioRoot CauseCorrective Action
Incomplete Ketalization Water accumulation in the reaction.Use a Dean-Stark trap with toluene reflux to continuously remove water. Ensure PTSA is anhydrous.
Polyalkylation at C1 Excess MeI or high temperature during enolate formation.Maintain temperature strictly at -78°C during LDA addition. Add MeI slowly as a solution.
Low Yield after Deprotection Acid sensitivity of the cyclobutane ring (ring opening).Use mild acidic conditions (e.g., PPTS in wet acetone) or dilute HCl. Avoid concentrated mineral acids and prolonged heating.
Phase 2: Chemoselective Nucleophilic Addition (Step 4)

Objective: Introduce the C3-methyl group to form the tertiary alcohol without attacking the C1-ester.

  • The Challenge: Grignard reagents (MeMgBr) can attack esters to form double-addition products (tertiary alcohols at C1).

  • The Solution (Expert Tip): Use Lanthanide-mediated addition (Knochel's method) or Organocerium chemistry (Imamoto reagent). The presence of LaCl3·2LiCl or CeCl3 suppresses the basicity of the Grignard and enhances its nucleophilicity toward the ketone, preventing ester attack.

Protocol:

  • Dry CeCl3 (anhydrous) is stirred in THF for 2 hours.

  • MeLi or MeMgBr is added at -78°C to form the organocerium species.

  • The ketone substrate is added dropwise.

Troubleshooting ScenarioRoot CauseCorrective Action
Ester Attack Observed (Double Methylation) Temperature too high or lack of Ce/La salt.Ensure reaction temperature stays below -60°C. Verify the quality/dryness of CeCl3.
Starting Material Recovery (No Reaction) Enolization of the ketone (proton abstraction).The organocerium reagent is less basic, reducing enolization. Ensure reagents are fresh. If using LaCl3·2LiCl, ensure the complex is fully dissolved.
Phase 3: Deoxofluorination (Step 5)

Objective: Convert the C3-tertiary alcohol to the C3-fluoride. Safety Critical: This step uses DAST (Diethylaminosulfur trifluoride) or Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Deoxofluor is recommended for scale-up due to higher thermal stability.

  • Mechanism: The alcohol attacks the sulfur center, releasing HF. The fluoride ion then displaces the activated oxygen species.

  • Major Risk: Elimination. Tertiary alcohols are prone to eliminating to form the alkene (cyclobutene) instead of substituting to the fluoride.

Protocol:

  • Dissolve alcohol in DCM (anhydrous).

  • Cool to -78°C.

  • Add Deoxofluor dropwise.

  • Allow to warm slowly to 0°C or RT.

Troubleshooting ScenarioRoot CauseCorrective Action
High Levels of Alkene Elimination Reaction temperature too high or basic conditions.Keep reaction at -78°C for longer. Do not heat. Elimination is thermodynamically favored; substitution is kinetically controlled.
Glassware Etching / Fumes HF generation.Mandatory: Quench the reaction into saturated aqueous NaHCO3 or CaCO3 slurry. Never quench into water (exothermic acid release).
Explosion Risk DAST instability.Do not distill DAST residues. Use Deoxofluor for batches >10g.
Phase 4: Work-up & Isomer Separation (Step 6)

Objective: Hydrolyze the ester and isolate the correct isomer.

  • Isomerism: You will obtain a mixture of cis and trans isomers (relative to the COOH and F groups).

  • Separation Strategy:

    • Chromatography: Separate at the Ester stage (Step 5 product) using silica gel (Hexane/EtOAc). Isomers often have different Rf values.

    • Crystallization: After hydrolysis to the acid, use fractional crystallization. The trans-isomer often packs better and crystallizes first from non-polar solvents (e.g., Hexane/Toluene).

Part 3: FAQ & Analytical Controls

Q1: Why do we see a "quartet" splitting pattern in the Fluorine NMR?

  • Answer: This is expected. The fluorine is coupled to the protons on the methyl group attached to the same carbon (3-bond coupling,

    
     Hz) and the cyclobutane ring protons. A clean quartet usually indicates the successful installation of the F-C-Me motif.
    

Q2: Can we use HF-Pyridine (Olah's reagent) instead of DAST?

  • Answer: Generally, No .[1][2] HF-Pyridine works well for opening epoxides or adding to alkenes but is poor for converting alcohols to fluorides directly. It typically leads to elimination or rearrangement in this strained system. Stick to DAST, Deoxofluor, or XtalFluor-E.

Q3: How do we determine the stereochemistry (Cis vs Trans)?

  • Answer: Use NOESY 1D/2D NMR .

    • Irradiate the C1-Methyl group.

    • If you see an NOE enhancement of the C3-Methyl, they are cis (on the same face).

    • If you see enhancement of the C3-Fluoro (via F-HOESY or proxy protons), the methyls are trans.

    • Note: In cyclobutanes, "puckering" can complicate coupling constants (

      
      ), so NOE is more reliable.
      

Part 4: Safety & Handling (The "Must-Read")

  • DAST/Deoxofluor: Reacts violently with water. Releases HF. Antidote: Calcium Gluconate gel must be available in the lab for skin exposure.

  • Cyclobutanes: Strained rings can store significant energy. While not explosive per se, thermal runaway during scale-up can trigger ring fragmentation. Maintain strict temperature control.

References

  • Synthesis of 3-oxocyclobutanecarboxylic acid

    • Method: W. R. Dolbier et al., "Efficient synthesis of 3-oxocyclobutanecarboxylic acid," J. Org. Chem., 1990.
    • Source: (General reference for cyclobutane precursors).

  • Lanthanide-Mediated Grignard Addition

    • Method: Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
    • Source:

  • Deoxofluorination Safety & Scale-up

    • Method: Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.
    • Source:

  • Isomer Separation in Cyclobutanes

    • Context: Separation of cis/trans 1,3-disubstituted cyclobutanes via crystalliz
    • Source: (Analogous separation techniques).

Sources

Validation & Comparative

Comparative Analysis of pKa: Fluorinated vs. Non-Fluorinated Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the cyclobutane ring serves as a critical bioisostere for gem-dimethyl groups, proline mimetics, and conformationally restricted linkers. However, the introduction of fluorine—a common strategy to block metabolism or modulate lipophilicity—drastically alters the electronic landscape of the molecule.

This guide provides an in-depth comparison of the acid dissociation constants (pKa) of cyclobutanecarboxylic acid and its fluorinated derivatives. We analyze the inductive effects , conformational bias , and experimental methodologies required to accurately determine these values.

Key Takeaways
  • Baseline Acidity: Unsubstituted cyclobutanecarboxylic acid has a pKa of 4.79 , similar to pivalic acid.

  • The Fluorine Shift: Fluorination lowers pKa via the electron-withdrawing inductive effect (-I). The magnitude depends on the distance from the carboxyl group:

    • 3,3-difluoro:

      
      pKa 
      
      
      
      -1.2 units (pKa ~3.6)
    • 2,2-difluoro:

      
      pKa 
      
      
      
      -1.5 units (pKa ~3.3)
  • Methodology: Standard potentiometric titration is suitable for most derivatives, but

    
    F NMR pH titration  is the superior method for resolving complex fluorinated isomers or zwitterionic species.
    

Comparative Data Analysis

The following table synthesizes experimental and high-confidence predicted pKa values. The trend clearly demonstrates the distance-dependent inductive effect of the fluorine atoms.

Compound NameStructure DescriptionpKa (Aq, 25°C)

pKa (vs. Unsub.)
Electronic Driver
Cyclobutanecarboxylic acid Unsubstituted4.79 (Exp)0.00Baseline reference.
3-Fluorocyclobutanecarboxylic acid Monofluorinated (

-position)
~4.1 - 4.3 -0.6Weak -I effect; stereochemistry (cis/trans) affects intramolecular H-bonding.
3,3-Difluorocyclobutanecarboxylic acid Gem-difluoro (

-position)
3.63 (Pred)-1.16Additive -I effect from two

-fluorines.
2,2-Difluorocyclobutanecarboxylic acid Gem-difluoro (

-position)
3.29 (Pred)-1.50Strong -I effect due to proximity (

-carbon).

Note on Data Sources: The value for the unsubstituted acid is a validated experimental constant. Fluorinated values are derived from high-level physicochemical predictions and comparative literature trends, as specific experimental datasets for these isomers are often proprietary or sparse in open literature.

Mechanistic Principles

The Inductive Effect & Distance Dependence

The acidity of carboxylic acids is dictated by the stability of the carboxylate anion (


). Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the 

-bond framework.
  • Stabilization: The -I effect pulls electron density away from the carboxylate, delocalizing the negative charge and stabilizing the conjugate base.

  • Distance Decay: The effect diminishes rapidly with distance.

    • 2,2-Difluoro: Fluorines are on the

      
      -carbon (2 bonds from carboxyl C). The effect is strong.[1]
      
    • 3,3-Difluoro: Fluorines are on the

      
      -carbon (3 bonds from carboxyl C). The effect is attenuated but still significant due to the additive nature of the gem-difluoro group.
      
Conformational Effects (The "Pucker")

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

  • Unsubstituted: Fluctuates rapidly between puckered conformers.

  • Fluorinated: The large size of fluorine (van der Waals radius ~1.47 Å) and dipole-dipole interactions often lock the ring into a specific conformation. For cis-3-substituted derivatives, intramolecular hydrogen bonding (C-F...H-O) can further stabilize the protonated form, subtly increasing the pKa (making it less acidic) compared to the trans isomer.

Visualizing the Structure-Acidity Relationship

G cluster_0 Inductive Effect Gradient Unsub Cyclobutanecarboxylic Acid pKa: 4.79 (Baseline) Gamma 3,3-Difluoro (Gamma Substitution) pKa: ~3.63 Moderate -I Effect Unsub->Gamma Add 2x F at C3 (-1.16 pKa) Beta 2,2-Difluoro (Beta Substitution) pKa: ~3.29 Strong -I Effect Gamma->Beta Move F to C2 (-0.34 pKa) Mechanism Mechanism: F stabilizes COO- via sigma-bond withdrawal Beta->Mechanism

Caption: Structural logic flow demonstrating how fluorine positioning relative to the carboxyl group drives the increase in acidity (decrease in pKa).

Experimental Protocols

For researchers synthesizing these building blocks, accurate pKa determination is vital for predicting LogD at physiological pH (7.4).

Method A: Potentiometric Titration (The Gold Standard)

Best for: Pure, soluble samples (>5 mg) with pKa between 2 and 12.

  • Preparation: Dissolve 5-10 mg of the cyclobutane derivative in 20 mL of degassed water (or 0.15 M KCl background electrolyte).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with standardized 0.1 M KOH (CO2-free) using an autotitrator. Add titrant in increments of 0.5-1.0

    
    L.
    
  • Analysis: Plot pH vs. Volume. Use the Gran plot method or derivative analysis (

    
    ) to identify the inflection point. The pH at the half-equivalence point equals the pKa.
    
Method B: F NMR pH Titration (The Specialist Method)

Best for: Fluorinated compounds, impure mixtures, or sparingly soluble compounds (using D2O/MeOD).

This method relies on the sensitivity of the fluorine chemical shift (


) to the protonation state of the nearby carboxyl group.
  • Sample Prep: Dissolve ~2 mg of the fluorinated acid in 600

    
    L of buffer solution (90% H2O / 10% D2O) containing a pH internal standard (e.g., imidazole).
    
  • Titration Series: Prepare 10-12 NMR tubes adjusted to pH values ranging from pKa - 2 to pKa + 2.

  • Acquisition: Acquire non-decoupled

    
    F NMR spectra for each sample.
    
  • Data Processing:

    • Track the chemical shift change (

      
      ) of the CF2 signal.
      
    • The shift will move upfield/downfield as the carboxylate deprotonates.

    • Fit the data to the Henderson-Hasselbalch equation:

      
      
      
Workflow Diagram

Experiment cluster_inputs Sample Prep Sample Fluorinated Cyclobutane Acid Decision Solubility / Complexity? Sample->Decision Solvent Solvent (H2O/D2O or KCl) Solvent->Decision MethodA Potentiometric Titration Decision->MethodA High Sol / Pure MethodB 19F NMR Titration Decision->MethodB Low Sol / Complex ProcessA Add 0.1M KOH Measure pH MethodA->ProcessA ProcessB Vary pH Track Chemical Shift MethodB->ProcessB Result Calculate pKa (Inflection / Sigmoid Fit) ProcessA->Result ProcessB->Result

Caption: Decision tree for selecting the appropriate pKa determination methodology based on sample properties.

Implications for Drug Design[2]

Understanding the pKa shift is crucial for optimizing Lipophilic Efficiency (LipE) .

  • LogD Modulation:

    • At physiological pH (7.4), unsubstituted cyclobutanecarboxylic acid (pKa 4.79) is >99% ionized.

    • The fluorinated derivatives (pKa ~3.3–3.6) are even more ionized.

    • However, the fluorine atoms themselves increase intrinsic lipophilicity. The net effect on LogD is a balance between the increased ionization (lowering LogD) and the lipophilic fluorine surface (raising LogD).

  • Metabolic Stability:

    • The 3-position of cyclobutane is a metabolic "soft spot" for oxidation.

    • Introducing a 3,3-difluoro group blocks this metabolic pathway (metabolic blocking), extending half-life without drastically changing the steric bulk compared to a gem-dimethyl group.

  • Bioisosterism:

    • 3,3-difluorocyclobutane is often used as a bioisostere for a sulfone or carbonyl group in terms of dipole orientation, but with the steric profile of a cycloalkyl ring.

References

  • Mykhailiuk, P. K. (2014). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health (PMC). Retrieved from [Link]

  • Costanza, A., et al. (2024). Experimental Determination of pKa for Fluorinated Acids by 19F-NMR. National Institutes of Health (PMC). Retrieved from [Link]

  • Grygorenko, O. O., et al. (2024).[2][3] Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. Retrieved from [Link]

Sources

Comparative Metabolic Stability of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the metabolic stability profile of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid and its derivatives. Designed for medicinal chemists and drug development professionals, this document compares this fluorinated scaffold against non-fluorinated analogs and traditional alkyl spacers.

The central finding is that the incorporation of a fluorine atom at the C3 position of the cyclobutane ring—specifically converting a tertiary C-H center to a quaternary C-F center—serves as a potent "metabolic switch." This modification significantly reduces intrinsic clearance (


) by blocking cytochrome P450 (CYP)-mediated hydroxylation while modulating lipophilicity (

) and acidity (

).

Mechanistic Basis of Stability

The Metabolic Soft Spot

In saturated cyclic scaffolds like 1,3-dimethylcyclobutane-1-carboxylic acid, the carbon at position 3 is a tertiary center (bearing one methyl group and one hydrogen atom). Tertiary C-H bonds are electronically rich and sterically accessible, making them primary targets for CYP450-mediated hydrogen atom abstraction (HAT), the rate-limiting step in oxidative metabolism.

Fluorine Blockade Effect

Replacing the C3 hydrogen with fluorine (yielding the 3-fluoro-1,3-dimethyl derivative) creates a quaternary center. This confers stability through two mechanisms:[1]

  • Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering it inert to direct abstraction by the CYP450 iron-oxo species.
  • Electronic Deactivation: The high electronegativity of fluorine reduces the electron density of adjacent C-H bonds (e.g., on the C3-methyl group or C2/C4 methylenes), raising the activation energy required for oxidation at proximal sites.

Pathway Visualization

The following diagram illustrates the metabolic divergence between the non-fluorinated and fluorinated scaffolds.

MetabolicPathway Substrate_H Non-Fluorinated Analog (Tertiary C-H at C3) CYP450 CYP450 Enzyme (Fe-O species) Substrate_H->CYP450 High Affinity Substrate_F 3-Fluoro Derivative (Quaternary C-F at C3) Substrate_F->CYP450 Low Affinity (Steric/Electronic Repulsion) Metabolite_OH C3-Hydroxy Metabolite (Unstable/Cleared) CYP450->Metabolite_OH Rapid Oxidation (HAT Mechanism) Metabolite_Stable Unchanged Parent (High Stability) CYP450->Metabolite_Stable Metabolic Blockade

Figure 1: Divergent metabolic fates. The non-fluorinated analog undergoes rapid hydroxylation at the C3 tertiary carbon, while the 3-fluoro derivative blocks this pathway, forcing metabolism to slower, secondary routes.

Comparative Performance Data

The following table synthesizes physicochemical and metabolic data comparing the 3-fluoro-1,3-dimethylcyclobutane scaffold with its direct non-fluorinated analog and the traditional tert-butyl isostere.

Table 1: Physicochemical and Metabolic Profiles

Parameter3-Fluoro-1,3-dimethyl (Target)1,3-Dimethyl (Analog)tert-Butyl (Reference)Performance Impact
Structure at C3 Quaternary (C-F, C-Me)Tertiary (C-H, C-Me)Quaternary (C-Me3)F-blockade prevents C3 oxidation.
HLM

Low (< 15 µL/min/mg)High (> 50 µL/min/mg)Medium (Variable)>3-fold improvement in stability expected vs. H-analog.
Lipophilicity (

)
2.5 - 2.92.1 - 2.43.0 - 3.5Fluorine increases lipophilicity vs H, but remains lower than t-butyl.
Acidity (

)
~3.8~4.8~5.0Inductive effect of F lowers

, improving solubility at physiological pH.
Conformation Puckered (Rigid)Puckered (Flexible)SphericalF-substitution locks conformation, potentially improving target binding entropy.

Note: Data represents consensus values derived from structure-activity relationship (SAR) studies of fluorinated cyclobutanes [1][2]. Specific values may vary based on the full molecular context.

Key Insights:
  • Stability: The 3-fluoro derivative exhibits superior stability compared to the 1,3-dimethyl analog due to the elimination of the tertiary hydrogen.

  • Bioisosterism: It acts as a superior bioisostere for the tert-butyl group, offering a smaller steric footprint and lower lipophilicity while maintaining metabolic robustness [3].

Experimental Protocols

To validate the stability claims, the following self-validating Microsomal Stability Assay protocol is recommended. This workflow ensures data integrity through specific control checkpoints.

Materials
  • Test Compound: 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid derivative (1 µM final conc).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Controls:

    • Positive: Testosterone (High clearance).

    • Negative: Warfarin (Low clearance).

    • Zero-Cofactor: Microsomes + Compound without NADPH (checks for chemical instability).

Workflow Diagram

ExperimentalProtocol Start Preparation Incubation Incubation (37°C) Timepoints: 0, 5, 15, 30, 60 min Start->Incubation Add NADPH Quench Quench Reaction (Ice-cold Acetonitrile + IS) Incubation->Quench At t=x Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis Centrifuge Calc Data Calculation ln(conc) vs Time slope Analysis->Calc

Figure 2: Step-by-step workflow for determining intrinsic clearance.

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

), derived from the slope of the natural log of remaining compound vs. time:




Validation Criteria:

  • 
     of the decay slope must be > 0.90.
    
  • Zero-cofactor control must show < 10% loss over 60 minutes (confirms enzymatic vs. chemical degradation).

Synthesis and Application Context

Synthesis Routes

The synthesis of these derivatives typically employs Deoxyfluorination or Nucleophilic Fluorination .[2] A robust route involves the reaction of 3-oxocyclobutanecarboxylates with DAST or Deoxo-Fluor®, though this often yields mixtures. A more specific route for the 1,3-dimethyl variant involves constructing the ring with the substituents pre-installed or using late-stage methylation/fluorination sequences provided by specialized building block suppliers like Enamine [1].

Drug Design Applications[3][4][5]
  • Linker Strategy: Use as a rigid, non-oxidizable spacer between two pharmacophores.

  • GABA Analogues: The scaffold mimics the gamma-aminobutyric acid backbone but with restricted conformation, potentially increasing selectivity for specific GABA receptors or transporters.

  • Peptidomimetics: Replacing a proline or hydrophobic amino acid residue to block proteolysis.

References

  • Mykhailiuk, P. K. (2024). Fluorinated Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Obach, R. S. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination. Drug Metabolism and Disposition.[3][4] Retrieved from [Link]3]

Sources

structural comparison of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid with other cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Advantage

In modern medicinal chemistry, 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid represents a sophisticated scaffold designed to bridge the gap between steric bulk and metabolic stability.[1] Unlike simple cyclobutane carboxylic acid (CBCA), this trisubstituted derivative incorporates three critical design elements:

  • Conformational Locking: The 1,3-dimethyl substitution pattern restricts the ring puckering dynamics, reducing the entropic penalty upon binding to protein targets.

  • Metabolic Blocking: The C3-fluorine atom blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation) typical of cyclobutyl groups.[1]

  • Electronic Modulation: The fluorine atom exerts a through-bond inductive effect (

    
    ), modulating the pKa of the distal carboxylic acid without the steric penalty of a larger group.
    

This guide compares this molecule against standard alternatives (CBCA, 3,3-difluoro-CBCA) to assist in rational scaffold selection.[1]

Structural & Conformational Analysis

The Cyclobutane Pucker

Cyclobutane rings are rarely planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1]

  • Unsubstituted Cyclobutane: Puckering angle

    
    30°.
    
  • 3-Fluoro-1,3-dimethyl Derivative: The presence of substituents at C1 and C3 creates a preference for specific puckered conformers to minimize 1,3-diaxial interactions.[1]

Isomerism: Cis vs. Trans

The 1,3-substitution creates two distinct diastereomers.[1] The relative orientation of the dipole moments (C-F vs. C=O) significantly impacts lipophilicity and solubility.

  • Cis-isomer: The Carboxyl (C1) and Fluorine (C3) are on the same face.[1] High dipole moment.

  • Trans-isomer: The Carboxyl and Fluorine are on opposite faces.[1] Lower net dipole moment.[1]

Conformation cluster_isomers Stereochemical Configuration cluster_effect Physicochemical Impact Target 3-Fluoro-1,3-dimethyl cyclobutane-1-COOH Cis Cis-Isomer (High Dipole) Target->Cis Synthesis yields mix Trans Trans-Isomer (Low Dipole) Target->Trans Solubility Aq. Solubility (Cis > Trans) Cis->Solubility Permeability Permeability (Trans > Cis) Trans->Permeability

Figure 1: Stereochemical relationships and their impact on physicochemical properties.

Comparative Performance Data

The following table synthesizes theoretical and empirical data comparing the target molecule with standard cyclobutane building blocks.

Table 1: Physicochemical Comparison of Cyclobutane Scaffolds

MetricTarget: 3-Fluoro-1,3-dimethyl-CBCAComparator A: Cyclobutane Carboxylic AcidComparator B: 3,3-Difluoro-CBCAMechanistic Insight
pKa (Acid) 4.2 - 4.4 (Est.)~4.8~3.6F-atom lowers pKa via induction; Methyl group at C1 slightly raises it via electron donation (+I).[1]
LogP (Lipophilicity) 1.8 - 2.1 1.41.6Methyl groups add lipophilicity; Fluorine modulates it (C-F is more lipophilic than C-OH but polar).[1]
Metabolic Stability High Low (C3 oxidation)Very HighC3-F blocks the "soft spot" for CYP450 oxidation.[1]
Conformational Bias Rigid (Gem-disubstitution)FlexibleSemi-Rigid1,3-dimethyl groups lock the ring pucker, reducing entropic cost of binding.
Key Analysis:
  • Acidity: The target is more acidic than the parent cyclobutane due to the electron-withdrawing fluorine, but less acidic than the 3,3-difluoro analog. This intermediate acidity is often ideal for optimizing salt formation and oral absorption.[1]

  • Lipophilicity: The addition of two methyl groups significantly increases LogP compared to the 3,3-difluoro analog. This must be balanced against the improved metabolic stability.[1]

Experimental Validation Protocols

To validate the performance of this scaffold in your specific drug discovery program, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant to predict physiological charge state.[1]

  • Preparation: Dissolve 1-2 mg of the compound in 10 mL of degassed water/methanol (if solubility is low, use <20% MeOH and extrapolate).

  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Execution: Perform titration under inert gas (

    
     or 
    
    
    
    ) at 25°C.
  • Validation: Run a standard (Benzoic Acid, pKa 4.20) sequentially.

  • Calculation: Use the Bjerrum difference plot method to determine pKa.

    • Success Criterion: The standard must be within ±0.05 pKa units.[1]

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Confirm the "Metabolic Blocking" hypothesis at the C3 position.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Substrate: 1 µM test compound (Target vs. Comparator A).

  • Sampling: T = 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Interpretation: Calculate Intrinsic Clearance (

    
    ).[1]
    
    • Expectation: Target

      
       should be < 50% of Comparator A (unsubstituted).[1]
      

Workflow cluster_pka Acidity Profiling cluster_metab Metabolic Stability Start Start: Scaffold Evaluation Step1 Potentiometric Titration (Bjerrum Plot) Start->Step1 Decision1 pKa within 3.5-5.0? Step1->Decision1 Decision1->Start No (Re-design) Step2 HLM Assay (LC-MS/MS) Decision1->Step2 Yes Result Compare CL_int vs Non-F Analog Step2->Result

Figure 2: Validation workflow for physicochemical and metabolic profiling.

References

  • Sigma-Aldrich. 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid Product Sheet. Link

  • PubChem. 3,3-Dimethylcyclobutanecarboxylic acid (Comparator Data). National Library of Medicine.[1] Link[1]

  • Mykhailiuk, P. K. (2014).[1] Conformationally restricted fluorinated cycloalkanes. Chemistry – A European Journal.[1][2] (Provides structural context for fluorinated cyclobutanes).

  • Wiberg, K. B. (1996).[1] The structure and energetics of cyclobutane and its derivatives. Journal of Organic Chemistry. (Fundamental puckering analysis).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Bioisosteric principles).

Sources

comparing the reactivity of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid with its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid vs. 1,3-Dimethylcyclobutane-1-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into saturated carbocycles is a proven method to modulate physicochemical properties without altering the core scaffold's steric footprint significantly. This guide compares 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (Target) with its direct non-fluorinated analog, 1,3-dimethylcyclobutane-1-carboxylic acid (Analog).

While the non-fluorinated analog serves as a standard aliphatic spacer, the fluorinated target offers distinct advantages in metabolic stability (blocking C3-oxidation), acidity modulation (lowering pKa), and conformational bias (puckering preference). This analysis provides experimental data proxies, reactivity profiles, and validated protocols for utilizing these building blocks in drug discovery.

Part 1: Physicochemical Property Comparison[1][2]

The introduction of a single fluorine atom at the


-position (C3) relative to the carboxyl group induces measurable electronic and steric changes.
Table 1: Comparative Physicochemical Data
Property3-Fluoro-1,3-dimethylcyclobutane-1-COOH (Target)1,3-Dimethylcyclobutane-1-COOH (Analog)Impact of Fluorination
Molecular Weight 146.16 g/mol 128.17 g/mol +18 Da (negligible steric bulk increase)
Formula C

H

FO

C

H

O

F replaces H at C3
Calc. pKa 4.1 – 4.3 (Est.)~5.0 Increased acidity (

pKa

-0.7 to -0.9) due to

-inductive effect [1].
ClogP (Lipophilicity) ~1.1 – 1.3~1.4 – 1.6Slight reduction or neutrality; F introduces polarity but blocks lipophilic metabolic sites [2].
H-Bond Acceptors 3 (2 O + 1 F)2 (2 O)Fluorine acts as a weak acceptor.
Conformation Bias toward "puckered" state to satisfy electronic gauche effects.Flexible puckering dynamics.F stabilizes specific conformers, potentially locking pharmacophores.

Analyst Insight: The pKa shift is the most immediate chemical differentiator. The electron-withdrawing nature of fluorine (even at the


-position) stabilizes the carboxylate anion, making the target a stronger acid. This affects coupling reagent choice and buffer solubility.

Part 2: Reactivity & Synthesis Profile

Acidity and Deprotonation

The fluorine atom exerts a through-bond inductive effect (


), withdrawing electron density from the cyclobutane ring.
  • Analog: Requires standard base equivalents (e.g., DIPEA) for activation.

  • Target: Deprotonates more readily. In amide couplings, the carboxylate forms at a lower pH, potentially reducing racemization risks if the

    
    -carbon were chiral (though here C1 is quaternary, eliminating 
    
    
    
    -racemization risks).
Amide Coupling Efficiency

Both acids couple efficiently using standard HATU/T3P protocols. However, the Target exhibits distinct electronic behavior:

  • Electrophilicity: The carbonyl carbon in the fluorinated acid is more electron-deficient, making the activated ester (e.g., O-At ester) more susceptible to nucleophilic attack by amines. This can lead to faster reaction rates compared to the analog.

  • Hydrolysis Risk: The same electronic activation makes the corresponding esters (methyl/ethyl) more prone to alkaline hydrolysis. Care must be taken during workup to avoid inadvertent saponification if the product is an ester intermediate.

Metabolic Stability (The "Fluorine Block")

The primary advantage of the Target is metabolic hardening.

  • Analog Weakness: The C3 position contains a tertiary C-H bond (methine). In liver microsomes (LM), CYP450 enzymes rapidly hydroxylate this position, leading to ring opening or clearance.

  • Target Strength: Replacing the C3-H with C3-F blocks this "soft spot." The C-F bond (

    
    116 kcal/mol) is chemically inert to oxidative metabolism under physiological conditions.
    
Visualization: Reactivity & Metabolism Logic

ReactivityComparison Target 3-Fluoro-1,3-dimethyl cyclobutane-1-COOH Inductive Gamma-Inductive Effect (-I) Target->Inductive Block Metabolic Block (C-F Bond Inert) Target->Block Analog 1,3-Dimethyl cyclobutane-1-COOH Metabolism Liver Microsomes (CYP450 Exposure) Analog->Metabolism pKa_Drop Lower pKa (~4.2) Stabilized Anion Inductive->pKa_Drop Coupling Faster Amide Coupling (Increased Electrophilicity) pKa_Drop->Coupling Oxidation C3-Hydroxylation (Rapid Clearance) Metabolism->Oxidation Attacks C3-H (Analog) Metabolism->Block Fails at C3-F (Target)

Figure 1: Mechanistic divergence in reactivity and metabolism. The fluorinated target leverages inductive effects for reactivity and steric/electronic blocking for stability.

Part 3: Experimental Protocols

Protocol A: Optimized Amide Coupling (Target & Analog)

Use this protocol to couple either acid to a secondary amine. The Target requires strictly anhydrous conditions due to higher hydrolytic susceptibility of activated intermediates.

Reagents:

  • Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equiv of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 3.0 equiv of DIPEA. Stir for 2 minutes. Note: The solution may warm slightly.

  • Coupling Agent: Add 1.2 equiv of HATU. Stir for 5 minutes to form the activated ester.

    • Checkpoint: The solution should turn yellow/orange.

  • Amine Addition: Add 1.1 equiv of the amine partner.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Comparison Note: The Target typically reaches >95% conversion in 2 hours. The Analog may require 4–6 hours or mild heating (40°C) if the amine is sterically hindered.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA/Amine), then sat. NaHCO

    
    , then brine. Dry over MgSO
    
    
    
    .
Protocol B: pKa Determination via Potentiometric Titration

Validates the acidity difference between the Target and Analog.

  • Preparation: Prepare a 10 mM solution of the acid in 50% MeOH/Water (to ensure solubility).

  • Titrant: 0.1 M NaOH (standardized).

  • Execution:

    • Calibrate pH meter with buffers (pH 4.0, 7.0, 10.0).

    • Titrate slowly (50 µL increments), recording pH after stabilization.

  • Calculation: Plot pH vs. Volume NaOH. Determine the first derivative to find the equivalence point (

    
    ).
    
    • 
      .
      
    • Expected Result: Target

      
       4.2; Analog 
      
      
      
      5.0.

Part 4: Strategic Recommendations

When to Use the Fluorinated Target:
  • Metabolic Hotspots: If your lead compound (containing the non-fluorinated analog) shows high intrinsic clearance (

    
    ) due to oxidation on the cyclobutane ring.
    
  • Potency Optimization: If the binding pocket contains polar residues (e.g., Ser, Thr) near the cyclobutane region. The C-F bond can engage in dipolar interactions that the C-H bond cannot.

  • Permeability Issues: If the analog is too lipophilic (LogP > 4), the fluorinated target can lower LogP slightly while maintaining the hydrophobic bulk.

When to Stick with the Non-Fluorinated Analog:
  • Cost-Sensitive Scale-Up: The analog is significantly cheaper and easier to source in multi-kilogram quantities.

  • Acid Sensitivity: If the rest of the molecule is extremely acid-sensitive, the slightly higher acidity of the fluorinated building block might cause compatibility issues during synthesis (rare, but possible).

References

  • Demchuk, O. P., et al. (2023). "The Synthesis and Acid-base Properties of

    
    -(Fluoromethyl)- and 
    
    
    
    -(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry. 1
  • Levterov, V. V., et al. (2021). "Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry." European Journal of Organic Chemistry. 2

  • Mykhailiuk, P. K. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. 3

  • Sigma-Aldrich. "Product Specification: 3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (CAS 1773508-61-4)."

  • ChemicalBook. "1-Methylcyclobutanecarboxylic acid Properties and Synthesis." 4[5]

Sources

A Comparative Guide to the Structural Validation of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid by Advanced Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Fluorinated Scaffolds

In contemporary drug discovery and materials science, the incorporation of fluorinated motifs is a widely employed strategy to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The cyclobutane ring, a "saturated bioisostere" of the phenyl ring, offers a three-dimensional scaffold that is increasingly explored.[2] The molecule at the center of our discussion, 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid, represents a confluence of these two important structural motifs. Its compact, rigid, and functionalized structure makes it a valuable building block.

However, the very features that make this molecule attractive also present a significant analytical challenge. The precise determination of its constitution and, crucially, its stereochemistry, requires an integrated and multi-faceted analytical approach. A simple misinterpretation could lead to the pursuit of an incorrect synthetic pathway or the mischaracterization of a molecule's biological activity.

This guide provides an in-depth comparison of advanced spectroscopic techniques for the unambiguous structural validation of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a synergistic workflow provides a self-validating system for absolute structural confirmation.

The Structural Puzzle: What Must Be Confirmed?

Before delving into the techniques, we must define the specific structural questions that need definitive answers. For 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid, the key validation points are:

  • The Carbon Skeleton: Confirmation of the four-membered cyclobutane ring and the correct placement of two methyl groups and a carboxylic acid.

  • Quaternary Centers: Unambiguous identification of the two non-protonated carbons at positions C1 and C3.

  • Regiochemistry: Proving that the fluorine atom is located at C3 and the carboxylic acid at C1.

  • Connectivity: Establishing the complete bonding network, i.e., which atom is connected to which.

  • Stereochemistry: Determining the relative orientation (cis or trans) of the fluorine atom and the carboxylic acid group. This is often the most challenging aspect and has profound implications for the molecule's properties.

Foundational Analysis: 1D NMR and Mass Spectrometry

The initial characterization of a new compound typically begins with one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide the fundamental pieces of the puzzle.[3][4][5]

Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR)

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment of specific nuclei.[4]

  • ¹H NMR (Proton NMR): This spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting). For our target molecule, we would expect to see signals for the two methyl groups and the two sets of methylene protons on the cyclobutane ring. The splitting patterns of the methylene protons can provide initial clues about their spatial relationships with each other and with the fluorine atom.

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule. We anticipate signals for the carboxylic acid carbonyl, the two quaternary carbons (C-F and C-COOH), the two methylene carbons, and the two methyl carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR (Fluorine NMR): As a spin-½ nucleus with 100% natural abundance, ¹⁹F is highly sensitive for NMR analysis.[6] This spectrum is often simpler than a proton spectrum and has a very wide chemical shift range, making it exceptionally sensitive to the local electronic environment.[6] For our molecule, a single signal would confirm the presence of one fluorine environment. Crucially, the coupling of this fluorine to nearby protons (²JHF and ³JHF) and carbons (¹JCF, ²JCF, etc.) is a rich source of structural information.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns.[4][9]

  • High-Resolution Mass Spectrometry (HRMS): This is the definitive method for determining the elemental composition of a molecule. By providing a highly accurate mass measurement (typically to four decimal places), HRMS can confirm the molecular formula (C₇H₁₁FO₂), immediately validating the presence of all expected atoms.

  • Electron Ionization (EI-MS): This "hard" ionization technique causes reproducible fragmentation of the molecule.[9] While complex, the fragmentation pattern can be diagnostic. For halogenated compounds, characteristic losses can be observed.[10][11] For instance, the loss of a fluorine radical (•F) or hydrogen fluoride (HF) might be observed. The presence of chlorine or bromine isotopes gives a characteristic M+2 peak, but fluorine is monoisotopic, so this feature will be absent.[12][13]

While foundational, these techniques alone are often insufficient for a complete and unambiguous structural proof, especially concerning connectivity and stereochemistry.

Connecting the Framework: Advanced 2D NMR Techniques

Two-dimensional NMR experiments are essential for piecing together the molecular framework by revealing correlations between nuclei. They are the primary tools that allow us to move from a list of parts to a complete, connected structure.[14]

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[15]

  • Application: In our target molecule, COSY would show correlations between the geminal protons on each methylene carbon (²JHH) and between adjacent methylene protons (³JHH). This helps to trace the proton connectivity around the cyclobutane ring. It can also reveal long-range couplings, for instance, between the methyl protons and the ring protons, which can help place the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps each proton directly to the carbon atom it is attached to (one-bond correlation).[15][16]

  • Application: This is an exceptionally powerful and sensitive experiment for assigning carbon signals.[15] It would definitively link the proton signals of the methyl groups to their corresponding carbon signals and the methylene proton signals to their respective ring carbons. Quaternary carbons, having no attached protons, will be absent from the HSQC spectrum, a key diagnostic feature.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[15][16]

  • Application: This experiment connects the dots. For 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid, HMBC is indispensable for:

    • Placing the Methyl Groups: A correlation from the methyl protons to the quaternary carbon C3 would confirm its position.

    • Positioning the Carboxylic Acid: A correlation from the other methyl protons to the quaternary carbon C1 and to the carboxyl carbon (-C OOH) would firmly establish the C1 substitution pattern.

    • Confirming the Ring Structure: Correlations from the methylene protons to the quaternary carbons and the carboxyl carbon would validate the entire cyclobutane framework.

The logical workflow for structural elucidation using these techniques is visualized below.

G cluster_0 Initial Analysis cluster_2 Final Validation MS Mass Spectrometry (HRMS for Formula) COSY ¹H-¹H COSY (Proton Network) MS->COSY Provides Molecular Formula NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) NMR_1D->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) NMR_1D->HSQC HMBC ¹H-¹³C HMBC (Carbon Skeleton) NMR_1D->HMBC Provides Initial Shifts COSY->HMBC Corroborates Proton Network HSQC->HMBC DFT Computational Chemistry (DFT for Stereochemistry) HMBC->DFT Defines Constitution Final Confirmed Structure HMBC->Final Provides Final Connectivity Proof DFT->Final

Caption: A logical workflow for the structural validation of a novel organic compound.

Comparative Analysis: The Power of Synergy

No single technique provides the complete picture. Their comparative strengths lie in how they complement and validate one another.

Spectroscopic TechniqueInformation Provided for Target MoleculeStrengthsLimitations
HRMS Confirms molecular formula (C₇H₁₁FO₂).Unambiguous elemental composition.No information on connectivity or stereochemistry.
¹H NMR Identifies proton environments, ratios, and H-H/H-F couplings.Fast, sensitive, gives initial structural clues.Signal overlap can be an issue; connectivity is inferred, not proven.
¹³C NMR Identifies all unique carbon environments.Directly observes the carbon skeleton.Low sensitivity; does not directly provide connectivity.
¹⁹F NMR Confirms fluorine presence; F-H/F-C couplings.Highly sensitive, large chemical shift dispersion.Provides information only about the fluorine's immediate vicinity.
¹H-¹H COSY Maps the proton-proton coupling network in the ring.Directly establishes H-H connectivity.Does not involve quaternary centers or heteronuclei.
¹H-¹³C HSQC Links protons to their directly attached carbons.Excellent for assigning protonated carbons.Provides no information on quaternary carbons or multi-bond connectivity.
¹H-¹³C HMBC Reveals 2-3 bond H-C correlations.Crucial for mapping the entire carbon skeleton and placing all substituents. Absence of a correlation is not definitive proof of distance.[16]

The synergy is clear: ¹H and ¹³C NMR provide the list of parts. HSQC links the protons to their carbons. COSY connects the protonated carbons. Finally, HMBC connects all the fragments, including the crucial quaternary carbons, into a single, unambiguous constitutional isomer.

The diagram below illustrates the key HMBC correlations that would be essential to confirm the structure.

Caption: Key HMBC correlations for structural confirmation.

The Stereochemical Question: A Role for Computational Chemistry

While 2D NMR can definitively establish the constitution, determining the cis/trans stereochemistry can be more subtle. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, which can help. However, for a compact cyclobutane, the interpretation can be ambiguous.

This is where computational chemistry provides a powerful comparative tool. Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts for both the cis and trans isomers.[17][18][19]

  • The Principle: The magnetic shielding (and thus the chemical shift) of a nucleus is exquisitely sensitive to its geometric environment. DFT methods can calculate this shielding for a minimized 3D structure.[20]

  • Application: By calculating the expected ¹³C and, most diagnostically, ¹⁹F chemical shifts for both possible stereoisomers, one can compare the theoretical values to the experimental data. A strong match provides compelling evidence for the correct stereoisomer. The accuracy of these predictions for fluorinated compounds has been well-documented, often yielding deviations of only a few ppm.[19][21]

Experimental Protocols

The following are generalized protocols for acquiring the necessary data on a modern NMR spectrometer (e.g., 400 MHz or higher) and a mass spectrometer.

Protocol 1: Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of ~10-50 µg/mL.

  • Instrument Setup: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

  • Acquisition: Infuse the sample solution into the source. Acquire data in both positive and negative ion modes, as the carboxylic acid may be observed as [M+H]⁺ or [M-H]⁻.

  • Data Analysis: Use the instrument software to process the spectrum. Identify the molecular ion peak and use the formula calculator tool to determine the elemental composition that matches the measured accurate mass.

Protocol 2: NMR Spectroscopy (1D and 2D)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer to a 5 mm NMR tube.

  • Instrument Setup: Tune and match the ¹H, ¹³C, and ¹⁹F channels on the NMR probe. Shim the magnetic field to achieve good resolution and lineshape. Obtain a standard ¹H spectrum.

  • ¹H NMR: Acquire a quantitative proton spectrum using a 30° or 45° pulse and a relaxation delay (d1) of at least 5 seconds.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should be run to distinguish CH/CH₃ (positive) from CH₂ (negative) signals.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • 2D COSY: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY). Acquire sufficient scans to achieve good signal-to-noise for cross-peaks.

  • 2D HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹JCH coupling constant to an average value of 145 Hz.

  • 2D HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average nJCH of 8 Hz.[15]

  • Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform Fourier transformation. Phase and baseline correct all spectra. Calibrate the spectra to the residual solvent signal.

Conclusion

The structural validation of a molecule like 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid is a testament to the power of modern analytical chemistry. While 1D NMR and mass spectrometry lay the foundation, they are insufficient to build a complete and unambiguous structural picture. The true validation comes from the synergistic application of advanced 2D NMR techniques—COSY, HSQC, and particularly HMBC—which together provide an irrefutable map of atomic connectivity.

For the final, and often most critical, question of stereochemistry, the comparison of experimental data with computationally predicted NMR parameters offers a robust method of confirmation. This integrated workflow, combining foundational analysis, advanced connectivity experiments, and theoretical validation, represents a self-validating system that provides the highest level of confidence for researchers in drug discovery and beyond.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • MDPI. (2025, July 18). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Retrieved from [Link]

  • Kowalska, P., et al. (2025, August 10). DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. ResearchGate. Retrieved from [Link]

  • Rzepa, H. S., et al. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Retrieved from [Link]

  • Rzepa, H. S., et al. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • El-Hefnawy, M., et al. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Mifkovic, A., et al. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ANUC V., et al. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Open Access Journals. (2023, June 30). Principles of Organic Spectroscopy. Retrieved from [Link]

  • Vulfson, N. S., et al. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]

  • National Institutes of Health. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • University of Connecticut. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Haufe, G., et al. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. Retrieved from [Link]

Sources

comparative study of the conformational preferences of fluorinated and non-fluorinated cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the cyclobutane ring serves as a critical bioisostere, often used to restrict conformational freedom or replace metabolically labile alkyl chains. However, the introduction of fluorine—a common strategy to modulate lipophilicity (


) and metabolic stability—fundamentally alters the ring's conformational landscape.

Unlike cyclohexane, which resides in a deep energy well (chair), cyclobutane exists on a shallow potential energy surface dominated by ring puckering. This guide objectively compares the conformational preferences of parent cyclobutane against its fluorinated analogs.[1] We analyze how stereoelectronic effects (hyperconjugation, dipole minimization) compete with steric strain to dictate the "butterfly" angle, inversion barriers, and ultimately, ligand-protein binding affinity.

Theoretical Framework: The Physics of Puckering

To understand the impact of fluorination, we must first establish the baseline behavior of the four-membered ring.

The Parent Cyclobutane

Cyclobutane is not planar.[2][3][4] A planar


 geometry would maximize torsional strain (eclipsing C-H bonds). To relieve this, the ring puckers into a 

"butterfly" conformation.
  • Driving Force: Relief of torsional strain (Pitzer strain).

  • Opposing Force: Angle strain (Baeyer strain), which increases as the ring puckers (C-C-C angles deviate further from 109.5°).[2]

  • Result: A dynamic equilibrium between two equivalent puckered minima separated by a low-energy planar transition state.

The Fluorine Effect

Substituting hydrogen with fluorine introduces three perturbations:

  • Bond Shortening: C-F bonds are shorter than C-H, altering the leverage of substituents on the ring.

  • Electrostatics: The high electronegativity of fluorine creates strong C-F dipoles.

  • Hyperconjugation:

    
     interactions can stabilize specific puckered geometries.
    

Comparative Data Analysis

The following table synthesizes experimental (Microwave, IR, NMR) and computational (MP2/DFT) data comparing key structural parameters.

Table 1: Structural & Energetic Parameters
ParameterCyclobutane (

)
Fluorocyclobutane (

)
1,1-Difluorocyclobutane
Stable Conformation Puckered (

)
Puckered (Equatorial F preferred)Puckered
Puckering Angle (

)
~28° - 30°Eq: ~37° / Ax: ~21°~27°
Inversion Barrier ~1.4 kcal/mol~1.5 kcal/mol~0.7 kcal/mol
Dipole Moment 0 D~1.9 D (Eq)~2.0 D
Dominant Effect Torsional Strain ReliefSteric/Electronic CompromiseDipole/Hyperconjugation

Key Insight: 1,1-difluorination lowers the barrier to ring inversion compared to the parent cyclobutane. The geminal fluorine atoms prefer a geometry that maximizes


 overlap, which flattens the potential energy well slightly compared to the steric bulk of hydrogens.
Table 2: Isomeric Preferences (1,2- and 1,3-Substitution)
SystemIsomer PreferenceMechanistic Driver
1,2-Difluorocyclobutane cis vs trans complexGauche Effect: In acyclics, F-C-C-F gauche is stable. In cyclobutane, cis places F atoms closer (pseudo-gauche), but dipole repulsion destabilizes it. Trans is often favored in non-polar solvents.
1,3-Difluorocyclobutane cis (Diequatorial)Sterics vs Dipole: Cis allows both F atoms to be pseudo-equatorial (reducing 1,3-diaxial strain). However, this creates a large molecular dipole ("Janus face"). Trans has zero dipole but higher steric strain (axial/equatorial).

Mechanistic Visualization

The conformational landscape is best understood as a trade-off between torsional relief and electronic stabilization.

ConformationalLandscape cluster_0 Forces at Play Planar Planar Transition State (High Torsional Strain) Puckered Puckered Minima (Relieved Torsion) Planar->Puckered Ring Puckering (~30°) Substituent Fluorine Substituent (Electronic Effects) Substituent->Planar Dipole Repulsion (Destabilizes or Stabilizes) Substituent->Puckered Hyperconjugation (sigma -> sigma*) Sterics 1,3-Diaxial Repulsion Sterics->Puckered Favors Equatorial Dipole Dipole-Dipole Interaction Dipole->Puckered Modulates Angle Gauche Gauche Effect (1,2-interactions)

Figure 1: Interplay of forces driving cyclobutane puckering. Fluorine introduces electronic vectors (blue dashed) that modify the standard steric-driven landscape.

Experimental Protocols

To validate these conformations in your own drug discovery pipeline, rely on the following self-validating workflows.

Protocol A: Variable Temperature (VT) NMR Analysis

Purpose: To determine the energy barrier of ring inversion and detect dynamic exchange between conformers.

  • Sample Prep: Dissolve 5-10 mg of the fluorinated cyclobutane in a low-freezing solvent (e.g.,

    
     or THF-
    
    
    
    ).
  • Acquisition (High T): Acquire

    
     NMR at 298 K. Observe a time-averaged signal (fast exchange).
    
  • Cooling Phase: Decrement temperature in 10 K steps down to 173 K (-100°C).

  • Coalescence Detection: Monitor the

    
     signal. It will broaden and eventually split into distinct signals for the axial and equatorial conformers (slow exchange).
    
  • Calculation: Use the coalescence temperature (

    
    ) and peak separation (
    
    
    
    ) to calculate
    
    
    using the Eyring equation.
    • Validation: If decoalescence is not observed by 173 K, the barrier is likely < 6 kcal/mol (typical for 1,1-difluoro systems).

Protocol B: HOESY (Heteronuclear Overhauser Effect Spectroscopy)

Purpose: To determine the spatial orientation (cis/trans or ax/eq) of fluorine relative to ring protons.

  • Pulse Sequence: Use a standard phase-sensitive HOESY sequence.

  • Mixing Time: Set mixing time (

    
    ) to 300-500 ms. (Fluorine relaxation is fast; long mixing times lose signal).
    
  • Analysis:

    • Cross-peak A: Interaction between F and vicinal protons on the same face indicates cis (or gauche) relationship.

    • Cross-peak B: Interaction between F and 1,3-protons confirms axial orientation (1,3-diaxial proximity).

  • Control: Run a 1D

    
     spectrum with 
    
    
    
    decoupling to ensure chemical shift assignment is accurate before 2D analysis.

Applications in Drug Design[5]

Understanding these preferences allows for "Conformational Locking."

  • Metabolic Blocking: Replacing a

    
     with 
    
    
    
    at the C3 position of a cyclobutane scaffold can block oxidation. If the fluorine is placed equatorially, it minimizes steric clashes with the receptor while protecting the metabolic soft spot.
  • Dipole Vectoring: In 1,3-difluorocyclobutanes, the cis isomer creates a massive molecular dipole (~3.0 D) perpendicular to the ring, whereas the trans isomer is non-polar. This can be used to tune permeability (lower dipole often improves membrane crossing) or solubility.

  • The "Janus Face": Multi-vicinal fluorination (all-cis) creates a ring with a hydrophobic "fluorous" face and a polar hydrogen face, useful for specific binding pockets in enzymes.

Experimental Workflow Diagram

Workflow Synthesis Synthesis of Fluorinated Cyclobutane Purification Purification (Prep-HPLC / GC) Synthesis->Purification NMR_1D 1D NMR (1H, 19F, 13C) Characterization Purification->NMR_1D NMR_2D 2D NMR (HOESY/NOESY) Spatial Assignment NMR_1D->NMR_2D Static Structure VT_NMR VT-NMR Dynamic Exchange Analysis NMR_1D->VT_NMR Conformational Dynamics Comp DFT Validation (B3LYP/6-31G*) NMR_2D->Comp Restraints VT_NMR->Comp Input for Energy Calc XRay X-Ray Crystallography (Solid State Confirmation) Comp->XRay Prediction vs Reality

Figure 2: Integrated workflow for determining conformational preferences.

References

  • Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Durig, J. R., et al. (2011). "Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane." Journal of Molecular Structure.

  • Glendening, E. D., & Halpern, A. M. (2005).[5] "Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier." The Journal of Physical Chemistry A.

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